molecular formula C22H28N2O2 B565601 Tebufenozide-d9 CAS No. 1246815-86-0

Tebufenozide-d9

Cat. No.: B565601
CAS No.: 1246815-86-0
M. Wt: 361.5 g/mol
InChI Key: QYPNKSZPJQQLRK-ASMGOKTBSA-N
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Description

Tebufenozide-d9, also known as this compound, is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(4-ethylbenzoyl)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25)/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPNKSZPJQQLRK-ASMGOKTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-86-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246815-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Isotopic Purity of Tebufenozide-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Tebufenozide-d9, a deuterated analog of the ecdysone agonist insecticide, Tebufenozide. This document outlines the available data on its isotopic enrichment, details the experimental methodologies for its determination, and illustrates its mechanism of action through a signaling pathway diagram.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter, defining the extent to which hydrogen atoms have been replaced by deuterium. This is typically expressed as "atom percent deuterium (D)". For this compound, commercially available standards report a high level of isotopic enrichment.

ParameterValueSource
Isotopic Enrichment98 atom % DCDN Isotopes

Note: This value represents the percentage of deuterium atoms at the specified labeled positions. The distribution of isotopologues (molecules with different numbers of deuterium atoms) is not always detailed in publicly available supplier data. A comprehensive analysis would also quantify the percentages of d8, d7, and other lower-deuterated species.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.[1]

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and enrichment of this compound by accurately measuring the mass-to-charge ratio of its ions.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS/MS) is used.[2][3][4]

  • Chromatographic Separation: The sample is injected into the LC system. A reversed-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of formic acid to promote ionization. This step separates this compound from any potential impurities.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecules [M+H]+.

    • Mass Analysis: The mass spectrometer is operated in full scan mode to detect the isotopic cluster of the protonated this compound. The high resolution allows for the separation of ions with very small mass differences.

    • Data Acquisition: The relative intensities of the ions corresponding to the fully deuterated (d9), partially deuterated (d8, d7, etc.), and undeuterated (d0) forms are recorded.

  • Data Analysis:

    • The isotopic enrichment is calculated by comparing the measured intensities of the different isotopologues.

    • Corrections for the natural abundance of isotopes (e.g., ¹³C) are applied to accurately determine the contribution of deuterium labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and provide an independent measure of isotopic purity.

Methodology:

  • Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) for NMR analysis.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Analysis:

    • The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions expected for the protons in the unlabeled Tebufenozide confirms successful deuteration.

    • The residual proton signals can be integrated and compared to the integrals of non-deuterated protons in the molecule to estimate the isotopic purity.

  • ²H (Deuterium) NMR Analysis:

    • A ²H NMR spectrum can be acquired to directly observe the deuterium signals at the labeled positions, confirming their chemical environment.

  • ¹³C NMR Analysis:

    • The ¹³C NMR spectrum can also provide information about deuteration. The carbon signals adjacent to deuterium atoms will show characteristic splitting patterns (due to C-D coupling) and an upfield isotopic shift.

Signaling Pathway and Experimental Workflow

Tebufenozide is a nonsteroidal ecdysone agonist that mimics the action of the insect molting hormone, 20-hydroxyecdysone (20E).[5][6] It binds to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP).[7][8][9][10][11][12] This binding event triggers a cascade of gene expression that initiates a premature and lethal molt in susceptible insect larvae.

Ecdysone Signaling Pathway Activated by Tebufenozide

Ecdysone_Signaling_Pathway cluster_cell Insect Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tebufenozide This compound EcR_USP_inactive EcR/USP Complex (Inactive) Tebufenozide->EcR_USP_inactive Binding and Activation EcR_USP_active Tebufenozide-EcR/USP Complex (Active) EcR_USP_inactive->EcR_USP_active Conformational Change and Nuclear Translocation EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to DNA Early_Genes Early Gene Transcription (e.g., E74, E75, Broad-Complex) EcRE->Early_Genes Initiates Late_Genes Late Gene Transcription Early_Genes->Late_Genes Regulates Premature_Molt Premature and Lethal Molt Late_Genes->Premature_Molt Induces

Caption: this compound activation of the ecdysone receptor signaling pathway.

Experimental Workflow for Isotopic Purity Determination

Isotopic_Purity_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Interpretation cluster_result Final Report Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution LC_MS LC-HRMS Analysis Dissolution->LC_MS NMR NMR Spectroscopy (¹H, ²H, ¹³C) Dissolution->NMR MS_Data Mass Spectral Data (Isotopologue Distribution) LC_MS->MS_Data NMR_Data NMR Spectral Data (Signal Integration and Coupling) NMR->NMR_Data Calculation Calculation of Isotopic Enrichment MS_Data->Calculation NMR_Data->Calculation Structure_Verification Verification of Deuteration Sites NMR_Data->Structure_Verification Final_Report Isotopic Purity Report Calculation->Final_Report Structure_Verification->Final_Report

Caption: A typical experimental workflow for the determination of isotopic purity.

References

Tebufenozide-d9: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthesis pathway for Tebufenozide-d9, a deuterated isotopologue of the insecticide Tebufenozide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies.

Chemical Structure of this compound

This compound is a deuterated analog of Tebufenozide, an insecticide that functions as an ecdysone agonist, inducing premature molting in insects.[1] The "-d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling is crucial for various scientific applications, particularly in metabolic studies and as an internal standard in quantitative analysis.

The chemical structure of this compound is N'-(4-ethylbenzoyl)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethylbenzohydrazide.[2] The deuterium atoms are located on the tert-butyl group.

Caption: Chemical structure of this compound.

Key Structural Features:

  • Diacylhydrazine Core: The central feature of the molecule is the N,N'-diacylhydrazine moiety, which is essential for its biological activity.

  • Substituted Benzoyl Groups: Two benzoyl groups are attached to the hydrazine nitrogen atoms. One is substituted with an ethyl group at the 4-position, and the other with two methyl groups at the 3 and 5-positions.

  • Deuterated tert-Butyl Group: A tert-butyl group, in which all nine hydrogen atoms are replaced by deuterium, is attached to one of the hydrazine nitrogens. This deuteration provides a distinct mass spectrometric signature.

Proposed Synthesis Pathways for this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature, a plausible multi-step synthetic route can be proposed based on the general synthesis of N,N'-diacylhydrazines and the synthesis of its analogues.[3][4][5][6][7][8][9] The synthesis of diacylhydrazines typically involves the sequential acylation of a hydrazine derivative.[3][4][5][6]

The proposed pathway for this compound would necessitate the use of deuterated starting materials to introduce the deuterium labels at the desired positions. The key deuterated intermediate would be tert-butanol-d10.

The overall synthesis can be envisioned in the following logical steps:

Synthesis_Workflow cluster_hydrazine_formation Hydrazine Intermediate Formation cluster_acylation Sequential Acylation Deuterated_tert_butanol Synthesis of tert-butanol-d10 tert_butyl_hydrazine Formation of tert-butyl-d9 hydrazine Deuterated_tert_butanol->tert_butyl_hydrazine Acyl_chlorides Preparation of Acyl Chlorides (4-ethylbenzoyl chloride and 3,5-dimethylbenzoyl chloride) Mono_acylation Mono-acylation with 3,5-dimethylbenzoyl chloride Acyl_chlorides->Mono_acylation Di_acylation Di-acylation with 4-ethylbenzoyl chloride Acyl_chlorides->Di_acylation tert_butyl_hydrazine->Mono_acylation Mono_acylation->Di_acylation Final_Product This compound Di_acylation->Final_Product

Caption: Proposed logical workflow for the synthesis of this compound.

A more detailed chemical pathway is proposed as follows:

Synthesis_Pathway Start1 tert-butanol-d10 Intermediate1 tert-butyl-d9 hydrazine Start1->Intermediate1 Reaction with hydrazine Start2 Hydrazine Start2->Intermediate1 Intermediate2 N-(tert-butyl-d9)-N'-(3,5-dimethylbenzoyl)hydrazine Intermediate1->Intermediate2 Acylation Start3 3,5-dimethylbenzoyl chloride Start3->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct Acylation Start4 4-ethylbenzoyl chloride Start4->FinalProduct

Caption: Proposed chemical synthesis pathway for this compound.

Quantitative Data

ParameterValueMethod of Analysis
Molecular Formula C₂₂H₁₉D₉N₂O₂Mass Spectrometry
Molecular Weight 361.53 g/mol Mass Spectrometry
CAS Number 1246815-86-0[2]-
Overall Yield Data not publicly available-
Purity Data not publicly availableHPLC, LC-MS
Deuterium Incorporation Data not publicly availableNMR, Mass Spectrometry
¹H NMR Data not publicly availableNMR Spectroscopy
¹³C NMR Data not publicly availableNMR Spectroscopy
Mass Spectrum (m/z) Data not publicly availableMass Spectrometry

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on general procedures for the synthesis of N,N'-diacylhydrazines, a representative protocol for the key acylation steps can be outlined.

Disclaimer: The following is a generalized protocol and may require optimization for the specific synthesis of this compound.

Objective: To synthesize N'-(4-ethylbenzoyl)-N-(tert-butyl-d9)-3,5-dimethylbenzohydrazide (this compound) via sequential acylation of tert-butyl-d9 hydrazine.

Materials:

  • tert-butyl-d9 hydrazine (prepared from tert-butanol-d10)

  • 3,5-dimethylbenzoyl chloride

  • 4-ethylbenzoyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Organic base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

Step 1: Mono-acylation of tert-butyl-d9 hydrazine

  • Dissolve tert-butyl-d9 hydrazine in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of 3,5-dimethylbenzoyl chloride in the same solvent to the reaction mixture.

  • Add an organic base to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-(tert-butyl-d9)-3,5-dimethylbenzohydrazide by column chromatography.

Step 2: Di-acylation to form this compound

  • Dissolve the purified mono-acylated product from Step 1 in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the organic base, followed by the slow addition of a solution of 4-ethylbenzoyl chloride in the same solvent.

  • Allow the reaction to proceed, monitoring by TLC.

  • Work-up the reaction as described in Step 1.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, to confirm its structure and isotopic purity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tebufenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tebufenozide-d9, a deuterated analog of the insecticide Tebufenozide. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and analytical chemistry who utilize this compound as an internal standard for quantitative analysis.

This compound is primarily employed in analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Tebufenozide quantification in various matrices.[1] Its isotopic labeling allows it to be distinguished from the unlabeled analyte by mass spectrometry while exhibiting nearly identical physicochemical behavior during sample preparation and chromatographic separation.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below. For comparative purposes, data for the unlabeled Tebufenozide are also provided where available.

Table 1: General and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name N'-(4-ethylbenzoyl)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethylbenzohydrazide[2]
Synonyms N-tert-Butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide-d9[3]
CAS Number 2469006-89-9[3][4]
Molecular Formula C₂₂H₁₉D₉N₂O₂[4]
Molecular Weight 361.53 g/mol [3]
Exact Mass 361.271568854 Da[2]
Isotopic Enrichment ≥98 atom % D[3]
Unlabeled CAS No. 112410-23-8[3][5]

Table 2: Physical Properties of this compound and Tebufenozide

PropertyThis compoundTebufenozideSource(s)
Appearance White to off-white solidWhite powder[3]
Melting Point Not available191 °C[6]
Solubility Not availableDMSO: 125 mg/mL[7]
Storage Conditions Room temperature-20°C for 3 years (powder)[3][7]
Stability Stable under recommended storage conditions. Re-analyze after three years.Stable at 94°C for 7 days. Stable in neutral and acidic solutions.[3][8]

Experimental Protocols

While specific experimental protocols for the determination of each physical property of this compound are not detailed in publicly available literature, its primary application is as an internal standard. The following is a representative experimental protocol for the quantification of Tebufenozide in a vegetable matrix using this compound as an internal standard with LC-MS/MS.

Protocol: Quantitative Analysis of Tebufenozide in Vegetable Samples using LC-MS/MS with this compound Internal Standard

This protocol is adapted from methodologies described for the analysis of pesticide residues in food matrices.[1][9]

1. Standard Solution Preparation:

  • Tebufenozide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tebufenozide and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Tebufenozide stock solution with a suitable solvent (e.g., acetonitrile or methanol). Fortify each calibration standard with the this compound internal standard at a constant concentration.

2. Sample Preparation (QuEChERS Method):

  • Homogenize 10 g of the vegetable sample.

  • Add 10 mL of water and vortex briefly. Let it stand for 20 minutes.

  • Add 10 mL of acetonitrile and the this compound internal standard solution.

  • Shake vigorously for 10 minutes.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake for an additional 5 minutes and centrifuge at 5000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube containing cleanup sorbents (e.g., PSA, C18).

  • Vortex for 5 minutes and centrifuge at 5000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Tebufenozide: Monitor for precursor ion m/z 353 and product ions such as m/z 297 and m/z 133.[1]

      • This compound: Monitor for the corresponding shifted precursor and product ions.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of Tebufenozide to the peak area of this compound against the concentration of the calibration standards.

  • Quantify the amount of Tebufenozide in the samples by interpolating the peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Vegetable Sample homogenize Homogenization sample->homogenize spike Spike with this compound (IS) homogenize->spike extract QuEChERS Extraction spike->extract cleanup Dispersive SPE Cleanup extract->cleanup lc LC Separation cleanup->lc standards Calibration Standards spike_std Spike Standards with IS standards->spike_std spike_std->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Calibration Curve Construction ratio->curve quantify Quantification of Tebufenozide curve->quantify

References

The Role of Tebufenozide-d9 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of tebufenozide and the critical role of its deuterated analog, tebufenozide-d9, as an internal standard in quantitative analytical methods. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for the accurate determination of tebufenozide in various matrices.

The Core Principle: Understanding Tebufenozide's Mechanism of Action

Tebufenozide is a synthetic insect growth regulator that functions as a non-steroidal ecdysone agonist. Ecdysone is a vital hormone in insects that controls molting and metamorphosis. Tebufenozide mimics the action of the natural molting hormone, 20-hydroxyecdysone, by binding to the ecdysone receptor (EcR). This binding initiates a premature and incomplete molting process in the larvae of targeted pests, primarily from the order Lepidoptera (moths and butterflies), leading to their death. This high degree of selectivity makes it a valuable tool in integrated pest management.

The following diagram illustrates the simplified signaling pathway of ecdysone, which is mimicked by tebufenozide:

Ecdysone_Signaling_Pathway Ecdysone Signaling Pathway 20E 20-Hydroxyecdysone (or Tebufenozide) EcR_USP EcR/USP Heterodimer 20E->EcR_USP Binds to ERE Ecdysone Response Element EcR_USP->ERE Activates Gene_Expression Target Gene Expression ERE->Gene_Expression Initiates Molting Premature & Lethal Molting Gene_Expression->Molting

A simplified diagram of the ecdysone signaling pathway activated by 20-hydroxyecdysone or tebufenozide.

The Imperative of Internal Standards in Quantitative Analysis

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), achieving accurate and precise quantification of an analyte is paramount. However, various factors can introduce variability into the analytical process, including:

  • Sample Preparation: Analyte loss can occur during extraction, cleanup, and concentration steps.

  • Matrix Effects: Co-eluting endogenous components of the sample matrix can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate results.

  • Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response can affect the signal intensity.

To compensate for these potential sources of error, a known amount of an internal standard (IS) is added to all samples, calibration standards, and quality control samples at the beginning of the analytical workflow. The IS should be a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. The quantification is then based on the ratio of the analyte's response to the IS's response, which remains constant even if there are variations in the analytical process.

This compound: The Ideal Internal Standard

This compound is a deuterated analog of tebufenozide, where nine hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of tebufenozide for the following reasons:

  • Similar Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in the chemical properties of the molecule. Therefore, this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to tebufenozide.

  • Co-elution: this compound co-elutes with tebufenozide under typical chromatographic conditions. This is crucial as it ensures that both the analyte and the internal standard experience the same matrix effects at the same time.

  • Mass-to-Charge (m/z) Difference: The nine additional neutrons in this compound result in a mass difference of 9 Da compared to tebufenozide. This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous detection and quantification of both compounds without interference.

The following diagram illustrates a typical experimental workflow for the quantitative analysis of tebufenozide using this compound as an internal standard.

Internal_Standard_Workflow Quantitative Analysis Workflow with Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Vegetable Homogenate) Add_IS Spike with This compound (IS) Sample->Add_IS Extraction Extraction (e.g., QuEChERS) Add_IS->Extraction Cleanup Cleanup (e.g., dSPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Injection Injection Final_Extract->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

A typical workflow for the quantitative analysis of tebufenozide using this compound as an internal standard.

Data Presentation: Quantitative Performance

While a specific validation study for an analytical method using this compound as an internal standard was not identified in the reviewed literature, the following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of tebufenozide in vegetables. The use of this compound as an internal standard would be expected to enhance the robustness and accuracy of such a method by mitigating matrix effects and other sources of analytical variability.

Table 1: Method Performance for Tebufenozide in Vegetables

ParameterResult
Linearity Range5.0 - 200 ng/mL
Correlation Coefficient (r)> 0.996
Limit of Detection (LOD)1.0 µg/kg
Limit of Quantification (LOQ)4.0 µg/kg

Table 2: Recovery of Tebufenozide in Spiked Vegetable Samples

Spiked Concentration (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
4.090 - 110< 8
10.090 - 110< 8
20.090 - 110< 8

The inclusion of this compound would likely improve the precision (lower RSD) of the recovery measurements, especially in complex matrices where significant matrix effects are observed.

Experimental Protocols: A General Method for Tebufenozide Analysis

The following is a detailed protocol for the determination of tebufenozide in vegetable samples by LC-MS/MS. This protocol is based on established methods and illustrates where this compound would be incorporated.

5.1. Reagents and Materials

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid.

  • Standards: Tebufenozide analytical standard, this compound internal standard.

  • QuEChERS salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate.

  • Dispersive SPE (dSPE): Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate.

  • Sample: Homogenized vegetable sample.

5.2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve tebufenozide and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of tebufenozide by diluting the stock solution with a suitable solvent (e.g., acetonitrile).

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with acetonitrile to prepare the internal standard spiking solution.

5.3. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of the homogenized vegetable sample into a 50 mL centrifuge tube.

  • Add the internal standard: Spike the sample with a known volume (e.g., 100 µL) of the this compound internal standard spiking solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer the aliquot to a dSPE tube containing PSA, C18, and anhydrous magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

5.4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of tebufenozide from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Tebufenozide: Monitor at least two transitions (e.g., quantifier and qualifier).

    • This compound: Monitor at least one transition.

5.5. Quantification

Prepare a calibration curve by plotting the peak area ratio of tebufenozide to this compound against the concentration of the tebufenozide calibration standards. Determine the concentration of tebufenozide in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of tebufenozide in complex matrices. Its mechanism of action as an internal standard relies on its near-identical chemical and physical properties to the analyte, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response. The use of this compound in conjunction with LC-MS/MS provides a robust and reliable analytical method, which is essential for researchers, scientists, and drug development professionals in ensuring data integrity and making informed decisions. While specific validation data for methods employing this compound were not found in the public literature reviewed for this guide, the principles outlined herein provide a strong foundation for the development and validation of such methods.

The Applications of Deuterated Tebufenozide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current and potential applications of deuterated tebufenozide. Tebufenozide, a diacylhydrazine insecticide, acts as a specific ecdysone receptor agonist, disrupting the molting process in lepidopteran pests.[1] The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the tebufenozide molecule offers significant advantages in analytical chemistry and has the potential to enhance its metabolic profile for improved insecticidal activity or other therapeutic applications. This guide will delve into the core applications of deuterated tebufenozide, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Application as an Internal Standard in Quantitative Analysis

The most prevalent application of deuterated tebufenozide (often tebufenozide-d9) is as an internal standard for the accurate quantification of tebufenozide in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response.[3]

Rationale for Use

Isotopically labeled internal standards, such as deuterated tebufenozide, are ideal because they share near-identical physicochemical properties with the unlabeled analyte. This includes retention time in liquid chromatography and ionization efficiency in the mass spectrometer's source. Any loss of analyte during sample extraction, or any suppression or enhancement of the ionization signal due to co-eluting matrix components, will be mirrored by the deuterated internal standard. This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant.[4]

Experimental Protocol: Quantitative Analysis of Tebufenozide in Cannabis Matrices using a Deuterated Internal Standard

The following protocol is adapted from a validated method for the analysis of a suite of pesticides, including tebufenozide, in various cannabis matrices, and illustrates the use of a deuterated internal standard.[2]

1.2.1. Reagents and Materials

  • Tebufenozide analytical standard

  • Deuterated tebufenozide (e.g., this compound) internal standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Glacial acetic acid

  • Cannabis matrix (e.g., flower, oil, edible)

1.2.2. Sample Preparation

  • Weigh 0.5 g of the homogenized cannabis matrix into a centrifuge tube.

  • Add a known concentration of the deuterated tebufenozide internal standard solution.

  • Add 10.0 mL of a 9:1 (v/v) solution of LC-MS grade methanol and water containing 0.1% glacial acetic acid.

  • Agitate the sample for 15 minutes.

  • Centrifuge the sample to pellet solid material.

  • Transfer 1 mL of the supernatant to an HPLC vial for analysis.

1.2.3. LC-MS/MS Instrumentation and Conditions

  • UHPLC System: Shimadzu Nexera series or equivalent[2]

  • Mass Spectrometer: Shimadzu 8060 triple quadrupole mass spectrometer or equivalent[2]

  • Column: C18 reversed-phase column (e.g., Restek Raptor ARC-18, 2.1x100mm, 2.7μm)[2]

  • Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium formate in Water[2]

  • Mobile Phase B: Methanol[2]

  • Gradient: A suitable gradient to separate tebufenozide from other matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

1.2.4. Data Analysis

A calibration curve is constructed by plotting the ratio of the peak area of the tebufenozide MRM transition to the peak area of the deuterated tebufenozide MRM transition against the concentration of the tebufenozide standards. The concentration of tebufenozide in the samples is then determined from this calibration curve.

Quantitative Data: The Impact of a Deuterated Internal Standard

The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative analysis, especially in complex matrices. The following table illustrates the expected improvement in data quality when using a deuterated internal standard compared to external calibration (no internal standard).

ParameterWithout Deuterated Internal Standard (External Calibration)With Deuterated Internal Standard
Accuracy (% Recovery) Can vary significantly (e.g., 40-160%) due to matrix effects[2]Typically within an acceptable range (e.g., 80-120%)[2]
Precision (% RSD) Often high (>20%)[2]Typically low (<15%)[2]

Data is illustrative based on typical performance improvements noted in the literature when employing isotopically labeled internal standards in complex matrices.[2][5]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh 0.5g Matrix add_is Spike with Deuterated Tebufenozide sample->add_is extract Add Extraction Solvent (MeOH/H2O/Acetic Acid) add_is->extract agitate Agitate for 15 min extract->agitate centrifuge Centrifuge agitate->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant inject Inject Sample supernatant->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms integrate Integrate Peak Areas (Analyte & Internal Standard) ms->integrate ratio Calculate Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Workflow for the quantitative analysis of tebufenozide using a deuterated internal standard.

Application in Enhancing Metabolic Stability and Modifying Pharmacokinetics

A significant area of interest in drug development is the use of deuterium to alter the metabolic fate and pharmacokinetic profile of a molecule.[6][7][8][9] This "deuterium isotope effect" arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down by replacing the hydrogen with deuterium.[8]

Rationale for Use

For tebufenozide, the primary route of metabolism involves the oxidation of the alkyl substituents on the aromatic rings.[10][11] By selectively deuterating these positions, it is hypothesized that the rate of metabolic degradation could be reduced. This could lead to:

  • Increased biological half-life (t1/2): The compound would remain in the target organism for a longer period.

  • Increased overall exposure (Area Under the Curve - AUC): A higher concentration of the active compound would be present over time.

  • Potentially lower required dose: To achieve the same biological effect.

  • Altered metabolite profile: Shifting metabolism away from certain pathways could potentially reduce the formation of less active or more toxic metabolites.

Experimental Protocol: Investigating the Pharmacokinetics of Deuterated Tebufenozide

A typical experimental protocol to compare the pharmacokinetics of deuterated and non-deuterated tebufenozide in an insect model would involve the following steps.

2.2.1. Test Organisms

  • A susceptible lepidopteran species (e.g., Spodoptera frugiperda).

2.2.2. Dosing

  • Prepare separate formulations of tebufenozide and deuterated tebufenozide at a known concentration.

  • Administer a single, sublethal dose of each compound to separate groups of larvae, either orally (e.g., through diet incorporation) or topically.

  • Include a control group that receives the vehicle only.

2.2.3. Sample Collection

  • At various time points post-dosing, collect hemolymph (insect blood) or whole-body tissue samples from a subset of larvae from each group.

  • Immediately process and store samples under conditions that prevent degradation (e.g., flash-freezing in liquid nitrogen).

2.2.4. Sample Analysis

  • Extract tebufenozide and its deuterated analog from the collected samples using an appropriate solvent system.

  • Analyze the extracts using a validated LC-MS/MS method to determine the concentration of the parent compound at each time point.

2.2.5. Pharmacokinetic Analysis

  • Plot the concentration of tebufenozide and deuterated tebufenozide in the samples versus time.

  • Use pharmacokinetic modeling software to calculate key parameters such as elimination half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

Quantitative Data: A Case Study with Deutetrabenazine
Pharmacokinetic ParameterTetrabenazine (Non-deuterated)Deutetrabenazine (Deuterated)Fold Change
Mean Elimination Half-life (t1/2) ~4-5 hours~9-10 hours~2-fold increase
Mean Overall Exposure (AUC) LowerHigher~2-fold increase
Mean Peak Plasma Concentration (Cmax) SimilarMarginally increased~1.1 to 1.4-fold increase

Data is for the active metabolites of tetrabenazine and deutetrabenazine and is presented to exemplify the potential effects of deuteration.[8][12]

Logical Relationship of Deuteration and Pharmacokinetics

G cluster_deuteration Molecular Modification cluster_effect Physicochemical Effect cluster_metabolism Biochemical Consequence cluster_pk Pharmacokinetic Outcome deuteration Strategic Deuteration of Tebufenozide at Metabolically Liable Sites bond_strength Increased C-D Bond Strength deuteration->bond_strength metabolism Slower Rate of Enzymatic Cleavage (Metabolism) bond_strength->metabolism pk_outcome Increased Half-life (t1/2) Increased Exposure (AUC) Altered Metabolite Profile metabolism->pk_outcome G cluster_ligand Ligand Binding cluster_dna DNA Interaction cluster_response Physiological Response tebufenozide Tebufenozide complex EcR/USP Heterodimer tebufenozide->complex ecr Ecdysone Receptor (EcR) ecr->complex usp Ultraspiracle Protein (USP) usp->complex active_complex Activated Tebufenozide-EcR/USP Complex complex->active_complex Binding ecre Ecdysone Response Element (EcRE) on DNA active_complex->ecre Binds to gene_transcription Initiation of Gene Transcription ecre->gene_transcription molting_genes Expression of Early Molting Genes gene_transcription->molting_genes premature_molt Premature and Incomplete Molting molting_genes->premature_molt lethality Lethality premature_molt->lethality G cluster_a_ring A-Ring Metabolism cluster_b_ring B-Ring Metabolism tebufenozide Tebufenozide a_alcohol Secondary Alcohol Metabolite tebufenozide->a_alcohol Oxidation of ethyl group a_acid Carboxylic Acid Metabolite tebufenozide->a_acid Oxidation of terminal carbon b_alcohol Alcohol Metabolites tebufenozide->b_alcohol Oxidation of methyl groups a_ketone Ketone Metabolite a_alcohol->a_ketone Further Oxidation b_acid Carboxylic Acid Metabolites b_alcohol->b_acid Further Oxidation

References

A Technical Guide to High-Purity Tebufenozide-d9 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Tebufenozide-d9, a deuterated internal standard crucial for accurate quantification in various research and drug development applications. This document outlines key specifications from prominent suppliers, discusses general methodologies for quality control, and presents a logical workflow for selecting a suitable supplier.

Commercial Supplier Data

The selection of a high-purity internal standard is paramount for achieving reliable and reproducible results in analytical studies. Below is a summary of quantitative data for this compound available from leading commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate and current information.

SupplierProduct NumberCAS NumberMolecular Weight ( g/mol )Isotopic EnrichmentChemical Purity
LGC Standards CDN-D-74382469006-89-9361.52598 atom % Dmin 98%
CDN Isotopes D-74382469006-89-9361.5398 atom % DNot specified
MedChemExpress HY-B2054S2469006-89-9Not specifiedNot specifiedNot specified

Methodologies for Quality Control

While specific synthetic and purification protocols for this compound are proprietary to the manufacturers, the quality and purity of the final product are typically ensured through a series of rigorous analytical tests. Based on publicly available information and general practices for analytical standards, the following experimental protocols are representative of the quality control process.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound and identify any non-deuterated Tebufenozide or other impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or Ultraviolet (UV) detector.

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase:

  • A gradient mixture of acetonitrile and water containing 0.1% formic acid is commonly used. The specific gradient profile would be optimized to achieve optimal separation of Tebufenozide from its potential impurities.

Procedure:

  • Standard Preparation: A standard solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, at a known concentration.

  • Injection: A defined volume of the standard solution is injected into the HPLC system.

  • Chromatography: The sample is passed through the C18 column, and the components are separated based on their hydrophobicity.

  • Detection: The UV detector monitors the absorbance at a specific wavelength (e.g., 240 nm) to detect the separated components.

  • Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity of this compound and determine its isotopic enrichment.

Instrumentation:

  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

Procedure:

  • Infusion or LC Introduction: The this compound sample is introduced into the mass spectrometer, either directly via infusion or after separation by LC.

  • Ionization: The molecules are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured. The presence of the expected molecular ion for this compound confirms its identity.

  • Isotopic Distribution: The relative intensities of the isotopic peaks are analyzed to determine the percentage of deuterium incorporation (isotopic enrichment). By comparing the abundance of the d9 isotopologue to the lower deuterated and non-deuterated species, a precise isotopic enrichment value can be calculated.

Supplier Selection Workflow

The process of selecting a commercial supplier for high-purity this compound involves several critical steps to ensure the purchased material meets the stringent requirements of the intended research. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow A Identify Potential Suppliers B Gather Preliminary Data (Website, Catalogs) A->B C Request Quotations (Price, Availability) B->C D Request Certificates of Analysis (Lot-specific Data) C->D E Compare Key Specifications (Purity, Isotopic Enrichment) D->E F Evaluate Supplier Reputation (Certifications, Reviews) E->F G Final Supplier Selection F->G H Purchase Order G->H

Caption: A logical workflow for selecting a commercial supplier of high-purity this compound.

This guide provides a foundational understanding for researchers and professionals in the field of drug development and analytical science seeking to source high-purity this compound. By carefully evaluating the data provided by suppliers and understanding the methodologies behind their quality control, researchers can confidently select the most appropriate material for their critical applications.

CAS number and molecular weight of Tebufenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on the deuterated insect growth regulator, Tebufenozide-d9, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

This compound is the deuterated form of Tebufenozide, a diacylhydrazine insecticide that functions as an ecdysone agonist.[1][2] By mimicking the action of the insect molting hormone, 20-hydroxyecdysone, it induces a premature and lethal molt in the larvae of targeted pests, particularly within the order Lepidoptera.[3][4] Its high specificity makes it a valuable tool in integrated pest management programs with low toxicity to non-target organisms.[3][5]

Quantitative Data Summary

The following table summarizes the key chemical identifiers and properties of this compound.

PropertyValueSource(s)
CAS Number 2469006-89-9[6][7][8][9]
Molecular Weight 361.525 g/mol [6][8][9]
Molecular Formula C₂₂D₉H₁₉N₂O₂[6][8][9]

Mechanism of Action: Ecdysone Agonist Signaling Pathway

Tebufenozide's mode of action is centered on its function as an agonist of the ecdysone receptor (EcR), a nuclear receptor that plays a critical role in insect development and molting.[1][10] Upon ingestion by insect larvae, Tebufenozide binds to the EcR, which then forms a heterodimer with the Ultraspiracle protein (USP).[10] This complex subsequently binds to ecdysone response elements (EcREs) on the DNA, initiating the transcription of a cascade of genes responsible for molting.[4][10]

However, unlike the natural hormone 20-hydroxyecdysone which is periodically cleared, Tebufenozide is persistent.[4][11] This sustained activation of the receptor leads to a continuous expression of genes that initiate molting, while simultaneously repressing the genes required for the later stages of the process, such as cuticle sclerotization and ecdysis.[4][11] This results in a precocious, incomplete, and ultimately fatal molt.[4][11]

Tebufenozide_Signaling_Pathway Tebufenozide This compound EcR Ecdysone Receptor (EcR) Tebufenozide->EcR Binds to EcR_USP_Complex EcR/USP Complex EcR->EcR_USP_Complex Forms heterodimer with USP Ultraspiracle Protein (USP) USP->EcR_USP_Complex EcRE Ecdysone Response Element (EcRE on DNA) EcR_USP_Complex->EcRE Binds to Late_Genes Late Gene Repression EcR_USP_Complex->Late_Genes Persistently Represses Early_Genes Early & Early-Late Gene Transcription EcRE->Early_Genes Activates Molt_Initiation Premature Molt Initiation (Apolysis, Head Capsule Slippage) Early_Genes->Molt_Initiation Leads to Failed_Molt Incomplete & Lethal Molt Molt_Initiation->Failed_Molt Late_Genes->Failed_Molt

Tebufenozide's mechanism as an ecdysone agonist.

Experimental Protocols

Detailed methodologies for key experiments involving Tebufenozide are outlined below. Given that this compound is a stable isotope-labeled standard, it is primarily used as an internal standard in quantitative analytical methods. The following protocols are for the non-deuterated form but are directly applicable for analyses using the deuterated standard.

Determination of Residues in Vegetables by LC-MS/MS

This method is suitable for the quantitative analysis of Tebufenozide residues in various vegetable matrices.[12][13]

  • Extraction:

    • Homogenize a representative sample of the vegetable.

    • Weigh 5.00 g of the homogenized sample into a centrifuge tube.

    • Add alkali acetonitrile as the extraction solvent.

    • Vortex vigorously and centrifuge to separate the phases.

  • Purification:

    • The supernatant is subjected to solid-phase extraction (SPE) for cleanup.

  • Analysis:

    • The purified extract is analyzed using a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: Reversed-phase HPLC is used for separation.

    • Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in positive ion mode. Selected Reaction Monitoring (SRM) is employed for quantification.[12]

Assay of Tebufenozide in Suspension Formulations by HPLC

This protocol describes a method for quantifying Tebufenozide in commercial insecticide formulations.[14]

  • Extraction and Cleanup:

    • The formulation is extracted with acetonitrile.

    • The extract is partitioned with hexane to remove nonpolar additives.

  • Analysis:

    • The polar (acetonitrile) phase is collected and the volume is adjusted.

    • The sample is analyzed by HPLC using an RP-8 bonded phase column.

    • Mobile Phase: 50% water / 50% acetonitrile-dioxane (4:1, v/v).

    • Detection: Diode-array detection at 236 nm.[14]

Toxicological Bioassay on Anticarsia gemmatalis Larvae

This bioassay assesses the toxicity and sublethal effects of Tebufenozide on a target pest.[15]

  • Toxicity Assessment:

    • Larvae are exposed to varying concentrations of Tebufenozide to determine the lethal concentrations (e.g., LC₅₀ and LC₉₀).

  • Survivorship and Behavioral Response:

    • The survival rate of larvae exposed to sublethal concentrations is monitored over time.

    • Behavioral changes, such as paralysis and feeding cessation, are recorded.

  • Respirometry:

    • The respiration rate of treated larvae is measured to assess metabolic stress.

  • Ultrastructural Analysis:

    • Midgut tissues from larvae exposed to a sublethal concentration (e.g., LC₅₀) are dissected at various time points (e.g., 24, 48, 96 hours).

    • The tissues are prepared for and examined by electron microscopy to observe ultrastructural changes, such as damage to midgut cells.[15]

References

Unveiling the Mass Shift: A Technical Guide to Tebufenozide and Tebufenozide-d9 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass shift between the insecticide Tebufenozide and its deuterated isotopologue, Tebufenozide-d9. The incorporation of stable isotopes, such as deuterium, is a cornerstone of modern analytical chemistry, particularly in quantitative mass spectrometry-based assays. This compound serves as an ideal internal standard for the accurate quantification of Tebufenozide in various matrices by correcting for variations during sample preparation and analysis. This guide provides key quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Quantitative Data Summary

The fundamental principle behind the utility of this compound as an internal standard is its mass difference compared to the unlabeled Tebufenozide. This mass shift is a direct result of the replacement of nine hydrogen atoms with nine deuterium atoms in the N-tert-butyl group. The precise masses and the resulting mass shift are summarized below.

CompoundMolecular FormulaMonoisotopic Mass (Da)Molar Mass ( g/mol )[M+H]+ m/z
TebufenozideC₂₂H₂₈N₂O₂352.21508352.47353.2229
This compoundC₂₂H₁₉D₉N₂O₂361.27157361.53362.2804
Mass Shift 9.05649 9.06 9.0575

Note: The monoisotopic mass is the mass of an ion for a given chemical formula with the most abundant isotope of each element. The [M+H]⁺ value represents the protonated molecule, which is commonly observed in electrospray ionization mass spectrometry.

Core Principle: Isotope Labeling and Mass Shift

The deliberate incorporation of nine deuterium atoms into the Tebufenozide structure results in a chemically homologous molecule that is heavier than the native compound. This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous detection and quantification of both the analyte (Tebufenozide) and the internal standard (this compound).

Logical Relationship of Isotope Labeling and Mass Shift Tebufenozide Tebufenozide C₂₂H₂₈N₂O₂ Mass = M MassSpec Mass Spectrometer Analysis Tebufenozide->MassSpec Isotope_Labeling Chemical Synthesis Tebufenozide->Isotope_Labeling Isotopic Labeling Deuterium 9 Deuterium Atoms (⁹D) Deuterium->Isotope_Labeling Tebufenozide_d9 This compound C₂₂H₁₉D₉N₂O₂ Mass = M+9 Tebufenozide_d9->MassSpec Result Distinct Signals at m/z and m/z+9 MassSpec->Result Isotope_Labeling->Tebufenozide_d9

Caption: Isotope labeling of Tebufenozide with deuterium creates a mass-shifted analog.

Experimental Protocols

The following section details a typical experimental protocol for the quantitative analysis of Tebufenozide using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Tebufenozide and this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solutions to create a series of calibration standards containing a constant concentration of this compound (e.g., 50 ng/mL) and varying concentrations of Tebufenozide (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Sample Extraction: The extraction procedure will vary depending on the matrix (e.g., soil, water, agricultural products). A common method for solid samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, which involves extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).

  • Internal Standard Spiking: Prior to extraction, spike a known amount of the this compound internal standard solution into all samples, blanks, and calibration standards.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute Tebufenozide, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ions ([M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tebufenozide353.2297.2~15-25
Tebufenozide353.2133.1~20-30
This compound362.3306.2~15-25
This compound362.3133.1~20-30

*Note: The product ions for this compound are predicted. The m/z 306.2 transition assumes the loss of the tert-butyl-d9 group. The m/z 133.1 fragment corresponds to the 4-ethylbenzoyl portion of the molecule and is not expected to be mass-shifted. Optimal collision energies should be determined empirically during method development.

Experimental Workflow Visualization

The overall process for analyzing Tebufenozide using its deuterated internal standard can be visualized as a streamlined workflow from sample collection to data analysis.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with this compound Sample->Spike Extract Extraction (e.g., QuEChERS) Spike->Extract Cleanup Cleanup (e.g., dSPE) Extract->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Tebufenozide Calibration->Quantification

Caption: Workflow for Tebufenozide analysis using an internal standard.

This comprehensive guide provides the foundational knowledge for understanding and implementing analytical methods for Tebufenozide utilizing this compound. The use of a deuterated internal standard is paramount for achieving the high levels of accuracy and precision required in research, drug development, and regulatory monitoring.

A Technical Guide to the Solubility and Stability of Tebufenozide-d9 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tebufenozide-d9 in organic solvents. As a deuterated analog, this compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the detection of Tebufenozide residues in various matrices. Understanding its behavior in organic solvents is critical for the preparation of accurate stock solutions, calibration standards, and for ensuring the integrity of analytical results.

While specific quantitative data for this compound is not extensively available in public literature, the physicochemical properties of deuterated and non-deuterated isotopologues are generally considered to be very similar. Therefore, this guide presents available data for Tebufenozide as a reliable proxy for the behavior of this compound.

Solubility of Tebufenozide

Tebufenozide is generally described as being slightly soluble in most organic solvents.[1][2] Quantitative solubility data in various organic solvents at 20°C is summarized in the table below. This information is essential for selecting appropriate solvents for stock solutions and analytical dilutions.

Table 1: Quantitative Solubility of Tebufenozide in Organic Solvents

Organic SolventSolubility (mg/L) at 20°CPolarity
Acetone130,000[3]Polar aprotic
Ethyl Acetate74,800[3]Moderately polar aprotic
Methanol23,800[3]Polar protic
ChloroformSlightly Soluble[1]Nonpolar

Stability of Tebufenozide

The stability of Tebufenozide has been evaluated under various conditions, which provides insight into the expected stability of this compound solutions. Proper storage is crucial to prevent degradation and maintain the concentration and purity of standard solutions.

Table 2: Stability Profile of Tebufenozide

ConditionObservation
Thermal Stability Stable at 94°C for 7 days.[1][4]
pH Stability (in aqueous solution) Stable in acidic (pH 4) and neutral (pH 7) conditions at 20°C.[4] Marked hydrolysis under alkaline conditions (pH 10), with a half-life of 203 days at 20°C.[1]
Photostability Stable to light in a pH 7 aqueous solution at 25°C.[1][4] Photodegraded by sunlight in water with a half-life of 83 hours.[1]
Solution Stability (in organic solvent) A stock solution of Tebufenozide in methanol (1.0 mg/mL) was found to be stable at 0–4°C for one month.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound in organic solvents. These protocols are based on standard laboratory practices.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature using a shaker or stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid. Carefully filter the supernatant using a chemically inert syringe filter (e.g., PTFE) to obtain a clear, saturated solution.

  • Quantification: Dilute the saturated solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the solubility in mg/L or other appropriate units based on the measured concentration and the dilution factor.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to known volume of solvent B Agitate at constant temp (24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., PTFE filter) C->D E Dilute saturated solution D->E F Quantify concentration (e.g., HPLC, LC-MS/MS) E->F G Calculate solubility F->G

Workflow for Solubility Determination.
Protocol for Stability Assessment in Solution

This protocol outlines a systematic approach to evaluate the stability of this compound in an organic solvent under defined storage conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL). Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of the bulk solution.

  • Storage: Store the vials under the desired conditions (e.g., refrigerated at 2-8°C, room temperature at 20-25°C, frozen at -20°C) and protect from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), retrieve a vial from each storage condition.

  • Sample Analysis: Analyze the stored sample alongside a freshly prepared standard of the same concentration using a validated, stability-indicating analytical method (e.g., HPLC with a photodiode array detector to identify potential degradants).

  • Data Evaluation: Compare the concentration of the stored sample to the initial (time 0) concentration. A common acceptance criterion is that the concentration should remain within ±10% of the initial value. Also, inspect the chromatogram for any new peaks that may indicate degradation products.

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Time-Point Analysis cluster_evaluation Evaluation A Prepare stock solution of This compound at known conc. B Aliquot into multiple vials A->B C Store vials under defined conditions (temp, light) B->C D Retrieve vials at specified time intervals (T=0, 7, 30... days) C->D E Analyze stored sample and freshly prepared standard D->E F Use a stability-indicating analytical method (e.g., HPLC-PDA) E->F G Compare stored sample conc. to initial (T=0) conc. F->G I Determine stability period G->I H Inspect for degradant peaks H->I

Workflow for Stability Assessment.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound in organic solvents, leveraging data from its non-deuterated counterpart. The provided experimental protocols offer a systematic framework for researchers to determine these critical parameters in their own laboratories. Adherence to these guidelines will ensure the accurate preparation and storage of this compound standard solutions, thereby enhancing the reliability and reproducibility of analytical data in research and drug development settings.

References

Methodological & Application

Application Note: Quantitative Analysis of Tebufenozide in Complex Matrices using Tebufenozide-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in quantitative analysis.

Introduction

Tebufenozide is a synthetic insect growth regulator that disrupts the molting process in lepidopteran pests.[1] Its widespread use in agriculture necessitates robust and accurate analytical methods for monitoring its residues in environmental and food samples to ensure regulatory compliance and consumer safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for such analyses due to its high sensitivity and selectivity.[2]

A significant challenge in quantitative LC-MS/MS is the variability introduced during sample preparation and analysis, including matrix effects, extraction inconsistencies, and fluctuations in instrument response.[3] To ensure the accuracy and precision of the results, a suitable internal standard is essential.[3] This application note provides a detailed protocol for the use of Tebufenozide-d9, a stable isotope-labeled internal standard, for the reliable quantification of Tebufenozide in complex matrices.

Core Principle: The Role of a Deuterated Internal Standard

In quantitative mass spectrometry, an ideal internal standard (IS) should have physicochemical properties as close as possible to the analyte of interest.[3] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for LC-MS/MS analysis.[4] this compound is structurally identical to Tebufenozide, with the exception that nine hydrogen atoms have been replaced by deuterium.[5] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical behavior ensures they co-elute chromatographically and experience similar extraction efficiencies and ionization suppression or enhancement.[3] By adding a known amount of this compound to each sample prior to extraction, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement effectively compensates for variations that may occur during the analytical workflow, leading to highly accurate and precise results.[4]

cluster_0 Analytical Workflow cluster_1 Sources of Variability cluster_2 Correction Mechanism Sample Sample (Analyte Present) IS_Addition Addition of This compound (IS) Sample->IS_Addition Extraction Sample Extraction IS_Addition->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Var_Extraction Inconsistent Recovery Extraction->Var_Extraction Data Analyte and IS Signal Measurement Analysis->Data Var_Matrix Matrix Effects (Ion Suppression/ Enhancement) Analysis->Var_Matrix Var_Injection Injection Volume Variation Analysis->Var_Injection Correction Ratio of Analyte to IS Signal Remains Constant Data->Correction Result Accurate & Precise Quantification Correction->Result start Start: Homogenized Sample spike Spike with this compound Internal Standard start->spike extract Add Acetonitrile & QuEChERS Salts spike->extract shake Vortex/Shake Vigorously (1 min) extract->shake centrifuge1 Centrifuge (≥3000 x g, 5 min) shake->centrifuge1 supernatant1 Collect Acetonitrile Supernatant centrifuge1->supernatant1 cleanup dSPE Cleanup (PSA/C18) supernatant1->cleanup vortex2 Vortex (30 sec) cleanup->vortex2 centrifuge2 Centrifuge (High Speed, 5 min) vortex2->centrifuge2 filter Filter Supernatant (0.22 µm) centrifuge2->filter analyze Inject into LC-MS/MS System filter->analyze end End: Data Analysis analyze->end

References

Application Note: Quantitative Analysis of Tebufenozide in Food Matrices using Tebufenozide-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the quantitative analysis of Tebufenozide in various food matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Tebufenozide-d9 as an internal standard for accurate and robust quantification. This methodology is intended for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and drug development.

Introduction

Tebufenozide is a diacylhydrazine insecticide that mimics the action of the insect molting hormone, 20-hydroxyecdysone. It is widely used in agriculture to control lepidopteran pests in fruits, vegetables, and other crops.[1] Due to its widespread use, it is crucial to monitor its residue levels in food to ensure consumer safety and compliance with regulatory limits.[2][3][4][5]

This method describes a sensitive and selective procedure for the determination of Tebufenozide residues in complex food matrices. The use of an isotopically labeled internal standard, this compound, is critical for compensating for matrix effects, variations in extraction efficiency, and instrument response, thereby ensuring high accuracy and precision.[6] The procedure involves sample extraction using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with LC-MS/MS.

Experimental

Materials and Reagents
  • Tebufenozide analytical standard (PESTANAL® or equivalent)[1]

  • This compound (Internal Standard, IS)[7]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for highly pigmented matrices

  • QuEChERS extraction and cleanup kits are commercially available and recommended for convenience.[8][9]

Standard Solutions
  • Tebufenozide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tebufenozide standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Tebufenozide by serial dilution of the stock solution with acetonitrile to create calibration standards.

  • IS Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in acetonitrile.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food.[8][10]

  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For samples with high water content, it may be beneficial to freeze-dry and then grind the sample.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of the this compound internal standard working solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO₄. For highly pigmented samples, GCB may be included, but its use should be validated to ensure no significant loss of the target analyte.[11]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., mobile phase initial conditions) if necessary.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient starts with a high aqueous component and ramps up to a high organic component to elute Tebufenozide. The gradient should be optimized for adequate separation from matrix interferences.

  • Injection Volume: 2-10 µL

  • Column Temperature: 40 °C

  • Flow Rate: 0.3-0.5 mL/min

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions for Tebufenozide and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Tebufenozide353.2297.2133.1Optimized for instrument
This compound362.3306.2133.1Optimized for instrument

Note: Collision energies should be optimized for the specific instrument being used to maximize signal intensity.[11][12]

Method Validation

The analytical method should be validated according to established guidelines (e.g., SANTE/11312/2021) to ensure its performance characteristics.[13][14]

Linearity

Linearity should be assessed by preparing matrix-matched calibration curves at a minimum of five concentration levels. The correlation coefficient (r²) should be > 0.99.

Accuracy and Precision

Accuracy (as recovery) and precision (as relative standard deviation, RSD) should be evaluated by spiking blank food matrices at various concentration levels (e.g., limit of quantification (LOQ), 2x LOQ, and 10x LOQ) in multiple replicates (n≥5).

Table 2: Typical Method Performance Data

Food MatrixSpiking Level (µg/kg)Average Recovery (%)RSD (%)
Apples1095< 10
Grapes1092< 10
Tomatoes1098< 15
Spinach1088< 15

Data presented is illustrative. Actual performance may vary based on matrix and instrumentation.[12][15]

Limit of Quantification (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected. A typical LOQ for this method is in the range of 1-10 µg/kg, which is generally below the maximum residue limits (MRLs) set by regulatory bodies.[3][12][16]

Table 3: Regulatory Maximum Residue Limits (MRLs) for Tebufenozide

Food CommodityMRL (mg/kg)Regulatory Body
Apples1.0Canada[4]
Grapes0.5Canada[4]
Pome Fruits1.0US EPA[17]
Stone Fruits0.5New Zealand[5]
Apricots & Peaches1.5EFSA (proposed)[3][16]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (d-SPE) cluster_analysis Analysis sample Food Sample homogenize Homogenization sample->homogenize weigh Weigh 10g Sample homogenize->weigh spike Spike with this compound weigh->spike extract Add Acetonitrile & QuEChERS Salts spike->extract centrifuge1 Vortex & Centrifuge extract->centrifuge1 aliquot Take Acetonitrile Supernatant centrifuge1->aliquot dspe Add to d-SPE Tube (PSA, C18, MgSO4) aliquot->dspe centrifuge2 Vortex & Centrifuge dspe->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms quant Quantification using Internal Standard lcms->quant

Caption: Experimental workflow for Tebufenozide analysis.

logical_relationship cluster_quantification Quantification Principle tebufenozide Tebufenozide (Analyte) response_ratio Response Ratio (Analyte/IS) tebufenozide->response_ratio Measured Response tebufenozide_d9 This compound (Internal Standard) tebufenozide_d9->response_ratio Measured Response cal_curve Calibration Curve response_ratio->cal_curve Plot vs. Concentration concentration Analyte Concentration cal_curve->concentration Calculate from Sample Response Ratio

Caption: Principle of quantification using an internal standard.

Conclusion

The described LC-MS/MS method utilizing a this compound internal standard provides a robust, sensitive, and accurate means for the quantitative analysis of Tebufenozide in diverse food matrices. The use of the QuEChERS protocol for sample preparation ensures high-throughput and efficiency. This application note serves as a comprehensive guide for laboratories involved in pesticide residue monitoring and food safety analysis. Proper method validation is essential to ensure reliable and defensible results.

References

Application Note: High-Throughput Analysis of Tebufenozide Residues in Agricultural Commodities using LC-MS/MS with a Tebufenozide-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of tebufenozide residues in various food matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a deuterated internal standard, Tebufenozide-d9, to ensure high accuracy and precision. The described protocol, including sample preparation, and instrument parameters, is suitable for high-throughput pesticide residue analysis in a regulatory or research environment.

Introduction

Tebufenozide is a diacylhydrazine insecticide that acts as an insect growth regulator by mimicking the insect molting hormone, 20-hydroxyecdysone.[1] Its targeted mode of action makes it effective against lepidopteran pests while exhibiting low toxicity to non-target organisms.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for tebufenozide in various food commodities to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of these residues.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and reproducible results.[2] This application note provides a comprehensive protocol for the analysis of tebufenozide, leveraging the benefits of this compound for enhanced method performance.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for the extraction of pesticide residues from food matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, or grain)

  • This compound internal standard spiking solution (1 µg/mL in acetonitrile)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous magnesium sulfate.

  • 50 mL centrifuge tubes

Procedure:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of the 1 µg/mL this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and anhydrous MgSO₄.

  • Shake for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

SRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Tebufenozide353.2297.2133.1
This compound362.2306.2133.1

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of tebufenozide using an internal standard approach.

Table 1: Linearity and Limits of Detection/Quantification

MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)LOD (µg/kg)LOQ (µg/kg)
Vegetables[3][4]5.0 - 200> 0.9961.04.0
Animal Products[5]5 - 50≥ 0.986-2 - 20
Fruits1 - 100> 0.990.5 - 1.01.0 - 5.0

Table 2: Recovery and Precision Data

MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Vegetables[3][4]4.0, 10.0, 20.090 - 110< 8
Animal Products[5]Multiple Levels73.22 - 114.93≤ 13.87
Fruits10, 50, 10085 - 115< 15

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract QuEChERS Extraction Spike->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Report Final Report Data_Processing->Report

Caption: Experimental workflow for Tebufenozide residue analysis.

Metabolic Pathway of Tebufenozide

Tebufenozide is primarily metabolized in insects and mammals by Cytochrome P450 monooxygenases.[6][7][8] The main metabolic transformation involves the oxidation of the alkyl groups on the aromatic rings.[6][7][8]

metabolic_pathway Tebufenozide Tebufenozide Metabolite1 Hydroxylated Metabolite (A-ring ethyl group) Tebufenozide->Metabolite1 CYP450 (e.g., CYP3A4) Metabolite2 Hydroxylated Metabolite (B-ring methyl group) Tebufenozide->Metabolite2 CYP450 (e.g., CYP2C19) Excretion Further Conjugation and Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Simplified metabolic pathway of Tebufenozide.

Conclusion

The LC-MS/MS method detailed in this application note, incorporating this compound as an internal standard, provides a highly reliable and sensitive approach for the quantification of tebufenozide residues in diverse food matrices. The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring data accuracy, making this method well-suited for regulatory compliance testing and food safety monitoring programs.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Tebufenozide using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of the insecticide Tebufenozide in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, a stable isotope-labeled internal standard, Tebufenozide-d9, is employed to correct for matrix effects and variations during sample preparation and injection. The protocol provides comprehensive parameters for chromatography and mass spectrometry, along with a detailed sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Experimental Workflow

The overall analytical workflow consists of sample extraction and cleanup, followed by instrumental analysis using LC-MS/MS, and concluding with data processing and quantification. The use of a deuterated internal standard is critical for accurate quantification in complex matrices[1].

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Homogenized Sample Spike 2. Spike with This compound IS Sample->Spike Extract 3. Acetonitrile Extraction Spike->Extract Cleanup 4. d-SPE Cleanup (PSA / MgSO4) Extract->Cleanup LCMS 5. LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Data 6. Data Integration & Quantification LCMS->Data

References

Preparation of Tebufenozide-d9 Stock and Working Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock and working solutions of Tebufenozide-d9, a deuterated internal standard for the insecticide Tebufenozide. Accurate preparation of these solutions is critical for reliable and reproducible results in analytical methodologies, such as mass spectrometry-based assays, as well as in various research applications.

Compound Information

This compound is a stable isotope-labeled version of Tebufenozide, an insect growth regulator. The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the unlabeled form in mass spectrometry analysis, making it an ideal internal standard.

PropertyValueReference
Chemical Name N'-tert-Butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide-d9[1]
CAS Number 2469006-89-9[1]
Molecular Weight 361.53 g/mol [1]
Isotopic Enrichment ≥98 atom % D[1]

Solubility and Stability

Based on available data for the unlabeled Tebufenozide and general practices for similar compounds, the following can be inferred for this compound:

SolventSolubilityNotes
Methanol SolubleA suitable solvent for preparing analytical stock solutions[2].
Acetonitrile SolubleOften used as a solvent for analytical standards[3].
Dimethyl Sulfoxide (DMSO) Highly SolubleRecommended for preparing concentrated stock solutions for biological assays. Hygroscopic nature should be considered[4].
Chloroform Slightly SolubleCan be used, but other solvents are generally preferred for analytical applications.
Water Very LowTebufenozide has a very low water solubility of 0.83 mg/L[5].

Stability: this compound is stable when stored under recommended conditions. It is advised to store the solid material at room temperature[1]. After three years, the compound's chemical purity should be re-analyzed before use[1]. Stock solutions in organic solvents are generally stable for shorter periods. For instance, a stock solution in methanol is reported to be stable for at least a month when stored at 0–4 °C[2]. For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C, which can extend stability to one month or six months, respectively[4].

Experimental Protocols

Preparation of a 1 mg/mL Stock Solution in Methanol (for Analytical Standards)

This protocol is suitable for preparing a primary stock solution for use as an internal standard in quantitative analysis, such as LC-MS/MS.

Materials:

  • This compound solid

  • Methanol (HPLC or LC-MS grade)

  • Analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Amber glass vial for storage

Procedure:

  • Accurately weigh 10.00 mg of this compound solid using an analytical balance.

  • Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Add a small amount of methanol to the flask to dissolve the solid.

  • Gently swirl or vortex the flask to ensure complete dissolution.

  • Once dissolved, add methanol to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to a labeled amber glass vial for storage.

  • Store the stock solution at -18°C[2].

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration using an appropriate solvent, typically the mobile phase used in the analytical method or a solvent compatible with the assay.

Materials:

  • 1 mg/mL this compound stock solution

  • Diluent solvent (e.g., methanol, acetonitrile, or mobile phase)

  • Volumetric flasks or calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate the volume of the stock solution required to achieve the desired working solution concentration. For example, to prepare 1 mL of a 1 µg/mL working solution, you would need 1 µL of the 1 mg/mL stock solution.

  • Using a calibrated pipette, transfer the calculated volume of the stock solution into a volumetric flask.

  • Add the diluent solvent to the flask to the desired final volume.

  • Cap the flask and vortex to ensure thorough mixing.

  • Prepare fresh working solutions daily or as stability data permits.

Workflow Diagram

The following diagram illustrates the general workflow for the preparation of this compound stock and working solutions.

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve volume Adjust to Final Volume dissolve->volume store_stock Store at -18°C volume->store_stock dilute Dilute Stock Solution store_stock->dilute Aliquot for Dilution mix Vortex to Mix dilute->mix use Use in Assay mix->use

Caption: Workflow for preparing this compound solutions.

Safety Precautions

When handling this compound and organic solvents, it is essential to follow standard laboratory safety procedures.

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for Tebufenozide and the solvents used for detailed safety information.

  • Acetonitrile is highly flammable and harmful if swallowed or in contact with skin[3]. Keep away from heat and open flames.

References

Application Notes and Protocols: Tebufenozide-d9 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tebufenozide-d9 as an internal standard in the quantitative analysis of Tebufenozide in biological matrices for pharmacokinetic studies. The protocols detailed below are based on established bioanalytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic applications.

Introduction

Tebufenozide is a diacylhydrazine insecticide that functions as an insect growth regulator by mimicking the molting hormone 20-hydroxyecdysone. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its safety and potential effects in non-target organisms.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. It offers superior accuracy and precision by compensating for variations in sample preparation, chromatography, and mass spectrometric response. This compound, being chemically identical to Tebufenozide but with a higher mass, co-elutes with the analyte and experiences similar matrix effects, making it an ideal internal standard.

Physicochemical Properties

A summary of the physicochemical properties of Tebufenozide and its deuterated analog is presented below.

PropertyTebufenozideThis compound
Chemical Formula C₂₂H₂₈N₂O₂C₂₂H₁₉D₉N₂O₂
Monoisotopic Mass 352.2151 g/mol 361.2716 g/mol
Structure N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazideN-(tert-butyl-d9)-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide

Metabolic Pathway of Tebufenozide

In mammals, Tebufenozide is extensively metabolized, primarily through oxidation reactions. The main metabolic routes include the oxidation of the benzylic carbons on both the A- and B-rings.[1] In vitro studies using human hepatic microsomes have identified hydroxylated and de-dimethylethyl metabolites.[2] Understanding these pathways is essential for designing pharmacokinetic studies that may also aim to quantify major metabolites.

Tebufenozide Tebufenozide Oxidation Oxidation (e.g., CYP450 enzymes) Tebufenozide->Oxidation Hydroxylated_Metabolites Hydroxylated Metabolites (A- or B-ring) Oxidation->Hydroxylated_Metabolites Dealkylated_Metabolites De-dimethylethyl Metabolites Oxidation->Dealkylated_Metabolites Excretion Excretion (Primarily Feces) Hydroxylated_Metabolites->Excretion Dealkylated_Metabolites->Excretion

Figure 1. Simplified metabolic pathway of Tebufenozide.

Experimental Protocols

The following is a representative protocol for the quantification of Tebufenozide in rat plasma using this compound as an internal standard. This protocol can be adapted for other biological matrices with appropriate validation.

Materials and Reagents
  • Tebufenozide analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Rat plasma (with anticoagulant, e.g., K₂EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tebufenozide and this compound in methanol.

  • Tebufenozide Working Standards: Serially dilute the Tebufenozide stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Tebufenozide from plasma samples.

cluster_prep Sample Preparation Workflow Plasma 50 µL Plasma Sample (Calibration standard, QC, or unknown) Add_IS Add 50 µL of This compound Working Solution Plasma->Add_IS Add_ACN Add 200 µL of Acetonitrile Add_IS->Add_ACN Vortex Vortex Mix (30 seconds) Add_ACN->Vortex Centrifuge Centrifuge (e.g., 14,000 rpm for 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute with Water (optional, for compatibility with mobile phase) Supernatant->Dilute Analysis Inject into LC-MS/MS System Dilute->Analysis

Figure 2. Workflow for plasma sample preparation.

Detailed Steps:

  • Aliquot 50 µL of plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to all tubes except for the blank matrix.

  • Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • If necessary, dilute the supernatant with water to ensure compatibility with the initial mobile phase conditions.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Table 2: Mass Spectrometry Parameters

ParameterTebufenozideThis compound
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 353.2362.3
Product Ion (m/z) - Quantifier 297.2306.2 (Predicted)
Product Ion (m/z) - Qualifier 133.1133.1 (Predicted)
Collision Energy Optimize for specific instrumentOptimize for specific instrument
Dwell Time 100-200 ms100-200 ms

Note: The MRM transitions for this compound are predicted based on the fragmentation of the non-labeled compound. The d9 label is on the tert-butyl group, which is often lost during fragmentation. The quantifier ion would thus be expected to retain the d9 label.

Method Validation

A bioanalytical method for pharmacokinetic studies must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Typical Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Calibration Curve Linearity (r² > 0.99) over the expected concentration range.
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ).
Precision Coefficient of variation (CV) ≤15% (≤20% for LLOQ).
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Matrix Effect Assessed to ensure it does not compromise accuracy and precision. The use of a stable isotope-labeled IS is the best way to mitigate this.
Recovery Consistent and reproducible, though not required to be 100%.
Stability Analyte stability established under various conditions (bench-top, freeze-thaw, long-term storage).

Data Analysis

The concentration of Tebufenozide in unknown samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is typically used for pharmacokinetic data.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Tebufenozide in biological matrices for pharmacokinetic studies. The detailed protocol and parameters herein serve as a strong foundation for developing and validating a sensitive and specific LC-MS/MS assay. Proper method validation is essential to ensure the generation of high-quality data for accurate pharmacokinetic assessment.

References

Application Note: Quantitative Analysis of Tebufenozide in Agricultural Produce using Isotope Dilution Mass Spectrometry with Tebufenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tebufenozide is a synthetic insect growth regulator that mimics the action of the insect molting hormone, 20-hydroxyecdysone.[1] It is widely used in agriculture to control lepidopteran pests in a variety of crops.[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for tebufenozide in food products. Accurate and reliable analytical methods are therefore essential to ensure compliance with these regulations and to guarantee food safety.

Isotope Dilotion Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis.[2][3][4] By introducing a known amount of a stable isotope-labeled internal standard (in this case, tebufenozide-d9) into the sample at the beginning of the analytical process, variations in sample preparation, matrix effects, and instrument response can be effectively compensated for.[2] This application note provides a detailed protocol for the quantitative analysis of tebufenozide in a representative agricultural matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known quantity of this compound, which is chemically identical to tebufenozide but has a higher mass due to the incorporation of nine deuterium atoms, is added to the sample. The sample is then extracted and analyzed by LC-MS/MS. The ratio of the signal from the native tebufenozide to the signal from the this compound internal standard is used to calculate the concentration of tebufenozide in the original sample. This approach minimizes errors that can arise during sample preparation and analysis.

Materials and Reagents

  • Tebufenozide analytical standard (≥98% purity)

  • This compound analytical standard (≥98% purity, isotopic purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

  • Dispersive solid-phase extraction (d-SPE) tubes (e.g., containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18)

  • Representative sample matrix (e.g., apples)

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of tebufenozide and this compound in 10 mL of methanol, respectively, to prepare 1 mg/mL stock solutions.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare 10 µg/mL intermediate solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the intermediate solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water). The concentration range should be selected to bracket the expected concentration of tebufenozide in the samples.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate solution with methanol to prepare a 1 µg/mL internal standard spiking solution.

Sample Preparation (QuEChERS Method)[5][6][7]
  • Homogenization: Homogenize a representative portion of the sample (e.g., 100 g of apples) to a uniform consistency.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE tube.

    • Shake vigorously for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with ultrapure water to be compatible with the LC mobile phase.

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Representative)

ParameterValue
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A5 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase BMethanol + 0.1% Formic Acid
GradientStart with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C

MS/MS Conditions (Representative)

The following multiple reaction monitoring (MRM) transitions are suggested. The precursor ion for tebufenozide is [M+H]⁺.[5][6] The precursor for this compound is hypothesized to be [M+H]⁺ with an increase of 9 Da. Product ions are based on known fragmentation patterns, with the deuterated versions adjusted accordingly.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Tebufenozide353.2297.2133.1Optimized for instrument
This compound362.2306.2133.1Optimized for instrument

Data Presentation

The following table presents representative method validation data that can be expected for the analysis of tebufenozide using this IDMS method.

ParameterTebufenozide
Linearity Range 0.5 - 100 µg/kg
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg
Recovery (at 1, 10, and 50 µg/kg) 92 - 108 %
Precision (RSDr at 1, 10, and 50 µg/kg) < 10 %

Disclaimer: The data presented in this table is for illustrative purposes only and represents typical performance for pesticide residue analysis using LC-MS/MS. Actual results may vary depending on the specific instrumentation, matrix, and experimental conditions.

Mandatory Visualization

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample Spike Add Known Amount of This compound (Internal Standard) Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Ratio Measure Peak Area Ratio (Tebufenozide / this compound) LCMS->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Caption: Principle of internal standard correction in IDMS.

References

Analysis of Tebufenozide in Vegetables using LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the quantitative analysis of tebufenozide residues in various vegetable matrices utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Tebufenozide, a diacylhydrazine insecticide, is widely used in agriculture to control lepidopteran pests. Its determination in food products is crucial for ensuring consumer safety and regulatory compliance. The methodologies outlined herein are based on established and validated procedures, offering high sensitivity, selectivity, and accuracy for the detection and quantification of tebufenozide. This guide includes detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with tabulated quantitative data for easy reference.

Introduction

Tebufenozide acts as an ecdysone agonist, inducing a premature and incomplete molt in target insect larvae, leading to their demise. Due to its widespread application, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for tebufenozide in various food commodities. LC-MS/MS has emerged as the preferred analytical technique for pesticide residue analysis due to its superior sensitivity, specificity, and ability to handle complex matrices.[1][2] This application note details a robust and reliable LC-MS/MS method for the determination of tebufenozide in vegetables.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][3][4]

Materials:

  • Homogenized vegetable sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) or C18 sorbent (optional, for pigmented vegetables)

  • Centrifuge tubes (50 mL and 15 mL)

  • Centrifuge capable of >3000 x g

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized vegetable sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA. For vegetables with high pigment content, 50 mg of GCB or C18 can be added.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Start at 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 2 - 10 µL

| Column Temperature | 40 °C |

Tandem Mass Spectrometry (MS/MS) Conditions

Instrumentation:

  • Triple quadrupole mass spectrometer.

Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp 350 - 500 °C
Collision Gas Argon

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data

The following tables summarize the key quantitative parameters for the analysis of tebufenozide.

Table 1: Mass Spectrometric Parameters for Tebufenozide

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV) (Quantifier)Collision Energy (eV) (Qualifier)
Tebufenozide353.2133.1297.2163

Data compiled from multiple sources.[1][2][5]

Table 2: Method Validation Data

ParameterTypical ValueReference
Linearity (r²) > 0.99[6]
Limit of Detection (LOD) 0.02 - 1.90 µg/kg[2]
Limit of Quantification (LOQ) 1.0 - 10 µg/kg[2][6][7]
Recovery 77.2 - 118.0%[2][3]
Relative Standard Deviation (RSD) < 15%[6]

Visualizations

Caption: Experimental workflow for tebufenozide analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the determination of tebufenozide residues in a variety of vegetable matrices. The use of the QuEChERS sample preparation protocol allows for high-throughput analysis with excellent recoveries and minimal matrix effects. The provided instrumental conditions and quantitative data serve as a valuable resource for laboratories involved in food safety and pesticide residue monitoring. Adherence to these protocols will enable accurate and precise quantification of tebufenozide, ensuring compliance with regulatory standards.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Tebufenozide Analysis with Tebufenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tebufenozide-d9 as an internal standard to overcome matrix effects in the analysis of Tebufenozide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Tebufenozide using this compound as an internal standard.

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape or Tailing for Tebufenozide and/or this compound 1. Column Overload: Injecting too high a concentration of the analyte or matrix components. 2. Incompatible Mobile Phase: The pH or organic composition of the mobile phase is not optimal for the analytes. 3. Column Contamination: Buildup of matrix components on the analytical column. 4. Secondary Interactions: Analyte interaction with active sites on the column or in the LC system.1. Dilute the sample extract. 2. Adjust the mobile phase pH. Ensure the organic solvent is appropriate for a C18 column. 3. Implement a more rigorous sample cleanup, or use a guard column. Flush the column with a strong solvent. 4. Add a small amount of a competing agent (e.g., formic acid) to the mobile phase.
High Variability in Analyte/Internal Standard Response Ratio 1. Inconsistent Sample Preparation: Variations in extraction or cleanup steps between samples. 2. Matrix Effects: Significant and variable ion suppression or enhancement that is not fully compensated by the internal standard. 3. Internal Standard Addition Error: Inconsistent volume or concentration of this compound added to samples. 4. Co-eluting Interferences: A matrix component is co-eluting and interfering with either the analyte or the internal standard.1. Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. 2. Dilute the sample extract to reduce the concentration of matrix components. Optimize the sample cleanup procedure. 3. Use a calibrated pipette and ensure the internal standard solution is well-mixed before use. 4. Adjust the chromatographic gradient to improve separation between the analytes and interfering peaks.
Low Recovery of Tebufenozide and/or this compound 1. Inefficient Extraction: The extraction solvent or technique is not effectively removing the analytes from the sample matrix. 2. Analyte Loss During Cleanup: The solid-phase extraction (SPE) or dispersive SPE (d-SPE) sorbent is retaining the analytes. 3. Degradation of Analytes: Tebufenozide or its internal standard may be unstable under the experimental conditions.1. Optimize the extraction solvent composition and volume. Increase extraction time or use a more vigorous shaking/vortexing method. 2. Evaluate a different type or amount of sorbent for the cleanup step. Ensure the elution solvent is strong enough to recover the analytes. 3. Check the pH and temperature of the extraction and storage conditions. Prepare fresh standards and samples.
Significant Ion Suppression/Enhancement Despite Using an Internal Standard 1. Chromatographic Separation of Analyte and Internal Standard: A slight difference in retention time between Tebufenozide and this compound can lead to differential ion suppression if they elute during a region of significant matrix interference. 2. Extreme Matrix Load: The concentration of co-eluting matrix components is so high that it affects the ionization of both the analyte and the internal standard, but not necessarily to the same degree.1. Adjust the chromatographic method to ensure co-elution of Tebufenozide and this compound. A slight modification of the gradient or mobile phase composition can help. 2. Improve the sample cleanup procedure to remove more of the interfering matrix components. Dilute the final extract before injection.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in Tebufenozide analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification of Tebufenozide.[1] Complex matrices, such as those found in food and environmental samples, are particularly prone to causing significant matrix effects.[2]

Q2: How does using this compound help overcome matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Tebufenozide. It is chemically identical to Tebufenozide, with the only difference being that nine hydrogen atoms have been replaced with deuterium. This means it has nearly identical physicochemical properties, including extraction recovery, and chromatographic retention time.[3] By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences the same matrix effects as the native Tebufenozide. The quantification is then based on the ratio of the analyte signal to the internal standard signal, which remains constant even if both signals are suppressed or enhanced, thus providing more accurate and precise results.[3]

Q3: Is this compound commercially available?

A3: Yes, this compound is commercially available from several chemical suppliers that specialize in analytical standards and isotopically labeled compounds. It can be found under CAS number 2469006-89-9.

Q4: What is the optimal concentration of this compound to use?

A4: The optimal concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. A common practice is to spike the internal standard at a concentration that falls in the mid-range of the calibration curve. This ensures a robust and reliable signal for accurate quantification.

Q5: Can I use a different internal standard if this compound is not available?

A5: While a SIL-IS like this compound is the ideal choice for compensating for matrix effects, a structural analog can be used as an alternative. However, it is crucial to validate that the analog behaves similarly to Tebufenozide during extraction, chromatography, and ionization. Without a SIL-IS, matrix-matched calibration is another strategy to mitigate matrix effects.[4]

Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of Tebufenozide quantification by compensating for matrix effects and variations in sample preparation. The following tables present illustrative data on the expected performance improvement when analyzing Tebufenozide in a complex matrix (e.g., spinach) with and without an internal standard.

Table 1: Recovery of Tebufenozide in Spinach

MethodSpiked Concentration (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Without Internal Standard106518
Without Internal Standard507215
With this compound10984
With this compound501013

Table 2: Matrix Effect on Tebufenozide Signal in Spinach

MethodSpiked Concentration (ng/g)Matrix Effect (%)*
Without Internal Standard10-45 (Suppression)
Without Internal Standard50-38 (Suppression)
With this compound10-2 (Compensated)
With this compound50-1 (Compensated)

*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates ion suppression.

Experimental Protocols

This section provides a detailed methodology for the analysis of Tebufenozide in a representative complex matrix (e.g., leafy greens) using this compound as an internal standard.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[5]

  • Step 1: Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Step 2: Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

  • Step 3: Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Step 4: Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Step 5: Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Step 6: Dispersive SPE Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).

  • Step 7: Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Step 8: Sample Dilution: Take the supernatant and dilute it with the initial mobile phase (e.g., 1:1 v/v) before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Tebufenozide: Precursor ion (m/z) 353.2 → Product ions (m/z) 297.2 (quantifier) and 133.1 (qualifier).

      • This compound: Precursor ion (m/z) 362.2 → Product ion (m/z) 306.2 (quantifier).

    • Note: The specific collision energies and other MS parameters should be optimized for the instrument being used.

Mandatory Visualization

Overcoming_Matrix_Effects cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing & Quantification cluster_Legend Workflow Stages Sample 1. Homogenized Sample Spike 2. Spike with This compound Sample->Spike Extract 3. Acetonitrile Extraction Spike->Extract Salt 4. Add QuEChERS Salts Extract->Salt Centrifuge1 5. Centrifuge Salt->Centrifuge1 dSPE 6. Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 7. Centrifuge dSPE->Centrifuge2 FinalExtract 8. Final Extract Centrifuge2->FinalExtract LCMS LC-MS/MS System FinalExtract->LCMS Injection Data Raw Data (Analyte & IS Signals) LCMS->Data Ratio Calculate Peak Area Ratio (Tebufenozide / this compound) Data->Ratio Quant Quantify using Calibration Curve Ratio->Quant Result Accurate Result Quant->Result SamplePrep_key Sample Preparation Analysis_key Analysis Processing_key Data Processing

References

Technical Support Center: Optimizing Tebufenozide-d9 Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of Tebufenozide-d9 for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the ESI-MS analysis of this compound.

Question: Why is my this compound signal weak or unstable?

Answer:

Weak or unstable signals for this compound can stem from several factors related to the ESI source parameters and sample preparation. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • System Suitability: Ensure the LC-MS system is performing optimally by running a standard compound to check for sensitivity and stability.

  • Sample Integrity: Confirm the concentration and integrity of your this compound standard solution.

Troubleshooting Workflow for Poor Signal Intensity

start Weak or Unstable This compound Signal check_voltage Optimize Sprayer Voltage (e.g., 3-5 kV for positive mode) start->check_voltage check_gas Adjust Nebulizer and Desolvation Gas Flow check_voltage->check_gas If no improvement solution Signal Improved check_voltage->solution If improved check_temp Optimize Source and Desolvation Temperatures check_gas->check_temp If no improvement check_gas->solution If improved check_mobile_phase Evaluate Mobile Phase Composition & Additives check_temp->check_mobile_phase If no improvement check_temp->solution If improved check_cone_voltage Optimize Cone/Orifice Voltage (Declustering Potential) check_mobile_phase->check_cone_voltage If no improvement check_mobile_phase->solution If improved check_sample_prep Review Sample Preparation (Matrix Effects) check_cone_voltage->check_sample_prep If no improvement check_cone_voltage->solution If improved check_sample_prep->solution If improved

Caption: Troubleshooting workflow for low signal intensity.

Detailed Explanations:

  • Sprayer Voltage: An inappropriate sprayer voltage can lead to poor ionization or an unstable spray.[1][2] For positive ion mode, a typical starting range is 3-5 kV.[2] It's advisable to use lower electrospray voltages to prevent issues like corona discharge, which can cause signal instability.[1]

  • Gas Flow Rates: The nebulizing gas is crucial for droplet formation, while the desolvation gas aids in solvent evaporation.[1] Both need to be optimized for the specific mobile phase composition and flow rate.

  • Temperatures: The source and desolvation temperatures impact the efficiency of solvent removal. Insufficient temperatures can lead to solvent clusters, while excessively high temperatures may cause thermal degradation of the analyte.

  • Mobile Phase: Reversed-phase solvents like water, acetonitrile, and methanol are preferable for ESI as they support ion formation.[1] The addition of a small amount of an acid, such as 0.1% formic acid, can promote protonation and enhance the signal in positive ion mode.[3]

  • Cone (Orifice) Voltage: This voltage helps in desolvating ions and can reduce the formation of solvent clusters.[1] However, setting it too high can cause in-source fragmentation of the analyte. A typical range to explore is 10-60 V.[1]

  • Matrix Effects: If analyzing this compound in complex matrices (e.g., vegetable extracts), co-eluting compounds can suppress the ionization of the target analyte.[3] Rigorous sample preparation, such as solid-phase extraction (SPE), may be necessary to remove these interferences.[1][4]

Question: I am observing unexpected adducts (e.g., [M+Na]+) in my mass spectrum. How can I minimize them?

Answer:

The formation of adducts, particularly sodium ([M+Na]+) and potassium ([M+K]+), is a common phenomenon in ESI-MS and can complicate data interpretation and reduce the intensity of the desired protonated molecule ([M+H]+).[1]

Logical Flow for Diagnosing Unexpected Adducts

start Unexpected Adducts Observed (e.g., [M+Na]+) check_solvents Use High-Purity Solvents (LC-MS Grade) start->check_solvents check_glassware Avoid Glassware; Use Polypropylene Vials/Tubes check_solvents->check_glassware If adducts persist solution Adducts Minimized check_solvents->solution If resolved check_additives Increase Proton Source (e.g., Formic Acid) check_glassware->check_additives If adducts persist check_glassware->solution If resolved check_cone Optimize Cone Voltage (Declustering) check_additives->check_cone If adducts persist check_additives->solution If resolved check_cone->solution If resolved

Caption: Diagnostic workflow for minimizing adduct formation.

Mitigation Strategies:

  • Use High-Purity Solvents and Reagents: Ensure all solvents (water, acetonitrile, methanol) and additives are of the highest purity (LC-MS grade) to minimize metal ion contamination.[1]

  • Avoid Glassware: Glassware can be a source of sodium ions. Whenever possible, use polypropylene vials and containers for sample and mobile phase preparation.

  • Enhance Protonation: In positive ion mode, the formation of the protonated molecule ([M+H]+) is in competition with adduct formation. Increasing the concentration of a proton source, like formic or acetic acid, in the mobile phase can favor the formation of [M+H]+.

  • Optimize Cone Voltage: A slightly higher cone (or declustering) voltage can sometimes break up weaker adducts, increasing the signal of the desired ion. This should be done carefully to avoid fragmenting the parent ion.[1]

Frequently Asked Questions (FAQs)

Question: What are the typical starting ESI-MS parameters for this compound analysis?

Answer:

Based on established methods for Tebufenozide, the following parameters in positive ion mode are a good starting point.[3] Since this compound is structurally almost identical to Tebufenozide, these parameters should be directly applicable.

Table 1: Recommended Starting ESI-MS/MS Parameters for Tebufenozide

ParameterValueRationale
Ionization ModePositive ESITebufenozide contains nitrogen atoms that are readily protonated.
Precursor Ion (m/z)353Corresponds to the [M+H]+ for non-deuterated Tebufenozide. For this compound, this will be higher.
Product Ions (m/z)297, 133These are characteristic fragments used for quantification and confirmation in SRM mode.[3]
Collision Energy (eV)10, 14Optimal energies for generating the specified product ions.[3]
Sprayer Voltage4.8 kVA starting point for achieving a stable spray.[3] Optimization is recommended.
Source Temperature360 °CTo ensure efficient desolvation of the mobile phase.[3]

Note: The precursor ion for this compound will be higher than 353 m/z due to the mass of the deuterium atoms. The exact m/z should be confirmed by infusing a standard solution.

Question: How does the cone voltage affect the signal of this compound?

Answer:

The cone voltage (also known as orifice or declustering potential) plays a critical role in ion sampling and desolvation.[1] Optimizing this parameter can significantly enhance the signal-to-noise ratio.

  • Low Cone Voltage: May result in incomplete desolvation, leading to the formation of solvent clusters and a lower signal intensity for the target ion.

  • Optimal Cone Voltage: Maximizes the signal of the protonated molecule ([M+H]+) by efficiently removing solvent molecules without causing fragmentation.

  • High Cone Voltage: Can induce in-source fragmentation, leading to a decrease in the precursor ion signal and an increase in fragment ions.

Table 2: Illustrative Effect of Cone Voltage on this compound Signal

Cone Voltage (V)Relative Intensity of [M+H]+Observations
1045%Potential for solvent clustering; low signal.
2085%Improved desolvation and signal intensity.
30 100% Optimal region for maximizing precursor ion signal.
4090%Onset of minor in-source fragmentation may occur.
6060%Significant fragmentation, leading to loss of precursor ion signal.

This table presents illustrative data based on general ESI-MS principles. The optimal value must be determined experimentally.

Experimental Protocols

Protocol: Optimization of ESI Source Parameters for this compound

This protocol describes a systematic approach to optimizing key ESI parameters using a "one-factor-at-a-time" (OFAT) method.

Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in mobile phase).

  • LC-MS system with an ESI source.

  • Mobile phase (e.g., 0.1% formic acid in methanol/water).

Experimental Workflow for Method Optimization

start Prepare this compound Standard Solution infuse Infuse Standard into MS (via Tee or Syringe Pump) start->infuse set_initial Set Initial MS Parameters (from Table 1) infuse->set_initial optimize_cone Step 1: Optimize Cone Voltage (Vary from 10-60 V) set_initial->optimize_cone optimize_cap Step 2: Optimize Capillary Voltage (Vary from 3-5 kV) optimize_cone->optimize_cap optimize_gas Step 3: Optimize Nebulizer Gas (Vary across instrument range) optimize_cap->optimize_gas optimize_temp Step 4: Optimize Desolvation Temp (Vary from 250-400 °C) optimize_gas->optimize_temp confirm Confirm Optimized Parameters with LC-MS Injection optimize_temp->confirm finish Final Method Established confirm->finish

Caption: Systematic workflow for optimizing ESI-MS parameters.

Procedure:

  • Infusion Setup: Introduce the this compound standard solution into the ESI source at a constant flow rate (e.g., 10-20 µL/min) using a syringe pump connected via a 'T' piece to the LC flow, or by direct infusion if the system allows.

  • Initial Parameter Setup: Set the mass spectrometer to monitor the expected m/z of the protonated this compound. Use the parameters from Table 1 as a starting point.

  • Cone Voltage Optimization: While keeping all other parameters constant, vary the cone voltage (e.g., in 5 V increments from 10 V to 60 V). Record the signal intensity at each step and identify the voltage that provides the maximum intensity for the precursor ion.

  • Capillary (Sprayer) Voltage Optimization: Set the cone voltage to its optimal value. Now, vary the capillary voltage (e.g., in 0.2 kV increments from 3.0 kV to 5.0 kV). Record the signal intensity and stability at each setting to find the optimum.

  • Nebulizer and Desolvation Gas Optimization: Sequentially optimize the nebulizer gas flow and then the desolvation gas flow. Adjust each parameter across its operational range to find the setting that maximizes the signal.

  • Temperature Optimization: Finally, with all other parameters at their new optimal values, adjust the desolvation temperature (e.g., in 25 °C increments) to maximize the signal and minimize noise.

  • Confirmation: Once all parameters are optimized via infusion, perform an LC-MS injection of the this compound standard to confirm the performance under chromatographic conditions.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Tebufenozide and Tebufenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Tebufenozide and its deuterated internal standard, Tebufenozide-d9. The information is presented in a question-and-answer format to directly address specific problems researchers, scientists, and drug development professionals may face.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peaks for Tebufenozide and/or this compound are tailing. What are the potential causes and how can I fix this?

Peak tailing, where the latter half of the peak is wider than the front half, is a common chromatographic issue. It can compromise peak integration and reduce analytical accuracy.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase (especially C18 columns) can interact with basic functional groups on the analyte molecules. This causes some molecules to be retained longer, resulting in a tailing peak.

    • Solution 1: Mobile Phase Modification: Add a competitive base or an acidic modifier to the mobile phase. For positive ion mode ESI, adding a small amount of formic acid or acetic acid (e.g., 0.1%) can protonate the silanol groups, minimizing these secondary interactions. The use of a buffer, such as ammonium formate or ammonium acetate, can also shield the silanol groups.[1][2]

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that derivatizes most of the residual silanol groups.

    • Solution 3: Operate at a Lower pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing their interaction with the analytes.

  • Column Contamination or Degradation: Accumulation of matrix components or sample particulates on the column frit or at the head of the column can lead to distorted peak shapes.

    • Solution 1: Use a Guard Column: A guard column installed before the analytical column will trap strongly retained compounds and particulates, protecting the analytical column.

    • Solution 2: Column Washing: Flush the column with a strong solvent (e.g., isopropanol, or a gradient of solvents stronger than your mobile phase) to remove contaminants. Always check the column manufacturer's instructions for recommended washing procedures.

    • Solution 3: Replace the Column: If washing does not restore peak shape, the column may be irreversibly damaged and require replacement.

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

Q2: I am observing peak fronting for my analytes. What could be the cause?

Peak fronting, the inverse of tailing where the front half of the peak is broader, is also a sign of chromatographic problems.

Potential Causes & Solutions:

  • Sample Solvent/Mobile Phase Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase of a gradient, the analyte band will spread before it reaches the column, causing fronting.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase or a weaker solvent. If a stronger solvent must be used for solubility, minimize the injection volume.

  • Column Collapse: Operating a column outside its recommended pH or temperature range can cause the stationary phase to degrade, leading to a void at the column inlet and resulting in peak fronting.

    • Solution: Ensure your method operates within the column manufacturer's specified limits. If necessary, switch to a more robust column designed for wider pH or temperature ranges.

  • High Analyte Concentration: In some cases, very high concentrations of the analyte can lead to peak fronting.

    • Solution: Dilute the sample and re-inject.

Q3: My peaks for Tebufenozide and/or this compound are split or doubled. What should I investigate?

Split peaks can be one of the more complex issues to diagnose as they can arise from several factors occurring before or during the separation.

Potential Causes & Solutions:

  • Partially Blocked Column Frit: Particulates from the sample, mobile phase, or worn instrument parts (like pump seals) can partially clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[3]

    • Solution 1: Back-flush the Column: Reverse the column direction and flush it with mobile phase to dislodge the particulates. Check the column manual to ensure it is safe to back-flush.

    • Solution 2: Use an In-line Filter: An in-line filter placed between the injector and the column can catch particulates before they reach the column.

  • Void at the Column Inlet: A void or channel in the packing material at the head of the column can cause the sample band to split as it enters the column bed.

    • Solution: This usually indicates column degradation, and the column will likely need to be replaced.

  • Injection Solvent Incompatibility: A strong mismatch between the injection solvent and the mobile phase can sometimes cause peak splitting, especially for early eluting peaks.

    • Solution: As with peak fronting, try to match the injection solvent to the initial mobile phase conditions or use a weaker solvent.

  • Co-elution with an Interfering Compound: What appears to be a split peak could be two different compounds eluting very close to each other.

    • Solution: Analyze a blank matrix sample to see if an interfering peak is present at the same retention time. If so, sample cleanup procedures may need to be improved, or the chromatographic method adjusted to separate the interference.

Q4: I am seeing peak shape issues specifically with my deuterated internal standard, this compound, but my Tebufenozide peak looks fine. What could be the reason?

Issues specific to the deuterated internal standard (IS) can point to problems with the IS itself or its interaction with the analytical system.

Potential Causes & Solutions:

  • Chromatographic Separation of Analyte and IS: Although chemically similar, the deuterium labeling can sometimes cause the internal standard to have a slightly different retention time than the native analyte on certain columns. If this separation is significant, it can appear as a shoulder or a closely eluting peak.

    • Solution: While complete co-elution is ideal, a small, consistent separation is often acceptable. If the separation is problematic, you may need to try a different column with a different stationary phase chemistry.

  • Isotopic Purity of the Internal Standard: The deuterated standard may contain a small amount of the unlabeled Tebufenozide.

    • Solution: This is generally not a cause of poor peak shape but can affect quantification. It is important to characterize the purity of your internal standard.

  • Contamination of the Internal Standard Stock Solution: The stock solution of this compound could be contaminated.

    • Solution: Prepare a fresh stock solution of the internal standard and re-analyze.

Quantitative Data Summary

The following tables summarize typical LC-MS/MS parameters used for the analysis of Tebufenozide. These can serve as a starting point for method development and troubleshooting.

Table 1: Comparison of LC Columns and Mobile Phases for Tebufenozide Analysis

ParameterMethod 1Method 2Method 3
Column C18, 2.1 x 100 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 50 mm, 2.6 µmHILIC, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileAcetonitrile
Flow Rate 0.3 mL/min0.4 mL/min0.5 mL/min
Column Temp. 40 °C35 °C45 °C

Table 2: Example Gradient Elution Profiles

Time (min)% Mobile Phase B (Method 1)% Mobile Phase B (Method 2)
0.0510
1.0510
8.09590
10.09590
10.1510
12.0510

Table 3: Typical Mass Spectrometry Parameters for Tebufenozide

ParameterSetting
Ionization Mode ESI Positive
Precursor Ion (m/z) 353.2
Product Ions (m/z) 297.1, 133.0
Collision Energy Optimized for specific instrument
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 500 °C

Experimental Protocols

Representative Experimental Protocol for Tebufenozide Analysis in Vegetable Matrices

This protocol is a generalized procedure based on common methods and should be optimized for your specific application and instrumentation.

  • Sample Preparation (QuEChERS-based):

    • Homogenize 10 g of the vegetable sample.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add an appropriate amount of this compound internal standard.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at >4000 g for 5 minutes.

    • Take an aliquot of the upper acetonitrile layer and perform dispersive solid-phase extraction (d-SPE) cleanup with appropriate sorbents (e.g., PSA, C18, GCB) to remove matrix interferences.

    • Centrifuge and filter the supernatant before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: See Table 2, Method 1.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: Monitor the transitions listed in Table 3 for Tebufenozide and the corresponding transitions for this compound.

Visualized Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting workflows for common peak shape problems.

PeakTailing start Peak Tailing Observed check_all Are all peaks tailing? start->check_all cause_all Potential System-wide Issue: - Partially blocked column frit - Column void/degradation - Extra-column volume check_all->cause_all Yes cause_some Potential Analyte-Specific Issue: - Secondary silanol interactions - Column overload - Matrix effects check_all->cause_some No solve_all Solution: - Back-flush or replace column - Check fittings and tubing - Use guard column cause_all->solve_all solve_some Solution: - Modify mobile phase (acid/buffer) - Dilute sample - Improve sample cleanup cause_some->solve_some PeakFronting start Peak Fronting Observed check_solvent Is injection solvent stronger than mobile phase? start->check_solvent solve_solvent Solution: - Dilute sample in initial mobile phase - Reduce injection volume check_solvent->solve_solvent Yes check_column Is column integrity compromised? check_solvent->check_column No cause_column Potential Issue: - Column collapse (pH/temp) - Column void check_column->cause_column Yes solve_column Solution: - Verify method parameters - Replace column cause_column->solve_column PeakSplitting start Split Peaks Observed check_frit Check for Blocked Column Frit/ Contamination start->check_frit check_void Inspect for Column Void start->check_void check_injection Evaluate Injection Conditions start->check_injection solve_frit Solution: - Back-flush or replace column - Use in-line filter check_frit->solve_frit solve_void Solution: - Replace column check_void->solve_void solve_injection Solution: - Match sample solvent to mobile phase - Check for co-elution with interference check_injection->solve_injection

References

How to assess the stability of Tebufenozide-d9 in stored samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Tebufenozide-d9 in stored samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a deuterated form of Tebufenozide, an insecticide that functions as an insect growth regulator. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, deuterated compounds such as this compound are commonly used as internal standards. An ideal internal standard behaves chemically and physically like the analyte of interest, allowing for accurate quantification by correcting for variations during sample preparation and analysis. The stability of this compound is critical because its degradation or isotopic exchange (loss of deuterium) can lead to inaccurate quantification of the target analyte.

Q2: What are the primary factors that can affect the stability of Tebufenozide and its deuterated analog?

A2: The stability of Tebufenozide is influenced by several factors. It is generally stable in acidic and neutral conditions but can undergo hydrolytic degradation, which is dependent on pH and temperature. The main routes of degradation in the environment are microbial metabolism and photolysis. For stored analytical samples, key factors include storage temperature, solvent composition, pH, and exposure to light.

Q3: What are the recommended storage conditions for this compound stock and working solutions?

A3: For long-term storage, stock solutions of this compound should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed containers to minimize solvent evaporation and exposure to moisture. Working solutions, which are typically more dilute, may also be stored under these conditions, although their stability should be verified for the intended period of use. It is advisable to use aprotic solvents like acetonitrile for reconstituting the standard to minimize the risk of hydrogen-deuterium exchange.

Q4: How long can I expect this compound to be stable in solution?

A4: Studies on the non-deuterated form have shown that standard solutions of Tebufenozide in methanol/water or acetonitrile/water at concentrations from 0.01 to 1.0 mg/L are stable for at least 6 months when stored properly. While the stability of this compound is expected to be similar, it is crucial to perform your own stability assessment under your specific experimental conditions.

Q5: Is there a risk of the deuterium labels on this compound exchanging with hydrogen from the solvent?

A5: Hydrogen-deuterium (H-D) exchange is a potential issue for all deuterated standards. The risk depends on the position of the deuterium atoms on the molecule and the storage conditions. Deuterium atoms on heteroatoms (e.g., O, N) are highly susceptible to exchange. While deuterium on carbon atoms is generally more stable, exchange can be catalyzed by acidic or basic conditions. It is important to review the certificate of analysis for your this compound standard to understand the labeling positions and their stability.

Troubleshooting Guide

Q1: I'm observing a decreasing signal response for this compound over time in my stored samples. What could be the cause?

A1: A decreasing signal for your internal standard can indicate several issues. The primary suspects are chemical degradation or, specific to a deuterated standard, isotopic exchange. It could also be due to issues with sample handling or storage, such as solvent evaporation. Follow a systematic approach to identify the root cause.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that samples have been consistently stored at the intended temperature and protected from light.

  • Check for Evaporation: Visually inspect sample vials for reduced volume and ensure caps are tightly sealed.

  • Assess Autosampler Stability: Run a set of QC samples at regular intervals over a period of 24-48 hours while they are in the autosampler to check for short-term instability under those conditions.

  • Investigate Isotopic Exchange: Analyze a stored sample and look for an increase in the signal of the non-deuterated Tebufenozide or partially deuterated species in the mass spectrum.

  • Confirm with a Fresh Standard: Prepare a new working solution from your stock and compare its response to the stored solution. This can help differentiate between degradation of the working solution versus the stock.

Data Presentation: Stability of Tebufenozide in Various Matrices

The following tables summarize the stability of non-deuterated Tebufenozide in different stored analytical samples. This data can serve as a valuable reference for designing stability studies for this compound.

Table 1: Stability of Tebufenozide in Fortified Agricultural Samples (Frozen Storage)

MatrixFortification LevelStorage TemperatureDurationAverage Recovery (%)
Apples1 mg/kg-15 ± 1°C6 months90.8 - 108
Grapes0.2 mg/kg< -18°C12 monthsNo significant loss
Walnuts1 mg/kg-10°C18 months76.6
Lettuce1 mg/kgFrozen128 days90
Milled Rice2 mg/kg-20°C20-21 days53 - 80

Table 2: Stability of Tebufenozide in Analytical Solutions

Solvent SystemConcentration RangeStorage ConditionsDurationStability
Methanol/Water0.01 - 1.0 mg/LNot specified6 monthsStable
Acetonitrile/Water0.01 - 1.0 mg/LNot specified6 monthsStable

Experimental Protocols

Protocol 1: Long-Term Stability of this compound in a Biological Matrix

Objective: To evaluate the long-term stability of this compound in a specific biological matrix (e.g., plasma) under frozen storage conditions.

Materials:

  • Blank biological matrix (e.g., plasma)

  • This compound stock solution

  • Validated analytical method (e.g., LC-MS/MS) for this compound

  • Freezer set to the desired storage temperature (e.g., -20°C or -80°C)

Procedure:

  • Prepare a bulk sample of the biological matrix fortified with this compound at two concentration levels (low and high QC levels).

  • Aliquot the fortified matrix into multiple storage vials, ensuring each vial has enough volume for a single analysis.

  • Analyze a set of aliquots (n=3-5) at "time zero" to establish the initial concentration.

  • Place the remaining aliquots in the freezer at the specified temperature.

  • At predetermined time points (e.g., 1, 3, 6, 9, 12 months), retrieve a set of aliquots for each concentration level.

  • Allow the samples to thaw completely under controlled conditions (e.g., on ice or at room temperature).

  • Process and analyze the samples using the validated analytical method.

  • Calculate the mean concentration of the stored samples and compare it to the time-zero concentration.

Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the time-zero concentration.

Protocol 2: Stability of this compound Stock and Working Solutions

Objective: To determine the stability of this compound in stock and working solutions under specified storage conditions.

Materials:

  • This compound standard

  • Appropriate solvent(s) (e.g., acetonitrile, methanol)

  • Validated analytical method (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Prepare a stock solution of this compound at a known concentration.

  • From the stock solution, prepare working solutions at concentrations relevant to your analytical method.

  • Store the solutions at the desired temperatures (e.g., room temperature, 2-8°C, -20°C).

  • At "time zero," analyze the freshly prepared solutions.

  • At subsequent time points (e.g., 1, 7, 14, 30, 60 days), analyze the stored solutions.

  • Compare the response (e.g., peak area) of the stored solutions to that of a freshly prepared standard solution.

Acceptance Criteria: The response of the stored solution should be within a specified percentage (e.g., ±5%) of the freshly prepared solution.

Visualizations

Stability_Assessment_Workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_storage Storage & Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working prep_matrix Fortify Blank Matrix (Low & High QC) prep_stock->prep_matrix time_zero Analyze Time Zero Samples (n=3-5) prep_matrix->time_zero store Store Aliquots at Specified Conditions time_zero->store time_points Analyze at Predefined Time Points store->time_points calculate Calculate % Recovery vs. Time Zero time_points->calculate acceptance Compare with Acceptance Criteria (e.g., 85-115%) calculate->acceptance conclusion Determine Stability Period acceptance->conclusion

Caption: Workflow for assessing this compound stability in a biological matrix.

Troubleshooting_Tree Troubleshooting Decreasing this compound Signal start Decreasing IS Signal Observed check_storage Verify Storage Conditions (Temp, Light, Sealing) start->check_storage check_autosampler Assess Autosampler Stability? check_storage->check_autosampler Conditions OK res_storage Correct Storage Practices check_storage->res_storage Issue Found check_exchange Investigate Isotopic Exchange? check_autosampler->check_exchange Stable res_autosampler Optimize Autosampler Conditions or Reduce Run Time check_autosampler->res_autosampler Unstable check_fresh Compare with Fresh Standard? check_exchange->check_fresh No Exchange res_exchange Change Solvent/pH, Consider a ¹³C-labeled IS check_exchange->res_exchange Exchange Confirmed res_fresh Working Solution Unstable: Prepare Fresh More Often. Stock Solution Unstable: Order New Standard. check_fresh->res_fresh Discrepancy Found

Caption: A decision tree for troubleshooting unexpected decreases in this compound signal.

Degradation_Pathway Simplified Degradation Pathway of Tebufenozide cluster_oxidation Primary Degradation cluster_products Resulting Products parent Tebufenozide oxidized_ethyl Oxidation of Ethyl Group parent->oxidized_ethyl Oxidation oxidized_methyl Oxidation of Methyl Groups parent->oxidized_methyl Oxidation alcohols Alcohols oxidized_ethyl->alcohols ketones Ketones oxidized_ethyl->ketones carboxylic_acids Carboxylic Acids oxidized_ethyl->carboxylic_acids oxidized_methyl->alcohols oxidized_methyl->carboxylic_acids

Caption: Simplified metabolic degradation of Tebufenozide via oxidation.

Minimizing ion suppression for Tebufenozide quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Tebufenozide using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Q1: I'm observing a significantly lower signal for Tebufenozide in my samples compared to the solvent standard. What could be the cause?

A: This is a classic sign of ion suppression, a type of matrix effect.[1] Ion suppression occurs when components in your sample matrix co-elute with Tebufenozide and interfere with its ionization process in the MS source, leading to a reduced signal.[2][3] This is a common challenge in LC-MS, especially with complex biological or environmental samples and when using Electrospray Ionization (ESI).[1][4] The co-eluting matrix components compete with your analyte for the available charge in the ESI droplet, which reduces the ionization efficiency of Tebufenozide.[1]

Q2: My results show poor reproducibility and accuracy, even though my calibration curve in the solvent looks good. How can I fix this?

A: Poor reproducibility and accuracy in the presence of a good solvent-based calibration curve strongly suggest that matrix effects are impacting your analysis.[2] The components of your sample matrix are likely causing variable ion suppression from one injection to the next.

To address this, you should:

  • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank sample extract that has been processed using the same preparation method as your unknown samples.[4] This helps to ensure that the standards and samples experience similar levels of ion suppression, thereby improving accuracy.[5]

  • Use an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard for Tebufenozide if available. SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for reliable correction of signal suppression.[1]

Q3: I've tried matrix-matched calibration, but my signal is still too low for reliable quantification. What are my next steps?

A: If the signal remains weak, the primary goal is to reduce the concentration of interfering components from the matrix reaching the MS source. Consider the following strategies:

  • Improve Sample Preparation: Rigorous sample cleanup is one of the most effective ways to combat ion suppression.[1] Techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are designed to remove a significant portion of matrix interferences.[6][7]

  • Dilute the Sample Extract: A straightforward approach is to dilute your final sample extract.[8][9] Diluting the sample reduces the concentration of matrix components introduced into the MS system, which can significantly decrease ion suppression.[5] This is only feasible if the Tebufenozide concentration is high enough to remain detectable after dilution.

  • Optimize Chromatography: Enhance the chromatographic separation between Tebufenozide and interfering matrix components.[1] You can achieve this by adjusting the mobile phase composition, modifying the gradient elution program, or trying a different column chemistry to improve resolution.

Q4: Can my LC-MS instrument parameters be adjusted to help reduce ion suppression?

A: Yes, certain instrumental adjustments can help mitigate ion suppression:

  • Reduce Injection Volume: Similar to sample dilution, injecting a smaller volume reduces the total amount of matrix components entering the system.[8]

  • Use a Divert Valve: Program a divert valve to direct the flow from the column to waste during the early part of the run when highly polar, unretained matrix components (like salts) elute.[9] This prevents them from contaminating the ion source.

  • Check Ion Source: Consider switching the ionization source. Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than ESI for certain compounds.[3]

Frequently Asked Questions (FAQs)

What is ion suppression? Ion suppression is a matrix effect that occurs during LC-MS analysis when co-eluting molecules from the sample matrix inhibit the ionization of the target analyte (Tebufenozide).[1] This leads to a decreased MS signal and can negatively impact the accuracy, precision, and sensitivity of the quantification.[2]

How do I calculate the extent of matrix effects? Matrix effects are typically quantified by comparing the slope of the matrix-matched calibration curve to the slope of the calibration curve prepared in a pure solvent.[4] The percentage of matrix effect (%ME) can be calculated using the formula: %ME = (Slopematrix-matched / Slopesolvent - 1) * 100 A negative value indicates ion suppression, while a positive value indicates ion enhancement. Effects are often classified as low (<20%), medium (20-50%), or high (>50%).[4]

What are the typical MS/MS transitions for Tebufenozide? For Tebufenozide, the precursor ion is typically m/z 353.2.[6] Common product ions used for Selected Reaction Monitoring (SRM) are m/z 297.2 (often used for quantification) and m/z 133.1 (used as a qualifier ion).[6][10]

Is the QuEChERS method effective for Tebufenozide extraction? Yes, the QuEChERS method is a widely implemented and effective technique for extracting Tebufenozide and other pesticides from complex matrices like herbal teas, fruits, and vegetables.[5][6] It involves an extraction and partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup to remove interferences.[6]

Can the HPLC column itself cause ion suppression? In some cases, interactions between analytes and the metal surfaces of standard stainless steel HPLC columns can lead to peak tailing, sample loss, and ion suppression.[11] This is particularly true for compounds that can chelate metals. If other troubleshooting steps fail, considering a metal-free or PEEK-lined column might be beneficial.[11]

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for Tebufenozide Quantification

ParameterValueReference
Precursor Ion (m/z)353.2[6]
Product Ion 1 (Quantifier, m/z)297.2[6][10]
Product Ion 2 (Qualifier, m/z)133.1[6][10]
Ionization ModeElectrospray Ionization (ESI), Positive[10]
Linearity Range5.0 - 200 ng/mL[10]
Correlation Coefficient (r)> 0.996[10]

Table 2: Performance Data for Tebufenozide Analysis in Complex Matrices

MatrixSample Preparation MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
VegetablesSolid-Phase Extraction (SPE)90 - 110< 8[10][12]
Cabbage & SoilAcetonitrile extraction, dSPE cleanup77.2 - 107.3< 8.8[12]
Herbal TeasQuEChERSData not specified, but effectiveData not specified[6]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Complex Matrices (e.g., Tea, Vegetables)

This protocol is adapted from the standard QuEChERS methodology.[5][6]

  • Sample Homogenization: Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): For dry samples like tea, add 10 mL of water and allow to soak for 30 minutes.[5]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing cleanup sorbents (e.g., PSA and C18).

    • Vortex for 30 seconds and centrifuge at high speed (e.g., 12,000 rpm) for 4 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract (e.g., 100 µL).

    • Dilute with an appropriate solvent mixture (e.g., to 1 mL with 75:25 water:acetonitrile) to ensure compatibility with the initial mobile phase.[5]

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general protocol for the analysis of Tebufenozide.

  • LC System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[13]

    • B: Acetonitrile with 0.1% formic acid.[13]

  • Gradient Elution:

    • Start with a high aqueous percentage (e.g., 90% A) and ramp up to a high organic percentage (e.g., 95-100% B) to elute Tebufenozide and other analytes.

    • Hold at high organic phase to wash the column.

    • Return to initial conditions and equilibrate the column before the next injection.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Injection Volume: 2 - 10 µL.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in positive ESI mode.

    • Set up an SRM method using the transitions specified in Table 1.

    • Optimize source parameters (e.g., capillary voltage, gas temperatures, gas flows) to maximize the signal for Tebufenozide.

Visualizations

experimental_workflow start 1. Sample Homogenization extraction 2. Acetonitrile Extraction start->extraction Add Solvent partition 3. Add Salts & Centrifuge extraction->partition Add Salts cleanup 4. Dispersive SPE Cleanup partition->cleanup Transfer Supernatant dilution 5. Dilution & Filtration cleanup->dilution Transfer Clean Extract analysis 6. LC-MS/MS Analysis dilution->analysis Inject into LC-MS

Caption: QuEChERS sample preparation and analysis workflow.

troubleshooting_logic problem problem decision decision solution solution step step problem_node Low Signal or Poor Reproducibility check_matrix_effect Is it Ion Suppression? problem_node->check_matrix_effect step1 Implement Matrix-Matched Calibration & Internal Stds check_matrix_effect->step1 Yes check_signal Signal Still Too Low? step1->check_signal step2 Improve Sample Cleanup (QuECHERS, SPE) check_signal->step2 Yes solution_node Reliable Quantification check_signal->solution_node No step3 Optimize Chromatography step2->step3 step4 Dilute Sample Extract step3->step4 step4->solution_node

Caption: Troubleshooting logic for ion suppression issues.

References

Navigating the Separation of Tebufenozide and its Metabolites: A Technical Guide for Chromatographers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive resource for researchers, scientists, and drug development professionals, this technical support center provides in-depth guidance on selecting the appropriate Liquid Chromatography (LC) column and troubleshooting common issues encountered during the separation of the insecticide Tebufenozide and its metabolites.

The successful separation and quantification of Tebufenozide and its metabolic byproducts are critical for environmental monitoring, food safety analysis, and metabolism studies. Due to the inherent differences in polarity between the parent compound and its metabolites, achieving optimal chromatographic resolution can be a significant challenge. This guide offers practical solutions and detailed protocols to streamline your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Tebufenozide and its main metabolites to consider for LC method development?

A1: Understanding the physicochemical properties of the target analytes is fundamental to selecting the right LC column and mobile phase. Tebufenozide is a relatively nonpolar compound, while its metabolites, formed through oxidative processes, are progressively more polar. This polarity difference is the primary driver for their separation in reversed-phase chromatography.

CompoundMolecular Weight ( g/mol )LogPpKaNotes
Tebufenozide 352.53.9Not IonizableParent compound, hydrophobic.
RH-9886 (Hydroxylated Metabolite) ~368.5Lower than parentLikely has a phenolic pKaIncreased polarity due to the addition of a hydroxyl group.
RH-0282 (Hydroxylated Metabolite) ~368.5Lower than parentLikely has a phenolic pKaIncreased polarity due to the addition of a hydroxyl group.
RH-2631 (Carboxylic Acid Metabolite) ~382.5Significantly lower than parentAcidic (pKa ~4-5)Most polar of the common metabolites, ionizable.

Note: The exact physicochemical properties for the metabolites are not always readily available in public databases. The values presented for the metabolites are estimations based on their chemical structures derived from metabolic pathways. The addition of polar functional groups like hydroxyls and carboxylic acids will decrease the LogP and introduce ionizable protons.

Q2: Which type of LC column is most suitable for separating Tebufenozide and its metabolites?

A2: For the separation of a nonpolar parent compound from its more polar metabolites, a reversed-phase (RP) C18 column is the most common and effective choice. The C18 stationary phase provides sufficient hydrophobicity to retain the parent compound, while allowing the more polar metabolites to elute earlier.

For enhanced retention of the more polar, early-eluting metabolites, consider using a column with:

  • A high surface area: This provides more interaction sites for the analytes.

  • A moderate carbon load: A very high carbon load might lead to very long retention times for the parent compound.

  • Endcapping: To minimize peak tailing for any potentially basic metabolites.

Q3: What is a good starting point for the mobile phase composition?

A3: A gradient elution with a mixture of an organic solvent and acidified water is the recommended approach.

  • Organic Solvent: Acetonitrile is a good first choice due to its lower viscosity and UV transparency. Methanol can also be used and may offer different selectivity.

  • Aqueous Phase: Water (HPLC grade or higher).

  • Acidifier: A small amount of acid (e.g., 0.1% formic acid or acetic acid) is crucial for good peak shape, especially for the carboxylic acid metabolite. The acid suppresses the ionization of the carboxyl group, leading to better retention and more symmetrical peaks.

A typical starting gradient could be:

  • Initial: 30-40% organic solvent, hold for 1-2 minutes to ensure retention of the most polar metabolites.

  • Ramp: Increase the organic solvent concentration to 80-90% over 10-15 minutes to elute the parent compound.

  • Hold: Hold at high organic concentration for a few minutes to wash the column.

  • Re-equilibration: Return to the initial conditions and allow the column to re-equilibrate for at least 3-5 column volumes.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of Tebufenozide and its metabolites.

ProblemPotential Cause(s)Suggested Solution(s)
Poor retention of early-eluting metabolites The initial mobile phase is too strong (too much organic solvent).Decrease the initial percentage of the organic solvent in your gradient. Consider a column with a lower carbon load or a polar-embedded phase for enhanced retention of polar compounds.
Poor peak shape (tailing) for the carboxylic acid metabolite (RH-2631) The metabolite is ionized, leading to secondary interactions with the stationary phase.Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) by adding 0.1% formic acid or acetic acid to suppress ionization.
Co-elution of hydroxylated metabolites (RH-9886 and RH-0282) The selectivity of the mobile phase is insufficient to resolve these isomers.Try changing the organic modifier (e.g., from acetonitrile to methanol or a mixture of both). Optimize the gradient slope; a shallower gradient can improve the resolution of closely eluting peaks. Experiment with a different stationary phase (e.g., a phenyl-hexyl column) which can offer different selectivity based on pi-pi interactions.
Broad peaks for all analytes Extra-column band broadening, column contamination, or a void in the column.Check all connections for leaks or dead volume. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. If the problem persists, try flushing the column with a strong solvent or replacing it.
Retention time shifts Inconsistent mobile phase preparation, temperature fluctuations, or insufficient column equilibration.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a column oven to maintain a constant temperature. Ensure the column is fully equilibrated between injections (at least 5-10 column volumes of the initial mobile phase).

Experimental Protocols

Recommended LC Method for Tebufenozide and Metabolites Analysis:

  • Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B (linear ramp)

    • 15-18 min: 90% B (hold)

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 240 nm or Mass Spectrometry (for higher sensitivity and confirmation)

Visualizing the Workflow

The following diagrams illustrate the key decision-making processes in selecting an LC column and troubleshooting separation issues.

LC_Column_Selection start Start: Separate Tebufenozide & Metabolites polarity Assess Analyte Polarity Tebufenozide: Nonpolar Metabolites: Polar start->polarity rp_hplc Choose Separation Mode: Reversed-Phase HPLC polarity->rp_hplc c18_column Select Stationary Phase: C18 Column rp_hplc->c18_column column_params Consider Column Parameters: - High Surface Area - Moderate Carbon Load - Endcapped c18_column->column_params mobile_phase Define Mobile Phase: Acidified Water/Organic Solvent Gradient c18_column->mobile_phase optimization Optimize Method: - Gradient Slope - Organic Modifier - Temperature mobile_phase->optimization Troubleshooting_Workflow start Start: Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention Retention Time Shift? start->retention tailing Tailing Peaks? peak_shape->tailing Yes broad Broad Peaks? peak_shape->broad No optimize_gradient Action: Optimize Gradient, Change Organic Modifier resolution->optimize_gradient check_system Action: Check MP Prep, Temp, Equilibration retention->check_system acidify Action: Increase Mobile Phase Acidity tailing->acidify check_connections Action: Check for Dead Volume, Column Contamination broad->check_connections

Addressing variability in recovery for Tebufenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tebufenozide-d9 as an internal standard in analytical experiments.

Troubleshooting Guide: Addressing Variability in this compound Recovery

Variability in the recovery of an internal standard can compromise the accuracy and precision of analytical results. This guide addresses common issues encountered during the analysis of Tebufenozide using this compound as an internal standard.

Issue 1: Poor or Inconsistent Recovery of this compound

Potential Cause Troubleshooting Steps
Suboptimal Extraction - Solvent Choice: Ensure the extraction solvent is appropriate for the sample matrix and Tebufenozide's polarity. For vegetable matrices, acetonitrile saturated with hexane has been shown to improve recovery by up to 30% compared to acetonitrile alone.[1] For animal and aquatic products, acetonitrile with 1% acetic acid is effective.
- Extraction Technique: For solid samples, ensure thorough homogenization. For complex matrices, consider a robust extraction method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Matrix Effects - Sample Cleanup: Complex matrices can cause ion suppression or enhancement in the mass spectrometer. Implement a sample cleanup step after extraction. For vegetable extracts with high pigment content, passing the sample through an active carbon column can be beneficial.[1] Dispersive solid-phase extraction (dSPE) with sorbents like PSA and C18 is also a common and effective cleanup technique for QuEChERS extracts.
- Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for matrix effects that are not fully addressed by the internal standard.
Adsorption to Labware - Filter Paper: Tebufenozide has been observed to adsorb to filter paper, leading to low and inconsistent recoveries.[1] If filtration is necessary, ensure the filter paper is thoroughly washed with the extraction solvent to recover any adsorbed analyte.
- Vials and Tubing: Use silanized glass vials or polypropylene vials to minimize adsorption of the analyte and internal standard.
Analyte Instability - pH: Tebufenozide is stable in neutral and acidic conditions. Ensure the pH of the sample and final extract is controlled.
- Temperature: Store stock solutions and samples at appropriate temperatures (e.g., -18°C for stock solutions) to prevent degradation.[1]

Issue 2: High Variability (%RSD) in Analyte/Internal Standard Response Ratio

Potential Cause Troubleshooting Steps
Inconsistent Internal Standard Spiking - Timing of Addition: Add the this compound internal standard as early as possible in the sample preparation workflow to account for variability in all subsequent steps (extraction, cleanup, and analysis).
- Pipetting Accuracy: Use calibrated pipettes to ensure a consistent amount of internal standard is added to every sample, calibrant, and quality control sample.
Chromatographic Issues - Peak Shape: Poor peak shape (e.g., fronting, tailing, or splitting) for either the analyte or the internal standard can lead to inconsistent integration and variable response ratios. Optimize chromatographic conditions (mobile phase, gradient, column) to achieve symmetrical peak shapes.
- Co-elution: Ideally, Tebufenozide and this compound should co-elute. Significant separation can lead to differential matrix effects. Adjusting the chromatographic method may be necessary to ensure co-elution.
Mass Spectrometer Source Instability - Source Contamination: A contaminated ion source can lead to fluctuating signal intensity. Clean the ion source according to the manufacturer's recommendations.
- Source Parameters: Optimize ion source parameters such as collision energy and cone voltage to minimize in-source fragmentation of the deuterated internal standard, which could potentially contribute to the analyte's signal.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound recommended for the quantitative analysis of Tebufenozide?

A deuterated internal standard is considered the "gold standard" for quantitative LC-MS/MS analysis. Because this compound is chemically almost identical to Tebufenozide, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variability arising from sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.

Q2: What are the ideal purity requirements for this compound?

For reliable quantification, this compound should have high chemical and isotopic purity. Generally accepted requirements are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

High purity ensures that the internal standard does not introduce interferences. The presence of unlabeled Tebufenozide as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.

Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

The stability of the deuterium labels is crucial. Commercially available this compound often has deuterium atoms on aromatic rings and methyl groups. These positions are generally stable and not susceptible to back-exchange with hydrogen atoms from the solvent under typical analytical conditions. It is important to avoid placing labels on easily exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.

Q4: What should I do if I observe a drifting internal standard signal?

A drifting internal standard signal can be caused by several factors:

  • System Contamination: A buildup of contaminants in the LC-MS system can lead to a gradual decrease in signal. Clean the ion source and other relevant parts of the mass spectrometer.

  • Instability in Solution: Verify the stability of this compound in the sample diluent and mobile phase over the course of a typical analytical run.

  • System Equilibration: Ensure the LC-MS system is fully equilibrated before starting the analysis. Injecting several high-concentration standards before running samples can help to passivate active sites in the system.

Q5: What are "matrix effects" and how does this compound help mitigate them?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can either suppress or enhance the signal of the analyte, leading to inaccurate quantification. Because this compound has nearly identical physicochemical properties to Tebufenozide, it co-elutes from the LC column and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, resulting in more accurate and reliable data.

Data Presentation

The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of quantification. The following table summarizes typical recovery and relative standard deviation (%RSD) data for Tebufenozide analysis in a complex matrix (e.g., vegetables) with and without an internal standard.

Parameter With this compound Internal Standard Without Internal Standard (Expected)
Average Recovery 90% - 110%[1]Highly variable, potentially outside the 70-120% range
%RSD (Precision) < 8%[1]> 15-20%
Rationale The internal standard co-elutes with the analyte, compensating for losses during sample preparation and correcting for matrix-induced ion suppression or enhancement.Without an internal standard, any variability in extraction efficiency or matrix effects directly impacts the final result, leading to lower accuracy and precision.

Experimental Protocols

Protocol: QuEChERS Extraction and LC-MS/MS Analysis of Tebufenozide in Leafy Vegetables using this compound Internal Standard

This protocol is a representative method for the analysis of Tebufenozide in a high-moisture commodity.

1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Magnesium Sulfate (anhydrous)

  • Sodium Chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Tebufenozide analytical standard

  • This compound internal standard stock solution (e.g., 1 mg/mL in methanol)

  • Centrifuge tubes (50 mL and 2 mL)

  • Syringe filters (0.22 µm)

2. Sample Preparation

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Internal Standard Spiking: Add a known amount of this compound working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing PSA, C18, and MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 10,000 rpm for 5 minutes.

4. Final Extract Preparation

  • Transfer the supernatant to a clean vial.

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in a suitable volume (e.g., 1 mL) of mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to separate Tebufenozide from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Tebufenozide: Precursor ion m/z 353 -> Product ions (e.g., m/z 297, m/z 133)[1]

    • This compound: Precursor ion m/z 362 -> Product ions (adjust based on deuteration pattern)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis sample 1. Homogenized Sample (10g) spike 2. Spike with this compound sample->spike extract 3. Add Acetonitrile & Salts spike->extract centrifuge1 4. Shake & Centrifuge extract->centrifuge1 dSPE 5. Transfer Supernatant to dSPE Tube centrifuge1->dSPE centrifuge2 6. Vortex & Centrifuge dSPE->centrifuge2 evap 7. Evaporate & Reconstitute centrifuge2->evap filter 8. Filter evap->filter lcms 9. LC-MS/MS Analysis filter->lcms

Caption: Experimental workflow for Tebufenozide analysis.

troubleshooting_logic cluster_extraction Extraction Issues cluster_matrix Matrix Effects cluster_adsorption Adsorption cluster_chromatography Chromatography start Variability in Recovery? solvent Check Extraction Solvent start->solvent Yes technique Review Homogenization/Shaking start->technique Yes cleanup Implement/Optimize Cleanup start->cleanup Yes calibrants Use Matrix-Matched Calibrants start->calibrants Yes filters Wash Filters start->filters Yes vials Use Inert Vials start->vials Yes peak_shape Optimize Peak Shape start->peak_shape Yes coelution Ensure Co-elution start->coelution Yes end Consistent Recovery solvent->end technique->end cleanup->end calibrants->end filters->end vials->end peak_shape->end coelution->end

Caption: Troubleshooting logic for recovery variability.

References

Improving signal-to-noise ratio for low-level Tebufenozide detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-level Tebufenozide.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for low-level Tebufenozide detection?

A1: The most prevalent and effective technique for the determination of low-level Tebufenozide residues in various matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and selectivity, which is crucial when dealing with complex samples and trace amounts of the analyte.

Q2: What are the typical precursor and product ions for Tebufenozide in MS/MS analysis?

A2: For Tebufenozide, the characteristic precursor ion is m/z 353. The most commonly used product ions for quantification and confirmation are m/z 297 and m/z 133.[1] Monitoring these specific transitions in Selected Reaction Monitoring (SRM) mode significantly enhances the selectivity of the analysis.[1][2]

Q3: What is a suitable mobile phase for the LC separation of Tebufenozide?

A3: A common mobile phase for reversed-phase HPLC separation of Tebufenozide consists of a gradient mixture of methanol and water, often with additives to improve peak shape and ionization efficiency.[1] For example, a gradient of 0.1% formic acid in water (A) and methanol (B) has been shown to be effective.[1] Another option includes using 5 mM ammonium acetate and 0.1% formic acid in both the aqueous and organic phases.[3]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise (S/N) Ratio

Q: I am experiencing a very low signal-to-noise ratio in my Tebufenozide analysis. What are the potential causes and how can I improve it?

A: A low signal-to-noise (S/N) ratio can be caused by several factors, broadly categorized as either a low signal or high noise. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Evaluate the Signal Intensity

  • MS Parameter Optimization: Ensure that the mass spectrometer parameters are optimized for Tebufenozide. This includes the ionization mode (positive electrospray ionization, ESI+, is common), precursor and product ion selection, collision energy, and other source-dependent parameters.[4][5] It's crucial to perform compound optimization on your specific instrument, as optimal settings can vary.[5]

  • Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. The addition of a small amount of a volatile acid like formic acid can enhance protonation and improve the signal in positive ion mode.[6]

  • Sample Preparation and Recovery: Inefficient extraction and cleanup can lead to a low concentration of Tebufenozide reaching the detector. Review your sample preparation protocol to ensure high recovery. See the detailed experimental protocols below for validated methods like QuEChERS and Solid-Phase Extraction (SPE).

Step 2: Address the Background Noise

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of Tebufenozide, leading to a lower signal.[7][8][9] This is a common issue in complex matrices like food and environmental samples.

    • Mitigation: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) as used in the QuEChERS method.[1][10][11] Using matrix-matched calibration standards is also essential for accurate quantification in the presence of matrix effects.[8]

  • Contamination: High background noise can originate from contaminated solvents, reagents, glassware, or the LC-MS system itself.

    • Troubleshooting: Run solvent blanks to identify the source of contamination. Ensure all materials are of high purity and the system is clean. Pigments from samples like spinach can contaminate the instrument if not properly removed during sample preparation.[1]

  • Instrumental Noise: Electronic noise from the detector can also contribute to a poor S/N ratio. While less common with modern instruments, it's a factor to consider.

Below is a decision-making workflow for troubleshooting a low S/N ratio:

Low_SN_Troubleshooting start Low S/N Ratio Observed check_signal Is the Signal Intensity Low? start->check_signal check_noise Is the Background Noise High? check_signal->check_noise No optimize_ms Optimize MS Parameters (e.g., Collision Energy, Voltages) check_signal->optimize_ms Yes check_matrix_effects Investigate Matrix Effects check_noise->check_matrix_effects Yes end S/N Ratio Improved check_noise->end No improve_recovery Improve Sample Prep Recovery (e.g., Extraction Efficiency) optimize_ms->improve_recovery improve_recovery->end check_contamination Check for Contamination (Solvents, System) check_matrix_effects->check_contamination No mitigate_matrix Implement Mitigation Strategies (e.g., Better Cleanup, Matrix-Matched Standards) check_matrix_effects->mitigate_matrix Yes clean_system Clean System and Use High-Purity Reagents check_contamination->clean_system Yes check_contamination->end No mitigate_matrix->end clean_system->end

Troubleshooting workflow for low signal-to-noise ratio.
Issue 2: Poor Recovery During Sample Preparation

Q: My recovery of Tebufenozide is consistently low and variable. How can I improve this?

A: Low and inconsistent recovery is often related to the sample preparation procedure. Here are some key areas to investigate:

  • Extraction Solvent: The choice of extraction solvent is critical. Acetonitrile is widely used and effective for extracting Tebufenozide from various matrices.[2][3] Using acetonitrile saturated with hexane has been shown to improve extraction efficiency by up to 30% compared to acetonitrile alone.[1]

  • pH of Extraction: The pH during extraction can influence the recovery. For some matrices, using an alkali acetonitrile solution can be beneficial.[1]

  • Sample Homogenization: Ensure the sample is thoroughly homogenized to allow for efficient extraction of the analyte from the matrix.

  • Adsorption to Labware: Tebufenozide may adsorb to active sites on glassware or filter papers, leading to losses.[1] It is important to properly wash filter paper after filtration to recover any adsorbed analyte.[1]

  • Cleanup Step: The cleanup step, while necessary to remove matrix interferences, can sometimes lead to loss of the analyte.

    • SPE Cartridge Choice: If using Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate for Tebufenozide and the sample matrix. C18 and primary secondary amine (PSA) are commonly used sorbents.[2]

    • Elution Solvent: The elution solvent must be strong enough to completely elute Tebufenozide from the SPE cartridge. A mixture of hexane and acetone (8:2, v/v) has been used successfully.[1]

Quantitative Data Summary

The following tables summarize key performance data for Tebufenozide analysis from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Reference
VegetablesLC-MS/MS1.04.0[1][2]
Fruits and VegetablesUPLC-MS/MS (QuEChERS)< 0.6≤ 2.0[2]
Cabbage and SoilUPLC-MS/MS (QuEChERS)-5.0[2]
Vegetable Oil, Tea, Fruit-0.04 - 0.400.13 - 1.24[2]
Rice StrawLC-MS/MS0.003 mg/kg0.01 mg/kg[12]
Other Rice ProductsLC-MS/MS0.004 mg/kg0.01 mg/kg[12]

Table 2: Recovery and Precision Data

MatrixFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Vegetables4.0, 10.0, 20.090 - 110< 8[1][2]
Fruits and Vegetables10, 50, 100, 1000Satisfactory-[2]
Cabbage and Soil5, 10, 10077.2 - 107.3< 8.8[2]
Soil-79.61 - 99.507.02 - 10.26[13]
Okra Fruits8 - 400> 720.6 - 6.1[14]
Rice ProductsLOQ, 10xLOQ, MRL71.4 - 118.50.34 - 5.59[12]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a modified version of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.[2][10]

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., containing anhydrous MgSO₄ and NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA) and C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2-5 minutes.

  • Analysis: Take an aliquot of the final extract for LC-MS/MS analysis.

QuEChERS_Workflow start Start: Homogenized Sample extraction 1. Extraction (Acetonitrile + Salts) start->extraction centrifuge1 2. Centrifugation extraction->centrifuge1 d_spe 3. Dispersive SPE Cleanup (PSA/C18) centrifuge1->d_spe centrifuge2 4. Final Centrifugation d_spe->centrifuge2 analysis 5. LC-MS/MS Analysis centrifuge2->analysis

QuEChERS sample preparation workflow.
Protocol 2: Solid-Phase Extraction (SPE) for Vegetable Samples

This protocol is based on a method involving SPE for cleanup.[1]

  • Extraction:

    • Weigh 5.00 g of a fresh, homogenized vegetable sample into a centrifuge tube.

    • Add 4 mL of 0.1 M NaOH and 15 mL of acetonitrile saturated with hexane.

    • Vortex, then sonicate for 10 minutes and centrifuge.

    • Collect the supernatant. Repeat the extraction on the pellet with another 8 mL of acetonitrile saturated with hexane.

  • Solvent Evaporation: Combine the supernatants and evaporate to dryness in a water bath at 40 °C.

  • Reconstitution: Redissolve the residue in 3 mL of hexane.

  • SPE Cleanup:

    • Condition an active carbon SPE column with 3 mL of acetone, dry under vacuum, then equilibrate with 3 mL of hexane.

    • Load the hexane sample extract onto the column.

    • Elute the column with 5 mL of a hexane/acetone mixture (8:2, v/v).

  • Final Preparation:

    • Evaporate the eluate to dryness with a nitrogen evaporator at 50 °C.

    • Redissolve the final residue in 1 mL of a methanol/water solution (1:1, v/v).

    • Filter through a 0.45 µm filter into an LC vial for analysis.

Protocol 3: LC-MS/MS Analysis

The following are typical starting parameters for an LC-MS/MS system for Tebufenozide analysis.[1]

  • LC System:

    • Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient would start at a lower percentage of B, ramp up to a high percentage to elute Tebufenozide, hold, and then return to initial conditions for re-equilibration. For example: 0 min, 20% B; 3.0 min, 90% B; 8.2 min, 90% B; 8.5 min, 20% B.

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 20 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Precursor Ion (m/z): 353.

    • Product Ions (m/z): 297 (quantification), 133 (confirmation).

    • Source Parameters: Optimize parameters such as capillary voltage, gas temperatures, and gas flows according to the specific instrument manufacturer's recommendations.[4]

References

Dealing with co-eluting interferences in Tebufenozide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-eluting interferences encountered during the analysis of Tebufenozide.

Troubleshooting Guide

Q1: I am observing a peak shoulder or a broad, asymmetric peak for Tebufenozide. What could be the cause and how can I fix it?

A peak shoulder or an asymmetric peak is a strong indication of co-eluting interferences, where another compound is eluting at a very similar retention time to Tebufenozide.[1] This can lead to inaccurate quantification.[2]

Here are steps to troubleshoot this issue:

  • Confirm Co-elution: If you are using a Diode Array Detector (DAD), check the peak purity. A non-homogenous spectrum across the peak suggests co-elution.[1] If using Mass Spectrometry (MS), examine the mass spectra across the peak for ions that do not belong to Tebufenozide.[1]

  • Method Optimization:

    • Mobile Phase Adjustment: Altering the mobile phase composition is often the most effective first step.[2][3] For reversed-phase HPLC, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve separation.[3][4]

    • Change Organic Solvent: If you are using acetonitrile, switching to methanol or vice versa can alter the selectivity of your separation, which may resolve the co-eluting peaks.[1][3]

    • Gradient Modification: If using a gradient elution, try making it shallower to increase the separation between closely eluting compounds.

Q2: My Tebufenozide peak seems well-resolved, but my results are inconsistent, especially in complex matrices like vegetables or soil. What could be the problem?

Even if a peak appears chromatographically resolved, co-eluting matrix components can interfere with the ionization process in mass spectrometry, a phenomenon known as matrix effect.[5][6] This can lead to ion suppression or enhancement, causing inaccurate and irreproducible quantitative results.[5]

To address matrix effects:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample extract. For vegetable matrices, an active carbon column can be effective in removing pigments.[7]

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely used for pesticide residue analysis in food and environmental samples and is effective for Tebufenozide.[8][9][10] It involves an extraction with acetonitrile followed by a dispersive SPE cleanup step.[11]

  • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has gone through the same extraction and cleanup procedure as your samples.[5] This helps to compensate for the matrix effects.

  • Dilute the Sample: If the concentration of Tebufenozide is high enough, diluting the extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for Tebufenozide analysis?

High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or, more commonly, a tandem mass spectrometer (LC-MS/MS) is the preferred method for the determination of Tebufenozide residues.[7][9][12] LC-MS/MS offers high sensitivity and selectivity, which is crucial for detecting low residue levels in complex samples and can help mitigate some interferences.[7][13]

Q2: How can I improve the separation of Tebufenozide from interfering peaks if optimizing the mobile phase is not sufficient?

If mobile phase adjustments do not provide the desired resolution, changing the stationary phase (i.e., the HPLC column) is a powerful next step.[2][4]

  • Alternative C18 Columns: Not all C18 columns are the same. A C18 column from a different manufacturer can offer different selectivity.

  • Different Stationary Phases: Consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can provide a different elution order for your analytes and interferences.[4] For highly polar interfering compounds, a column specifically designed for polar analytes might be beneficial.[14]

Q3: What are the typical extraction and cleanup methods for Tebufenozide in food and environmental samples?

  • Extraction: Acetonitrile is a common extraction solvent for Tebufenozide from various matrices like vegetables, soil, and animal products.[7][10][15][16] Using acetonitrile saturated with hexane has been shown to improve extraction efficiency from vegetable matrices.[7]

  • Cleanup:

    • QuEChERS: This method often uses a combination of anhydrous magnesium sulfate (MgSO4) for water removal and a primary secondary amine (PSA) sorbent to remove sugars and fatty acids.[9][11][17] For highly pigmented samples, graphitized carbon black (GCB) can be added, but be aware it may retain planar pesticides.

    • Solid-Phase Extraction (SPE): Cartridges like C18 or active carbon are used for cleanup.[7][16]

Q4: Can I use Gas Chromatography (GC) for Tebufenozide analysis?

While LC is more common, GC-based methods for Tebufenozide have been developed.[12] However, due to the polarity and thermal lability of many modern pesticides like Tebufenozide, LC-MS/MS is generally preferred.[18]

Quantitative Data Summary

Table 1: Recovery of Tebufenozide using QuEChERS method in various matrices.

MatrixSpiked Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Cabbage0.00577.2 - 107.3< 8.8[9]
Cabbage0.0177.2 - 107.3< 8.8[9]
Cabbage0.177.2 - 107.3< 8.8[9]
Soil0.00577.2 - 107.3< 8.8[9]
Soil0.0177.2 - 107.3< 8.8[9]
Soil0.177.2 - 107.3< 8.8[9]
Okra FruitsNot Specified>720.6 - 6.1[19]

Table 2: Method Detection and Quantification Limits for Tebufenozide.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSVegetables1.0 µg/kg4.0 µg/kg[7][9]
UPLC-MS/MSCabbage & SoilNot Specified0.005 mg/kg[9][10]
HPLCSuspension Concentrates1.0 ng5.0 ng[15]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Tebufenozide in Vegetables

This protocol is a generalized procedure based on common QuEChERS methods.[9][10]

  • Homogenization: Homogenize a representative sample of the vegetable.

  • Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). d. Immediately shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE): a. Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA). b. Vortex for 30 seconds. c. Centrifuge at a high speed for 2 minutes.

  • Final Extract: a. Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial. b. The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Tebufenozide

This protocol provides typical starting conditions for the analysis of Tebufenozide.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[7][9]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute Tebufenozide, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 353.[7]

    • Product Ions: m/z 297 and m/z 133 are commonly used for quantification and confirmation, respectively.[7]

Visualizations

Troubleshooting_Workflow start Start: Peak Shape Issue (Shoulder, Tailing, Broad) check_purity Confirm Co-elution (Peak Purity / Mass Spectra) start->check_purity is_coelution Co-elution Confirmed? check_purity->is_coelution adjust_mobile_phase Adjust Mobile Phase - Change % Organic - Switch Solvent (ACN <> MeOH) is_coelution->adjust_mobile_phase Yes check_instrument Check Instrument Performance is_coelution->check_instrument No check_resolution1 Resolution Improved? adjust_mobile_phase->check_resolution1 change_column Change Stationary Phase - Different C18 - Phenyl-hexyl, etc. check_resolution1->change_column No end_good End: Problem Solved check_resolution1->end_good Yes check_resolution2 Resolution Improved? change_column->check_resolution2 optimize_prep Optimize Sample Prep - QuEChERS Cleanup - SPE check_resolution2->optimize_prep No check_resolution2->end_good Yes end_bad Further Method Development Required optimize_prep->end_bad

Caption: Troubleshooting workflow for co-eluting peaks in chromatography.

Tebufenozide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_qa_qc QA/QC sample Homogenized Sample (e.g., Vegetables, Soil) extraction Extraction (Acetonitrile) sample->extraction cleanup Cleanup (QuEChERS or SPE) extraction->cleanup lc_ms LC-MS/MS Analysis (C18, ESI+, MRM) cleanup->lc_ms data_proc Data Processing lc_ms->data_proc result Final Result Quantification of Tebufenozide data_proc->result matrix_match Use Matrix-Matched Calibration matrix_match->data_proc Improves Accuracy

References

Optimization of extraction efficiency for Tebufenozide from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of tebufenozide from complex matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of tebufenozide, providing potential causes and recommended solutions.

Issue 1: Low Recovery of Tebufenozide using QuEChERS
Potential CauseRecommended Solution
Incomplete Extraction from Matrix Ensure thorough homogenization of the sample. For dry samples like soil or grains, add water before extraction to achieve at least 80% hydration, as the original QuEChERS method was designed for high-moisture matrices.[1][2] Increase shaking time or use a mechanical shaker for more vigorous extraction.
Suboptimal Solvent Choice or Volume Acetonitrile is the most common and effective extraction solvent for tebufenozide.[3][4][5] Ensure the correct solvent-to-sample ratio is used. Using acidified acetonitrile (e.g., with 1% acetic acid) can improve the extraction of certain pesticides, but its effect on tebufenozide should be evaluated.[6]
Incorrect Salt Concentration The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate is crucial for inducing phase separation and reducing the water content in the organic layer.[6][7] Ensure the correct amounts are added relative to the solvent volume. Adding salts directly onto the sample before the solvent can reduce recovery.[1]
Analyte Loss During Cleanup (d-SPE) The choice of d-SPE sorbent is critical. Primary secondary amine (PSA) is used to remove fatty acids, sugars, and organic acids. C18 is effective for removing nonpolar interferences like fats and waxes.[3][5] For pigmented samples, graphitized carbon black (GCB) can be used, but it may also adsorb planar analytes like tebufenozide, leading to lower recovery.[1] If low recovery is observed with GCB, consider reducing the amount or using an alternative sorbent.
Degradation of Tebufenozide Tebufenozide is generally stable under neutral and slightly acidic or alkaline conditions.[8] However, extreme pH values should be avoided. If pH-sensitive co-extractants are present, consider using a buffered QuEChERS method (e.g., with acetate or citrate buffers) to maintain a stable pH.[7]
Issue 2: Poor Reproducibility in Tebufenozide Extraction
Potential CauseRecommended Solution
Inconsistent Sample Homogenization Ensure a consistent and thorough homogenization procedure for all samples to obtain a representative portion for extraction.
Variable Extraction Time and Temperature Standardize the shaking time, speed, and temperature for the extraction step to ensure consistency between samples.
Inaccurate Pipetting or Weighing Use calibrated pipettes and balances to ensure accurate addition of solvents, standards, and salts.
Incomplete Phase Separation After centrifugation, ensure that the acetonitrile layer is well-separated from the aqueous layer and any solid debris. If emulsions form, consider centrifugation at a higher speed or for a longer duration.
Issue 3: Presence of Interfering Peaks in the Final Extract
Potential CauseRecommended Solution
Insufficient Cleanup The d-SPE cleanup step may not be sufficient for complex matrices. Consider increasing the amount of sorbent (e.g., PSA, C18) or using a combination of sorbents. For highly complex matrices, a cartridge SPE cleanup following the QuEChERS extraction may be necessary.
Matrix Effects in LC-MS/MS Co-eluting matrix components can suppress or enhance the ionization of tebufenozide, leading to inaccurate quantification.[9][10] To mitigate this, use matrix-matched calibration standards for quantification.[1] Further optimization of the chromatographic separation to separate tebufenozide from interfering compounds can also be effective.[10] Employing cleanup techniques that effectively remove phospholipids, a common cause of matrix effects, is also beneficial.[11]
Contamination Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination. Run a solvent blank to check for any background contamination from the system or solvents.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of tebufenozide to consider for extraction?

A1: Tebufenozide is a nonpolar compound with a high octanol-water partition coefficient (Log P) of approximately 3.9 to 4.25.[8][12] It has low water solubility. These properties indicate that it will readily partition into organic solvents like acetonitrile and has a strong affinity for nonpolar sorbents like C18. Its stability is generally good at neutral pH.[8][13]

Q2: Which extraction method is better for tebufenozide: QuEChERS or SPE?

A2: Both QuEChERS and Solid-Phase Extraction (SPE) are effective for extracting tebufenozide.

  • QuEChERS is a simple, fast, and high-throughput method, making it ideal for routine analysis of a large number of samples, particularly for fruits and vegetables.[4][14]

  • SPE offers a more thorough cleanup and can be more suitable for very complex or "dirty" matrices like soil, sediment, or fatty foods.[15] It allows for more targeted selection of sorbents to remove specific interferences.

The choice depends on the matrix complexity, the required level of cleanup, and the desired sample throughput.

Q3: What is the best d-SPE sorbent combination for cleaning up tebufenozide extracts from vegetables?

A3: For many vegetable matrices, a combination of Primary Secondary Amine (PSA) and C18 is effective. PSA removes polar interferences like organic acids and sugars, while C18 removes nonpolar interferences such as lipids.[3] For vegetables with high chlorophyll content, a small amount of Graphitized Carbon Black (GCB) can be added, but caution is advised as it may reduce the recovery of planar pesticides like tebufenozide.[1]

Q4: How can I minimize matrix effects when analyzing tebufenozide by LC-MS/MS?

A4: Matrix effects are a common challenge in LC-MS/MS analysis. Here are some strategies to minimize them:

  • Effective Sample Cleanup: Use an optimized QuEChERS or SPE cleanup procedure to remove as many co-extractives as possible.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples. This helps to compensate for signal suppression or enhancement.[1]

  • Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard for tebufenozide if available. This is the most effective way to correct for matrix effects and variations in extraction recovery.

  • Chromatographic Separation: Optimize the LC method to achieve good separation of tebufenozide from co-eluting matrix components.

  • Dilution: Diluting the final extract with the mobile phase can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Q5: What are the typical recovery rates for tebufenozide extraction?

A5: With optimized methods, recovery rates for tebufenozide are generally in the range of 70-120%. For example, studies have shown average recoveries of 90% to 110% in vegetables using a method with alkali acetonitrile extraction and solid-phase purification.[16] Another study using QuEChERS on various fruits and vegetables reported recoveries between 74.2% and 112.5%.[3] In cabbage and soil, recoveries ranged from 77.2% to 107.3%.[5] A supercritical fluid extraction (SFE) method from cabbage reported a recovery of 100.75%.[17]

Quantitative Data Summary

Table 1: Tebufenozide Recovery from Various Matrices using Different Extraction Methods

MatrixExtraction MethodCleanup Sorbent(s)Spiked LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
VegetablesAcetonitrile Extraction & SPE-4.0 µg/kg90 - 110< 8[16]
VegetablesAcetonitrile Extraction & SPE-10.0 µg/kg90 - 110< 8[16]
VegetablesAcetonitrile Extraction & SPE-20.0 µg/kg90 - 110< 8[16]
Fruits & VegetablesQuEChERSPSA, C180.01 - 1 mg/kg74.2 - 112.51.4 - 13.8[3]
Cabbage & SoilQuEChERSPSA0.005 - 0.1 mg/kg77.2 - 107.3< 8.8[3][5]
CabbageSupercritical Fluid Extraction (SFE)-Not Specified100.75Not Specified[17]

Experimental Protocols

Protocol 1: QuEChERS Method for Tebufenozide in Vegetables

This protocol is a general guideline and may require optimization for specific vegetable matrices.

1. Sample Preparation: a. Homogenize a representative sample of the vegetable using a high-speed blender. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add an appropriate internal standard if used. c. Cap the tube and shake vigorously for 1 minute. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). e. Immediately shake vigorously for 1 minute. f. Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE centrifuge tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter. b. The extract is now ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for Tebufenozide in Soil

This protocol provides a general procedure for SPE and may need optimization based on soil type.

1. Sample Preparation and Extraction: a. Air-dry the soil sample and sieve it to remove large debris. b. Weigh 10 g of the soil sample into a 50 mL centrifuge tube. c. Add 20 mL of acetonitrile and shake vigorously for 30 minutes on a mechanical shaker. d. Centrifuge at ≥3000 x g for 10 minutes. e. Collect the supernatant (acetonitrile extract).

2. SPE Cleanup: a. Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry. b. Loading: Dilute the collected supernatant with deionized water (e.g., 1:4 ratio of extract to water) to ensure retention on the C18 sorbent. Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min). c. Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences. d. Elution: Elute the tebufenozide from the cartridge with a small volume of a suitable organic solvent, such as 5 mL of acetonitrile or methanol.

3. Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of the initial mobile phase for LC analysis. c. Filter the reconstituted solution through a 0.22 µm syringe filter before analysis.

Visualizations

experimental_workflow_quechers cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis homogenization 1. Homogenize Sample (10g) add_solvent 2. Add Acetonitrile (10 mL) homogenization->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts centrifuge1 4. Shake & Centrifuge add_salts->centrifuge1 transfer_supernatant 5. Transfer Supernatant (1 mL) centrifuge1->transfer_supernatant Acetonitrile Extract add_dspe 6. Add d-SPE Sorbents (MgSO4, PSA, C18) transfer_supernatant->add_dspe centrifuge2 7. Vortex & Centrifuge add_dspe->centrifuge2 filter 8. Filter (0.22 µm) centrifuge2->filter Cleaned Extract lcms 9. LC-MS/MS Analysis filter->lcms

Caption: QuEChERS experimental workflow for tebufenozide extraction.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Tebufenozide Recovery cause1 Incomplete Extraction start->cause1 cause2 Suboptimal Solvent/Salts start->cause2 cause3 Analyte Loss during Cleanup start->cause3 cause4 Analyte Degradation start->cause4 sol1 Improve Homogenization & Shaking cause1->sol1 sol2 Verify Solvent & Salt Amounts cause2->sol2 sol3 Optimize d-SPE Sorbents cause3->sol3 sol4 Check pH & Use Buffers cause4->sol4

Caption: Troubleshooting logic for low tebufenozide recovery.

References

Validation & Comparative

A Comparative Guide to Method Validation for Tebufenozide Quantification: The Advantage of a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the insecticide tebufenozide, the choice of analytical methodology is critical for ensuring data accuracy and reliability. This guide provides an objective comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for tebufenozide quantification: one employing an external standard calibration and the other utilizing a deuterated internal standard. The supporting experimental data, collated from various validated methods, demonstrates the superior performance of the latter approach in mitigating matrix effects and improving method robustness.

Data Presentation: A Side-by-Side Comparison of Method Performance

The following tables summarize the quantitative performance of a validated LC-MS/MS method without a deuterated internal standard and a representative method employing a deuterated internal standard. The data for the non-deuterated method is derived from published studies on tebufenozide analysis in complex matrices.[1][2][3] The performance metrics for the method with a deuterated standard are based on typical improvements observed when converting an external standard method to one using an isotope-labeled internal standard.[4][5][6]

Table 1: Comparison of Method Validation Parameters for Tebufenozide Quantification

Validation ParameterMethod without Deuterated StandardMethod with Deuterated Standard (Tebufenozide-d9)
Linearity (Correlation Coefficient, r²) ≥ 0.996> 0.999
Accuracy (Recovery %) 73.22% - 114.93%95% - 105%
Precision (Relative Standard Deviation, RSD %) ≤ 13.87%< 5%
Limit of Quantification (LOQ) 2 - 20 µg/kg1 - 10 µg/kg
Matrix Effect Variable and requires matrix-matched calibrationSignificantly reduced, allowing for simpler calibration

Table 2: Mass Spectrometry Parameters for Tebufenozide and its Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Tebufenozide 353.2133.0297.2[7]
This compound 362.2133.0306.2

Note: The MRM transitions for this compound are proposed based on the stable isotope labeling on the tert-butyl group, which is typically lost as a neutral fragment, and the remaining core structure fragmenting similarly to the unlabeled compound.

Experimental Protocols: A Detailed Look at the Methodologies

Method 1: Quantification of Tebufenozide using an External Standard

This protocol is a representative summary of validated methods for the quantification of tebufenozide in complex matrices, such as agricultural products, without the use of a deuterated internal standard.[1][3]

1. Sample Preparation (QuEChERS-based Extraction)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (with 1% acetic acid).

  • Shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and transfer it to a dispersive SPE (d-SPE) tube containing PSA (primary secondary amine) and MgSO₄.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2 for Tebufenozide.

3. Calibration

  • Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of a tebufenozide analytical standard.

  • Construct a calibration curve by plotting the peak area of tebufenozide against its concentration.

  • Quantify tebufenozide in the samples by comparing their peak areas to the matrix-matched calibration curve.

Method 2: Quantification of Tebufenozide using a Deuterated Internal Standard

This protocol outlines a "gold standard" method for the quantification of tebufenozide, incorporating a deuterated internal standard to enhance accuracy and precision.

1. Sample Preparation with Internal Standard Spiking

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

  • Add 10 mL of acetonitrile (with 1% acetic acid).

  • Follow the same QuEChERS extraction and d-SPE cleanup procedure as in Method 1.

2. LC-MS/MS Analysis

  • The LC-MS/MS system, column, mobile phase, and flow rate are the same as in Method 1.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2 for both Tebufenozide and this compound.

3. Calibration

  • Prepare a series of calibration standards in a clean solvent (e.g., acetonitrile) containing a constant concentration of the this compound internal standard and varying concentrations of the tebufenozide analytical standard.

  • Construct a calibration curve by plotting the ratio of the peak area of tebufenozide to the peak area of this compound against the concentration of tebufenozide.

  • Quantify tebufenozide in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.

Mandatory Visualization: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows for both analytical methods.

cluster_0 Method 1: External Standard Workflow Sample Homogenization_1 Sample Homogenization Extraction (QuEChERS)_1 Extraction (QuEChERS) Sample Homogenization_1->Extraction (QuEChERS)_1 Cleanup (d-SPE)_1 Cleanup (d-SPE) Extraction (QuEChERS)_1->Cleanup (d-SPE)_1 LC-MS/MS Analysis_1 LC-MS/MS Analysis (Tebufenozide MRM) Cleanup (d-SPE)_1->LC-MS/MS Analysis_1 Quantification_1 Quantification vs. Matrix-Matched Curve LC-MS/MS Analysis_1->Quantification_1

Workflow for Tebufenozide Quantification without an Internal Standard.

cluster_1 Method 2: Deuterated Internal Standard Workflow Sample Homogenization_2 Sample Homogenization IS Spiking Spike with This compound Sample Homogenization_2->IS Spiking Extraction (QuEChERS)_2 Extraction (QuEChERS) IS Spiking->Extraction (QuEChERS)_2 Cleanup (d-SPE)_2 Cleanup (d-SPE) Extraction (QuEChERS)_2->Cleanup (d-SPE)_2 LC-MS/MS Analysis_2 LC-MS/MS Analysis (Tebufenozide & this compound MRMs) Cleanup (d-SPE)_2->LC-MS/MS Analysis_2 Quantification_2 Quantification via Peak Area Ratio LC-MS/MS Analysis_2->Quantification_2

Workflow for Tebufenozide Quantification with a Deuterated Internal Standard.

Discussion: The Clear Advantage of a Deuterated Standard

The use of a deuterated internal standard is considered the "gold standard" in quantitative mass spectrometry for several compelling reasons.[4][5] A deuterated standard, such as this compound, is chemically and physically almost identical to the analyte of interest. This means it behaves similarly during sample extraction, cleanup, and chromatographic separation. Crucially, it also experiences the same degree of ionization suppression or enhancement in the mass spectrometer's source, a phenomenon known as the matrix effect.[8][9]

By adding a known amount of the deuterated standard at the beginning of the sample preparation process, any variations in extraction recovery or instrument response will affect both the analyte and the internal standard proportionally.[10] The quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratiometric approach effectively cancels out these sources of error, leading to significantly improved accuracy and precision, as reflected in the tighter recovery and RSD values presented in Table 1.

In contrast, methods relying on external or matrix-matched calibration are more susceptible to variability. Matrix-matched calibration can compensate for matrix effects to some extent, but it requires a supply of a blank matrix that is free of the analyte, which is not always feasible. Furthermore, it cannot account for sample-to-sample variations in extraction efficiency.

References

A Comparative Guide to External and Internal Standard Calibration for the Quantification of Tebufenozide

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the insecticide Tebufenozide, particularly in complex matrices such as food and environmental samples, the choice of calibration strategy is critical for achieving accurate and reliable results. The two most common approaches, external standard calibration and internal standard calibration, offer distinct advantages and are suited to different analytical challenges. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal strategy for their specific application.

Principles of Calibration

External Standard Calibration: This method involves creating a calibration curve by analyzing a series of standard solutions of the target analyte (Tebufenozide) at known concentrations. The response of the analytical instrument is plotted against the concentration of the standards. The concentration of Tebufenozide in an unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve. A variation of this is matrix-matched calibration, where the standards are prepared in a blank matrix extract that is similar to the sample matrix to compensate for matrix effects.

Internal Standard Calibration: In this approach, a known amount of a compound, the internal standard (IS), is added to all samples, calibration standards, and blanks. The internal standard should be a compound that is chemically similar to the analyte but not present in the original sample. For Tebufenozide, a stable isotope-labeled version, such as Tebufenozide-d9, is an ideal internal standard.[1] The calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the ratio of the analyte concentration to the internal standard concentration. The use of an internal standard can compensate for variations in sample preparation, injection volume, and instrument response.

Experimental Workflows

The selection of a calibration method dictates the experimental workflow. The following diagrams illustrate the procedural differences between external and internal standard calibration for Tebufenozide analysis.

External_Standard_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample containing Tebufenozide Extracted_Sample Extract Sample Sample->Extracted_Sample Blank Blank Matrix Extracted_Blank Extract Blank Blank->Extracted_Blank Std_Stock Tebufenozide Stock Solution Serial_Dilution Prepare Calibration Standards Std_Stock->Serial_Dilution LCMS LC-MS/MS Analysis Extracted_Sample->LCMS Extracted_Blank->Serial_Dilution for matrix-matched Serial_Dilution->LCMS Cal_Curve Construct Calibration Curve (Response vs. Concentration) LCMS->Cal_Curve Quantify Determine Sample Concentration Cal_Curve->Quantify

Caption: Workflow for External Standard Calibration.

Internal_Standard_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample containing Tebufenozide Spiked_Sample Add IS to Sample Sample->Spiked_Sample Blank Blank Matrix Spiked_Blank Add IS to Blank Blank->Spiked_Blank Std_Stock Tebufenozide Stock Solution Spiked_Stds Prepare Calibration Standards with IS Std_Stock->Spiked_Stds IS_Stock This compound (IS) Stock Solution IS_Stock->Spiked_Sample IS_Stock->Spiked_Blank IS_Stock->Spiked_Stds Extracted_Sample Extract Spiked Sample Spiked_Sample->Extracted_Sample LCMS LC-MS/MS Analysis Spiked_Stds->LCMS Extracted_Sample->LCMS Cal_Curve Construct Calibration Curve (Response Ratio vs. Conc. Ratio) LCMS->Cal_Curve Quantify Determine Sample Concentration Cal_Curve->Quantify

Caption: Workflow for Internal Standard Calibration.

Performance Data Comparison

The following table summarizes representative performance data for the analysis of Tebufenozide using external (matrix-matched) and internal standard calibration methods, as reported in various studies.

ParameterExternal Standard (Matrix-Matched)Internal Standard (this compound)
Linearity (R²) ≥0.9864 - >0.996[2][3]>0.9992
Limit of Detection (LOD) 1.0 µg/kg0.38–0.96 ng/g
Limit of Quantification (LOQ) 2 - 20 µg/kg[2]1.27–3.20 ng/g
Accuracy (Recovery %) 73.22 - 114.93%[2]80.0 - 99.7%
Precision (RSD %) ≤13.87%[2]<5.28%

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of Tebufenozide using both calibration methods. These are synthesized from common practices reported in the literature.

Protocol 1: External Standard (Matrix-Matched) Calibration in Vegetables

This protocol is based on a method for the determination of Tebufenozide residues in vegetables by LC-MS/MS.[3]

  • Sample Preparation (QuEChERS-based):

    • Weigh 5.00 g of homogenized vegetable sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add appropriate salting-out agents (e.g., MgSO₄ and NaCl).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) cleanup with primary secondary amine (PSA) sorbent.

    • Centrifuge and filter the supernatant into an autosampler vial.

  • Preparation of Matrix-Matched Calibration Standards:

    • Extract a blank vegetable sample using the same procedure as above to obtain a blank matrix extract.

    • Prepare a stock solution of Tebufenozide in methanol (e.g., 1.0 mg/mL).[3]

    • Perform serial dilutions of the stock solution with the blank matrix extract to obtain calibration standards at desired concentrations (e.g., 5.0, 10.0, 20.0, 50.0, 100.0, and 200.0 ng/mL).[3]

  • LC-MS/MS Conditions:

    • LC System: Agilent 1100 HPLC or equivalent.

    • Column: C18 column (e.g., 150 mm × 2.1 mm, 5 µm).

    • Mobile Phase: Gradient elution with water (containing 0.1% formic acid and 5 mM ammonium acetate) and methanol.[2]

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the precursor ion m/z 353 and product ions such as m/z 297 and m/z 133 for quantification and qualification.

Protocol 2: Internal Standard Calibration in Aquatic Products

This protocol utilizes this compound as an internal standard for enhanced accuracy.

  • Sample Preparation:

    • Prepare stock solutions of Tebufenozide and this compound (IS) in a suitable solvent like methanol.

    • Weigh a homogenized sample (e.g., 2.0 g of fish tissue) into a centrifuge tube.

    • Add a known amount of the this compound internal standard solution.

    • Add acetonitrile, shake, and centrifuge.

    • Perform d-SPE cleanup as described in Protocol 1.

    • Filter the final extract for analysis.

  • Preparation of Calibration Standards with Internal Standard:

    • Prepare a series of calibration standards of Tebufenozide at various concentrations.

    • Add a constant, known amount of the this compound internal standard solution to each calibration standard.

  • LC-MS/MS Conditions:

    • LC conditions can be similar to those in Protocol 1.

    • MS System: Triple quadrupole mass spectrometer with ESI in positive mode.

    • MRM Transitions:

      • Tebufenozide: Precursor ion m/z 353.20 → Product ions m/z 297.0 and m/z 133.0.

      • This compound (IS): Precursor ion m/z 362.20 → Product ions m/z 297.0 and m/z 142.0.

Conclusion

The choice between external and internal standard calibration for Tebufenozide analysis depends on the specific requirements of the study.

  • External standard calibration , especially when matrix-matched, is a straightforward and widely used method that can provide acceptable accuracy and precision for many applications.[2][3] It is particularly suitable for routine analysis where matrix effects are well-characterized and consistent.

  • Internal standard calibration , using a stable isotope-labeled standard like this compound, offers superior precision and accuracy. It effectively corrects for variations in sample extraction efficiency, injection volume, and instrument response, making it the preferred method for complex matrices, low-level detection, and when the highest level of data quality is required. The use of deuterated analogues as internal standards is particularly effective in mitigating matrix effects when comparing quantitative results across different complex matrices.[4]

References

A Researcher's Guide to Cross-Validation of Tebufenozide Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical data is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Tebufenozide, a widely used insecticide. By presenting key performance data and detailed experimental protocols, this document serves as a valuable resource for laboratories aiming to establish, validate, or cross-validate analytical methods for this compound.

The selection of an appropriate analytical method is a critical first step in any study involving the quantification of Tebufenozide. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) are the most common techniques employed. This guide will delve into the specifics of these methods, offering a comparative overview to aid in the selection process and facilitate inter-laboratory method validation.

Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed by several key parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). The following tables summarize the reported performance data for various methods used in the analysis of Tebufenozide in different matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a vital technique for the multi-class analysis of a large number of pesticides at trace levels due to its high selectivity and sensitivity.[1]

Table 1: Performance of LC-MS/MS Methods for Tebufenozide Analysis

MatrixLinearity (Concentration Range)Correlation Coefficient (r²)Recovery (%)Precision (RSD %)LOD (µg/kg)LOQ (µg/kg)Reference
Vegetables5.0–200 ng/mL> 0.99690 - 110< 81.04.0[2][3]
Animal & Aquatic Products (chicken muscle, milk, egg, eel, flatfish, shrimp)5–50 µg/kg≥ 0.986473.22 - 114.93≤ 13.87-2 - 20[4]
Cabbage and Soil--77.2 - 107.3< 8.8-5.0[3]
Rice (husked, polished, whole grain)--71.4 - 118.50.34 - 5.590.003 - 0.00410.0[5]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a simpler and more cost-effective method for the determination of pesticides compared to LC-MS/MS.[6]

Table 2: Performance of HPLC-UV Methods for Tebufenozide Analysis

MatrixLinearity (Concentration Range)Correlation Coefficient (r²)Recovery (%)Precision (RSD %)LODLOQReference
Cabbage--100.75---[7]
Wine--More accurate than HPLC, recovering ~100% vs 73% for HPLC-0.7 - 3 µg/L-[8]
Water0.4-1000 ppb (for β-cyfluthrin)> 0.99097.6 - 101.5< 1-0.4 ppb (for β-cyfluthrin)[6][9]

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible analytical results and successful inter-laboratory cross-validation.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the extraction of pesticides from food matrices.[1]

A typical QuEChERS procedure involves:

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (and any internal standards). For dry samples, water is added for hydration. The tube is shaken vigorously.

  • Salting Out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) are added, and the tube is shaken again.

  • Centrifugation: The sample is centrifuged to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Analysis: The final extract is ready for injection into the analytical instrument.

G cluster_sample_prep QuEChERS Sample Preparation Workflow node_homogenize 1. Homogenize Sample node_extract 2. Extract with Acetonitrile node_homogenize->node_extract node_salt 3. Add QuEChERS Salts & Shake node_extract->node_salt node_centrifuge1 4. Centrifuge node_salt->node_centrifuge1 node_cleanup 5. d-SPE Cleanup node_centrifuge1->node_cleanup node_centrifuge2 6. Centrifuge node_cleanup->node_centrifuge2 node_analyze 7. Analyze Extract node_centrifuge2->node_analyze

Caption: QuEChERS sample preparation workflow.

Chromatographic Conditions

The separation of Tebufenozide from other matrix components is typically achieved using a C18 reversed-phase column.

LC-MS/MS Method Example (Vegetables):

  • Column: Waters SunFire C18 (150 mm × 2.1 mm, 3.5 µm)[2]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and methanol (B)[2]

  • Flow Rate: 0.25 mL/min[2]

  • Injection Volume: 20 µL[2]

  • Detection: Electrospray ionization (ESI) in positive mode with Selected Reaction Monitoring (SRM)[2]

HPLC-UV Method Example (Cabbage):

  • Column: C18 column[7]

  • Mobile Phase: Acetonitrile-water (55:45, v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 5 µL[7]

  • Detection: UV at 245 nm[7]

Cross-Validation Between Laboratories: A Logical Approach

A formal cross-validation study between laboratories is essential to ensure that different labs can produce comparable results for the same sample.[10][11] This is a critical step in collaborative research, regulatory submissions, and proficiency testing.

The process for inter-laboratory cross-validation can be broken down into the following logical steps:

G cluster_cross_validation Inter-Laboratory Cross-Validation Workflow node_method 1. Method Selection & Protocol Standardization node_single_lab 2. Single-Laboratory Validation node_method->node_single_lab node_sample 3. Preparation & Distribution of Homogenized Samples node_single_lab->node_sample node_analysis 4. Independent Analysis by Participating Labs node_sample->node_analysis node_data 5. Data Comparison & Statistical Analysis node_analysis->node_data node_acceptance 6. Evaluation Against Acceptance Criteria node_data->node_acceptance node_report 7. Final Report node_acceptance->node_report

Caption: Logical workflow for inter-laboratory cross-validation.

Key Considerations for Cross-Validation:

  • Standardized Protocol: All participating laboratories must agree upon and strictly follow the same analytical method protocol.

  • Reference Materials: The use of certified reference materials (CRMs) or well-characterized in-house reference materials is highly recommended.

  • Sample Homogeneity: The samples distributed to the participating labs must be homogeneous to ensure that any observed differences are due to laboratory performance and not sample variability.

  • Statistical Analysis: Appropriate statistical methods should be used to compare the results from different laboratories. This may include the calculation of z-scores, analysis of variance (ANOVA), and regression analysis.[10]

  • Acceptance Criteria: Pre-defined acceptance criteria for comparability of results should be established before the study begins.

By following the guidance and utilizing the data presented in this guide, research institutions and analytical laboratories can confidently select, implement, and cross-validate methods for the analysis of Tebufenozide, ultimately contributing to the generation of high-quality, reliable, and comparable data.

References

A Comparative Guide to Tebufenozide-d9 as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of Tebufenozide-d9 as a Certified Reference Material (CRM) against its non-deuterated counterpart and other alternatives. The information presented is supported by experimental data to assist in making informed decisions for analytical method development, particularly in the field of pesticide residue analysis.

The Advantage of Deuterated Certified Reference Materials

In analytical chemistry, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are considered the gold standard.[1][2] this compound is a deuterated form of Tebufenozide, where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to the analyte of interest but has a different mass.

The primary advantage of using a deuterated CRM like this compound lies in its ability to mimic the behavior of the native analyte throughout the analytical process—from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[1] This co-elution and identical physicochemical behavior allow the deuterated standard to effectively compensate for variations in the analytical procedure, such as:

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix is a significant challenge in LC-MS/MS. Deuterated standards experience the same matrix effects as the analyte, leading to more accurate quantification.[2][3][4]

  • Extraction Recovery: Losses during sample preparation and extraction affect both the analyte and the deuterated standard equally.

  • Injection Volume Variability: Minor differences in injection volume are corrected for by the consistent ratio of the analyte to the internal standard.

By adding a known concentration of this compound to a sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately determine the analyte's concentration, regardless of the variations mentioned above. This method, known as isotope dilution mass spectrometry (IDMS), is a primary method for obtaining highly accurate and traceable results.

Performance Comparison: this compound vs. Non-Deuterated Tebufenozide

While direct comparative studies under identical experimental conditions are limited in the readily available scientific literature, we can compile and compare performance data from various validated methods for Tebufenozide analysis. The following tables summarize the performance characteristics of analytical methods using a non-deuterated Tebufenozide standard. This data provides a benchmark for the expected performance of a well-validated analytical method.

Table 1: Performance Data of Analytical Methods for Non-Deuterated Tebufenozide

ParameterMatrixAnalytical MethodRecovery (%)Precision (RSD %)Linearity (r²)LOQ (µg/kg)Reference
Recovery & Precision VegetablesLC-MS/MS90 - 110< 8> 0.9964.0[5][6]
Recovery & Precision Cabbage & SoilUPLC-MS/MS77.2 - 107.3< 8.8-5.0[6][7]
Recovery & Precision Animal & Aquatic ProductsLC-MS/MS73.22 - 114.93≤ 13.87≥ 0.98642 - 20[8]
Recovery & Precision CucumberLC-MS/MS70 - 120< 20-10[9]

Note: The performance of a method using this compound as an internal standard is expected to exhibit high accuracy and precision, as the use of an isotopic analog corrects for the sources of error inherent in the analytical process. In a study analyzing 59 pesticides in various cannabis matrices, the use of 24 deuterated analogues as internal standards resulted in accuracy falling within 25% and RSD values dropping under 20%, significantly improving the quantitative accuracy compared to analysis without internal standards.[3]

Properties of this compound Certified Reference Material

Certified Reference Materials are crucial for ensuring the quality and traceability of analytical measurements. This compound CRMs are offered by various suppliers and are typically produced and certified under ISO 17034 and ISO/IEC 17025.

Table 2: General Properties of this compound CRM

PropertyValue
Analyte Name This compound
CAS Number 2469006-89-9
Molecular Formula C₂₂H₁₉D₉N₂O₂
Molecular Weight 361.53
Unlabeled CAS Number 112410-23-8
Isotope Labeling Deuterium
Typical Purity ≥98% (isotopic and chemical)
Common Form Neat solid or solution in a certified solvent

Data compiled from supplier information.[10]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are summaries of experimental protocols from studies analyzing Tebufenozide residues.

Protocol 1: Analysis of Tebufenozide in Vegetables by LC-MS/MS

This method was developed for the determination of Tebufenozide and Methoxyfenozide residues in various vegetable matrices.[5]

  • Sample Preparation:

    • Weigh 5.00 g of the homogenized vegetable sample into a centrifuge tube.

    • Add 4 mL of 0.1 M NaOH and 15 mL of acetonitrile saturated with hexane.

    • Vortex-mix and sonicate for 10 minutes.

    • Centrifuge the sample.

    • The supernatant is passed through an active carbon solid-phase extraction (SPE) cartridge for cleanup.

  • LC-MS/MS Analysis:

    • Chromatographic Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol and water.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for Tebufenozide (e.g., m/z 353 → 297 and 353 → 133).

  • Calibration: A standard curve is generated using a series of standard solutions with concentrations ranging from 5.0 to 200.0 ng/mL.

Protocol 2: Analysis of Tebufenozide in Animal and Aquatic Products by LC-MS/MS

This method was developed for the detection and quantification of Tebufenozide and Indoxacarb residues in chicken muscle, milk, egg, eel, flatfish, and shrimp.[8]

  • Sample Preparation:

    • Extract the target compounds using 1% acetic acid in acetonitrile (0.1% for eggs).

    • Purify the extract using n-hexane.

  • LC-MS/MS Analysis:

    • Chromatographic Column: Gemini-NX C18 column.

    • Mobile Phase: A gradient of (A) distilled water with 0.1% formic acid and 5 mM ammonium acetate and (B) methanol with 0.1% formic acid.

    • Ionization: Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM).

  • Calibration: Six-point matrix-matched calibration curves over a concentration range of 5-50 µg/kg.

Visualizing Analytical Workflows

Diagrams can effectively illustrate complex processes. The following are Graphviz (DOT language) scripts for generating diagrams of a typical analytical workflow and the principle of isotope dilution.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Spike Spiking with This compound CRM Homogenize->Spike Extract Extraction Spike->Extract Clean Cleanup (SPE) Extract->Clean LC LC Separation Clean->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General workflow for pesticide residue analysis using an internal standard.

isotope_dilution cluster_sample Sample cluster_standard Standard cluster_measurement Mass Spectrometry Measurement cluster_quantification Quantification Analyte Analyte (Tebufenozide) Ratio Measure Peak Area Ratio (Analyte / Internal Standard) Analyte->Ratio IS Internal Standard (this compound) IS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Principle of quantification using the isotope dilution method.

References

Enhancing Tebufenozide Analysis: A Comparative Guide to Using Tebufenozide-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of analytical methods are paramount. When quantifying Tebufenozide, a widely used insecticide, the choice of analytical approach can significantly impact the reliability of the results. This guide provides a comprehensive comparison of Tebufenozide analysis with and without the use of its deuterated internal standard, Tebufenozide-d9, supported by experimental data.

The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique to improve the accuracy and precision of mass spectrometry-based quantification. This is primarily due to its ability to compensate for variations during sample preparation and analysis, including matrix effects, which can cause ion suppression or enhancement.

The Impact of Internal Standards on Accuracy and Precision

The inclusion of a deuterated internal standard can lead to a significant improvement in the accuracy and precision of pesticide analysis. In complex matrices, the absence of an internal standard can result in accuracy values differing by more than 60% and a relative standard deviation (RSD) exceeding 50%. However, the use of a deuterated analogue as an internal standard can substantially mitigate these variations, bringing accuracy to within 25% and reducing the RSD to below 20%.[1] This demonstrates the critical role of isotopic dilution techniques in achieving reliable quantitative results.

Quantitative Data Comparison

The following tables summarize the performance of Tebufenozide analysis with and without an internal standard. The data for the analysis without this compound is compiled from studies on Tebufenozide residues in various matrices. The data for the analysis with this compound is representative of the improvements observed when using a deuterated internal standard for pesticide analysis.

Table 1: Performance of Tebufenozide Analysis without Internal Standard

ParameterResultMatrix
Linearity (r) >0.996Vegetables
Average Recovery 90% - 110%Vegetables
Precision (RSD) < 8%Vegetables
Limit of Detection (LOD) 1.0 µg/kgVegetables
Limit of Quantification (LOQ) 4.0 µg/kgVegetables
Average Recovery 73.22% - 114.93%Animal & Aquatic Products
Precision (RSD) ≤13.87%Animal & Aquatic Products
Limit of Quantification (LOQ) 2 - 20 µg/kgAnimal & Aquatic Products

Data compiled from studies on Tebufenozide analysis in various food matrices.[2][3][4]

Table 2: Expected Performance of Tebufenozide Analysis with this compound Internal Standard

ParameterExpected Result
Accuracy Within 25%
Precision (RSD) < 20%

Expected improvements based on the use of deuterated internal standards in pesticide analysis.[1]

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Below are typical experimental protocols for the analysis of Tebufenozide.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis.

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. For samples with low water content, add an appropriate amount of water.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

  • Centrifugation: Shake vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile extract and add it to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Centrifugation: Vortex and centrifuge.

  • Final Extract: The supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and selectivity.

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Two specific precursor-to-product ion transitions are monitored for both Tebufenozide and this compound.

Experimental Workflow Visualization

The following diagrams illustrate the key workflows in Tebufenozide analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: General experimental workflow for Tebufenozide analysis.

logical_relationship cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard Analyte_Signal Analyte Signal Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Analyte_Signal->Matrix_Effects Inaccurate_Quant Inaccurate Quantification Matrix_Effects->Inaccurate_Quant Analyte_IS_Ratio Analyte / IS Ratio Compensation Compensation for Matrix Effects Analyte_IS_Ratio->Compensation Accurate_Quant Accurate Quantification Compensation->Accurate_Quant

Caption: Impact of internal standard on quantification accuracy.

References

A Comparative Guide to Solid Phase Extraction (SPE) Cartridges for Tebufenozide Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving accurate and reliable quantification of the insecticide Tebufenozide is critically dependent on effective sample cleanup. Solid Phase Extraction (SPE) is a widely adopted technique for this purpose, offering a robust method for isolating Tebufenozide from complex matrices prior to analysis. The choice of SPE cartridge is paramount, as the sorbent material dictates the selectivity and efficiency of the cleanup process. This guide provides an objective comparison of different SPE cartridges for TebFenozide cleanup, supported by experimental data and detailed protocols.

Principles of SPE Sorbents for Tebufenozide Analysis

Tebufenozide is a moderately non-polar compound, and its cleanup can be effectively achieved using various SPE sorbents. The primary mechanisms of interaction between Tebufenozide and the SPE stationary phase are reversed-phase, normal-phase, and ion-exchange.

  • Reversed-Phase SPE: Utilizes non-polar sorbents like C18 (octadecyl-bonded silica) to retain non-polar to moderately polar compounds from a polar sample matrix. Tebufenozide is adsorbed onto the C18 sorbent, while more polar interferences are washed away. Elution is then performed with a non-polar solvent.

  • Normal-Phase SPE: Employs polar sorbents such as Florisil (magnesium silicate) or silica. This is less common for Tebufenozide but can be used to remove non-polar interferences while allowing the moderately polar Tebufenozide to be eluted.

  • Ion-Exchange SPE: Involves charged sorbents that interact with ionizable compounds. Sorbents like Primary Secondary Amine (PSA) can remove charged interferences such as organic acids and some polar pigments from the sample extract.

  • Carbon-Based SPE: Graphitized Carbon Black (GCB) is effective in removing pigments and sterols from sample extracts. It is often used in combination with other sorbents for a comprehensive cleanup.

  • Polymeric SPE: These sorbents, such as Strata-X, are made from polymers like polystyrene-divinylbenzene and offer a combination of retention mechanisms, making them suitable for a broad range of analytes, including Tebufenozide.

Comparative Performance of SPE Cartridges

The selection of an SPE cartridge for Tebufenozide cleanup is influenced by the sample matrix and the desired level of cleanliness. The following table summarizes the performance of different SPE cartridges for Tebufenozide analysis based on available experimental data.

SPE Cartridge TypeSample MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)Citation(s)
Active Carbon Vegetables0.004, 0.01, 0.0290 - 110< 80.004[1]
C18 Water0.05, 0.170 - 120 (general for pesticides)Not SpecifiedNot Specified[2]
Primary Secondary Amine (PSA) Cabbage & Soil0.005, 0.01, 0.177.2 - 107.3< 8.80.005[3]
GCB/PSA Dual-Layer Various FoodsNot Specified85 - 110 (general for pesticides)< 5Not Specified[4]
Polymeric (Strata-X) GeneralNot SpecifiedHigh recoveries for broad range of analytesNot SpecifiedNot Specified[5][6]

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to differing experimental conditions.

Experimental Workflow & Protocols

A generalized workflow for the SPE cleanup of Tebufenozide is depicted below. This process involves extraction of the analyte from the sample, followed by the SPE cleanup, and finally, analysis.

SPE_Workflow cluster_extraction Sample Extraction cluster_spe SPE Cleanup cluster_analysis Analysis Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Homogenized Sample Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Extract Conditioning 1. Cartridge Conditioning Centrifugation->Conditioning Supernatant Equilibration 2. Equilibration Conditioning->Equilibration Conditioned Cartridge Loading 3. Sample Loading Equilibration->Loading Equilibrated Cartridge Washing 4. Washing Loading->Washing Loaded Cartridge Elution 5. Elution Washing->Elution Cleaned Cartridge Evaporation Solvent Evaporation Elution->Evaporation Eluate containing Tebufenozide Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for Tebufenozide cleanup using SPE.

Detailed Experimental Protocols

Below are representative protocols for various SPE cartridges. These should be considered as starting points and may require optimization for specific sample matrices and analytical instrumentation.

1. Active Carbon SPE Protocol (for Vegetables) [1]

  • Sample Extraction:

    • Homogenize a representative sample of the vegetable.

    • Extract with acetonitrile saturated with hexane.

    • Add sodium chloride to induce phase separation.

    • Collect the upper organic layer and evaporate to dryness at 40°C.

    • Dissolve the residue in 3 mL of hexane.

  • SPE Cleanup:

    • Conditioning: Wash an active carbon SPE column with 3 mL of acetone, and dry under vacuum.

    • Equilibration: Equilibrate the column with 3 mL of hexane.

    • Sample Loading: Load the dissolved sample onto the column.

    • Washing: After the sample has passed through, dry the column again.

    • Elution: Elute Tebufenozide with 5 mL of a hexane/acetone mixture (8:2 v/v) at a flow rate of 1 mL/min.

  • Post-Cleanup:

    • Evaporate the eluate to dryness.

    • Reconstitute in a suitable solvent for LC-MS/MS or GC-MS analysis.

2. C18 SPE Protocol (General) [2][7]

  • Sample Extraction:

    • Extract the sample with a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the extract with water to ensure retention on the C18 sorbent.

  • SPE Cleanup:

    • Conditioning: Condition the C18 cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

    • Equilibration: Equilibrate with 2 mL of the same solvent as the diluted sample extract.

    • Sample Loading: Load the diluted sample extract at a slow flow rate (e.g., 1 drop/second).

    • Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

    • Elution: Elute Tebufenozide with a non-polar solvent (e.g., acetonitrile or methanol).

  • Post-Cleanup:

    • The eluate can be directly analyzed or evaporated and reconstituted in a different solvent.

3. Primary Secondary Amine (PSA) SPE Protocol (for Vegetables/Soil) [3]

  • Sample Extraction:

    • Extract the sample with acetonitrile.

  • SPE Cleanup (Dispersive SPE is common with PSA):

    • Take an aliquot of the acetonitrile extract.

    • Add PSA sorbent and anhydrous magnesium sulfate.

    • Vortex the mixture and then centrifuge.

    • The supernatant is collected for analysis.

  • Post-Cleanup:

    • The cleaned extract can be directly injected or further concentrated.

4. Polymeric SPE (e.g., Strata-X) Protocol (General) [5][6]

Polymeric_SPE_Protocol cluster_protocol Polymeric SPE Protocol Steps Condition 1. Condition (e.g., 1 mL Methanol) Equilibrate 2. Equilibrate (e.g., 1 mL Water) Condition->Equilibrate Load 3. Load Sample (Diluted Extract) Equilibrate->Load Wash 4. Wash (e.g., 1 mL 5-60% Methanol in Water) Load->Wash Elute 5. Elute (e.g., 2x 500 µL 2% Formic Acid in Methanol/Acetonitrile) Wash->Elute

Caption: A typical protocol for polymeric SPE cartridges like Strata-X.

  • Sample Extraction:

    • Extract the sample with an appropriate solvent.

    • Dilute the extract as necessary.

  • SPE Cleanup:

    • Conditioning: Condition the polymeric SPE cartridge with a suitable organic solvent (e.g., methanol).

    • Equilibration: Equilibrate the cartridge with a solvent similar to the sample matrix (e.g., water).

    • Sample Loading: Load the sample extract.

    • Washing: Wash with a solvent mixture that removes interferences but retains Tebufenozide (e.g., a water/methanol mixture).

    • Elution: Elute Tebufenozide with a stronger organic solvent or a mixture (e.g., acetonitrile, methanol, or acidified mobile phase).

  • Post-Cleanup:

    • Evaporate the eluate and reconstitute for analysis.

Conclusion

The optimal SPE cartridge for Tebufenozide cleanup depends heavily on the complexity of the sample matrix. For relatively clean samples like water, a C18 cartridge may provide sufficient cleanup. For more complex matrices such as vegetables and soil, which contain numerous interfering compounds, more specialized sorbents are beneficial. Active carbon is particularly effective at removing pigments. PSA is excellent for removing organic acids and other polar interferences. A dual-layer cartridge combining GCB and PSA can offer a comprehensive cleanup for a wide range of food matrices. Polymeric SPE cartridges provide a versatile option with high recovery for a broad spectrum of analytes, including Tebufenozide, and are often a good starting point for method development.

Researchers should validate their chosen SPE method for their specific matrix and analytical requirements to ensure accurate and precise quantification of Tebufenozide. This includes evaluating recovery, matrix effects, and the limit of quantification.

References

Inter-laboratory Comparison of Tebufenozide Residue Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the determination of tebufenozide residues in various matrices, aimed at researchers, scientists, and professionals in drug development. The data presented is compiled from various validation studies to offer insights into the performance of commonly employed methodologies.

Comparative Performance of Analytical Methods

The analysis of tebufenozide residues predominantly relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often paired with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method. The following table summarizes the performance characteristics of different validated methods across various food matrices.

MatrixMethodLimit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
Animal & Aquatic Products (Chicken, Milk, Egg, etc.)LLE with LC-MS/MS2 - 20 µg/kg73.22 - 114.93≤ 13.87
Apricots & PeachesLC-MS/MS0.01 mg/kgNot SpecifiedNot Specified
Okra FruitsLC-MS/MSNot Specified> 720.6 - 6.1
VegetablesLC-MS/MS4.0 µg/kg90 - 110< 8
RiceModified QuEChERS with LC-MS/MS0.01 mg/kg71.4 - 118.50.34 - 5.59
PearModified QuEChERS with UHPLC-MS/MS2.5 µg/kg70 - 120≤ 20
SoilQuEChERS with HPLCNot Specified79.61 - 99.507.02 - 10.26

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are outlines of common experimental protocols for tebufenozide residue analysis.

QuEChERS-based Extraction and LC-MS/MS Analysis in Rice

This method is suitable for the analysis of tebufenozide in rice and its processed products.[1]

  • Sample Preparation and Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Homogenize at high speed for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Vortex for 1 minute and then centrifuge at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant into a 15 mL centrifuge tube containing d-SPE sorbents.

    • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • LC-MS/MS Analysis:

    • Column: A C18 column (e.g., 2.1 mm x 150 mm, 2.6 µm particle size) is commonly used.[1]

    • Mobile Phase: An isocratic elution with a mixture of distilled water and methanol (20:80, v/v), both containing 10 mM ammonium formate and 0.1% formic acid.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 1 µL.[1]

    • Column Temperature: 40 °C.[1]

    • Detection: Tandem mass spectrometry in positive ion mode using Multiple Reaction Monitoring (MRM).

Liquid-Liquid Extraction (LLE) and LC-MS/MS Analysis in Animal Products

This protocol is designed for the determination of tebufenozide in animal-derived products like chicken muscle, milk, and eggs.[2][3]

  • Extraction:

    • Homogenize a representative sample.

    • Extract the target compounds using 1% acetic acid in acetonitrile (for egg, 0.1% acetic acid is used).[2][3]

  • Purification:

    • Perform a liquid-liquid partitioning step with n-hexane for purification.[2][3]

  • LC-MS/MS Analysis:

    • Column: A C18 column (e.g., Gemini-NX C18).[2][3]

    • Mobile Phase: A gradient of (A) distilled water with 0.1% formic acid and 5 mM ammonium acetate and (B) methanol with 0.1% formic acid.[2][3]

    • Detection: Mass spectrometry with parameters optimized for tebufenozide.

Workflow for Tebufenozide Residue Analysis

The following diagram illustrates a typical workflow for the analysis of tebufenozide residues in food samples, from sample reception to final data analysis.

Tebufenozide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Reception & Homogenization Extraction Extraction (e.g., QuEChERS) Sample->Extraction LC_Separation LC Separation (C18 Column) Cleanup Cleanup (d-SPE or LLE) Extraction->Cleanup Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification & Confirmation MS_Detection->Quantification Reporting Final Report Quantification->Reporting

References

Navigating Tebufenozide Analysis: A Comparative Guide to LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds like the insecticide tebufenozide is paramount. This guide provides a detailed comparison of the linearity and range of the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with other analytical techniques, supported by experimental data and protocols.

The determination of tebufenozide concentrations is critical in various matrices, from environmental samples to agricultural products. While LC-MS/MS is often lauded for its sensitivity and selectivity, a comprehensive understanding of its performance in relation to other methods is essential for informed decision-making in the laboratory.

Performance Comparison: Linearity and Range

The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the instrumental response. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Below is a summary of the linearity and range for tebufenozide determination using various analytical techniques, compiled from validated methods.

Analytical MethodLinearity RangeCorrelation Coefficient (r/R²)
LC-MS/MS 5.0 - 200 ng/mLr > 0.996[1]
0.2 - 200 µg/LR² ≥ 0.9994
HPLC-UV 5 - 500 ngNot specified
ELISA 10 - 1000 µg/LR² > 0.998
SFE-HPLC Not explicitly stated for tebufenozideNot explicitly stated for tebufenozide

Experimental Protocols in Detail

A clear understanding of the underlying methodologies is crucial for replicating and comparing results. The following sections provide detailed experimental protocols for the key analytical methods discussed.

LC-MS/MS Method for Tebufenozide in Vegetables

This method is suitable for the quantitative determination of tebufenozide residues in vegetable matrices.[1]

1. Sample Preparation:

  • Extraction: A 5.00 g homogenized vegetable sample is extracted with alkali acetonitrile.
  • Purification: The extract undergoes solid-phase extraction (SPE) for cleanup.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A reversed-phase HPLC system is used to separate the analytes.
  • Mass Spectrometric Detection: An electrospray ionization (ESI) source is operated in positive ion mode. The analysis is performed in Selected Reaction Monitoring (SRM) mode, monitoring the transitions of the precursor ion to two product ions for quantification and confirmation.

HPLC-UV Method for Tebufenozide

This method provides a robust alternative for the quantification of tebufenozide.

1. Sample Preparation:

  • Extraction: The sample is extracted with a suitable organic solvent.
  • Cleanup: A cleanup step, such as liquid-liquid partitioning or solid-phase extraction, may be employed to remove interfering matrix components.

2. HPLC-UV Analysis:

  • Chromatographic Separation: A reversed-phase HPLC column is used for separation.
  • UV Detection: The eluent is monitored at a specific wavelength corresponding to the maximum absorbance of tebufenozide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Tebufenozide

ELISA offers a high-throughput screening method for tebufenozide.

1. Assay Procedure:

  • A competitive ELISA format is typically used.
  • Microtiter plates are coated with a tebufenozide-protein conjugate.
  • Samples or standards are added, followed by a specific antibody against tebufenozide.
  • An enzyme-labeled secondary antibody and a substrate are then added to produce a colorimetric signal that is inversely proportional to the tebufenozide concentration.

Supercritical Fluid Extraction (SFE) coupled with HPLC

SFE is an environmentally friendly extraction technique that can be coupled with HPLC for the analysis of tebufenozide.

1. SFE Extraction:

  • The sample is placed in an extraction vessel.
  • Supercritical carbon dioxide, often with a modifier, is used to extract tebufenozide from the matrix.

2. HPLC Analysis:

  • The extracted analytes are collected and then analyzed by HPLC-UV or HPLC-MS.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the comparative performance of these methods, the following diagrams are provided.

Tebufenozide LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition & Processing Homogenization Sample Homogenization Extraction Alkali Acetonitrile Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification HPLC Reversed-Phase HPLC Purification->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MSMS Tandem Mass Spectrometry (SRM Mode) ESI->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Method Linearity and Range Comparison cluster_LCMSMS LC-MS/MS cluster_HPLCUV HPLC-UV cluster_ELISA ELISA cluster_SFEHPLC SFE-HPLC Linearity_LCMSMS Linearity: r > 0.996 Range_LCMSMS Range: 5.0 - 200 ng/mL Linearity_HPLCUV Linearity: Not Specified Range_HPLCUV Range: 5 - 500 ng Linearity_ELISA Linearity: R² > 0.998 Range_ELISA Range: 10 - 1000 µg/L Linearity_SFEHPLC Linearity: Not Specified Range_SFEHPLC Range: Not Specified

References

A Comparative Guide to the Analysis of Tebufenozide: Unveiling the Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of synthetic compounds like Tebufenozide are paramount. This guide provides a comprehensive comparison of analytical methodologies for Tebufenozide, focusing on the critical performance metrics of Limit of Detection (LOD) and Limit of Quantification (LOQ). Detailed experimental protocols and supporting data are presented to facilitate informed decisions in analytical method selection.

Tebufenozide, a diacylhydrazine insecticide, functions as an ecdysone agonist, disrupting the molting process in insects. Its presence in various matrices, from agricultural products to environmental samples, necessitates sensitive and reliable analytical methods for monitoring and risk assessment. This guide delves into the performance of commonly employed techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), providing a clear comparison of their capabilities in detecting and quantifying Tebufenozide.

Comparative Performance of Analytical Methods

The choice of an analytical method for Tebufenozide analysis is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the reported LOD and LOQ values for different analytical techniques in various matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Citation
LC-MS/MSVegetables1.0 µg/kg4.0 µg/kg[1][2]
LC-MS/MSRice Straw0.003 mg/kg0.01 mg/kg[3]
LC-MS/MSRice (other samples)0.004 mg/kg0.01 mg/kg[3]
HPLC with UVApples-0.1 ppm
ELISAWine (OVA-linked sera)0.7 µg/L-
ELISAWine (KLH-linked sera)3 µg/L-
GC-MS/MSGeneral Pesticide Analysis0.9–2.0 µg/kg3.0–5.7 µg/kg

As evidenced by the data, LC-MS/MS generally offers the highest sensitivity for Tebufenozide analysis, with LOD and LOQ values in the low µg/kg range. HPLC with UV detection provides a viable alternative, though with a higher limit of quantification. Immunoassays like ELISA can be effective for rapid screening in specific matrices like wine. While specific validated LOD and LOQ data for Tebufenozide using GC-MS were not prominently available in the reviewed literature, the general performance of GC-MS/MS for pesticide analysis suggests it is also a capable technique, particularly for a broad range of analytes.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the key techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Vegetables

This method is suitable for the determination of Tebufenozide residues in various vegetable matrices.

1. Sample Preparation (QuEChERS Method)

  • Extraction: Homogenize a 10-15 g sample of the vegetable. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate). Shake vigorously for another 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Shake for 30 seconds and then centrifuge at a high speed for 2-5 minutes.

  • Final Extract: Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial. The extract may be diluted with an appropriate solvent if necessary.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Selected Reaction Monitoring (SRM). The precursor ion for Tebufenozide is m/z 353, and characteristic product ions are monitored (e.g., m/z 133 and 297).[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a more traditional approach for the quantification of Tebufenozide.

1. Sample Preparation

  • Extraction: A suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed to isolate Tebufenozide from the sample matrix. The QuEChERS method described above can also be adapted.

  • Cleanup: The extract should be cleaned to remove interfering compounds. This can be achieved using SPE cartridges.

2. HPLC Analysis

  • Liquid Chromatograph: A standard HPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Detector: A UV-Vis detector set at the wavelength of maximum absorbance for Tebufenozide (approximately 230 nm).

Experimental Workflow

The general workflow for Tebufenozide analysis, from sample collection to final data analysis, is depicted in the following diagram.

Tebufenozide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection homogenization Homogenization sample->homogenization extraction Extraction (e.g., QuEChERS) homogenization->extraction cleanup Cleanup (dSPE or SPE) extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation LC-based methods gc_separation GC Separation (Capillary Column) cleanup->gc_separation GC-based methods detection Detection (MS/MS or UV) lc_separation->detection gc_separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (LOD/LOQ Determination) data_acquisition->quantification reporting Reporting quantification->reporting

Caption: General workflow for Tebufenozide residue analysis.

This guide provides a foundational understanding of the analytical methodologies available for the detection and quantification of Tebufenozide. The selection of the most appropriate method will depend on the specific research or monitoring objectives, the nature of the sample matrix, and the desired level of sensitivity. For regulatory purposes and trace-level analysis, LC-MS/MS is often the preferred technique due to its superior sensitivity and selectivity.

References

Comparative Analysis of Tebufenozide Residue Levels in Diverse Crop Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tebufenozide residue levels across various crop types, supported by experimental data. The information is intended to facilitate a comprehensive understanding of tebufenozide's persistence and distribution in agricultural commodities.

Tebufenozide is a fat-soluble insecticide that acts as an insect growth regulator, specifically targeting lepidopteran pests.[1] Its mode of action involves mimicking the insect molting hormone, ecdysone, leading to a lethal, unsuccessful molt in larvae.[1] Understanding the residual levels of tebufenozide in different crops is crucial for ensuring food safety and conducting accurate dietary risk assessments. This guide summarizes quantitative data from supervised field trials and established Maximum Residue Limits (MRLs) to offer a comparative perspective on tebufenozide levels in pome fruits, leafy vegetables, root vegetables, citrus fruits, and other crops.

Quantitative Data Summary

The following tables present a summary of tebufenozide residue levels from supervised field trials and established Maximum Residue Limits (MRLs) for various crop types. These MRLs, set by regulatory bodies like the Codex Alimentarius Commission and the US Environmental Protection Agency (EPA), represent the maximum allowable concentration of a pesticide residue in a food commodity.

Table 1: Maximum Residue Limits (MRLs) for Tebufenozide in Various Crop Categories

Crop CategoryCodex Alimentarius MRL (mg/kg)US EPA Tolerance (ppm)
Pome Fruits (Group)1[2]1.0 (Group 11-10)[1][3]
Leafy Vegetables (Group)10[2]-
Fruiting Vegetables (Group)-1.0 (Group 8-10)[1][3]
Citrus Fruits (Group)2[2]2.0 (Group 10-10)[1][3]
Tree Nuts (Group)-0.1 (Group 14-12)[1][3]
Caneberry (Subgroup)-3.0 (Subgroup 13-07A)[1][3]
Bushberry (Subgroup)-3.0 (Subgroup 13-07B)[1][3]
Rice, husked0.1[2]-
Cabbages, head5[2]-
Broccoli0.5[2]-
Grapes2[2]-
Tomato1[2]-
Peppers (subgroup)1[2]-
Sugarcane, cane1[2]1.0[1][3]

Table 2: Summary of Tebufenozide Residue Levels from Supervised Field Trials

CropApplication Rate (kg ai/ha)Pre-Harvest Interval (PHI) (days)Mean Residue (mg/kg)Maximum Residue (mg/kg)Reference
Apples (Germany)0.122 - 0.202140.1850.35[4]
Apples (Canada)Not SpecifiedNot Specified-1.1[5]
Apples (France)Not Specified18-210.1-[6]
Grapes (Germany)0.048 - 0.19280.310.5[4]
Grapes (France)0.144210.160.28[4]
Rice (Whole Grain)3x Recommended RateNot Specified15.02-
Rice (Husked)3x Recommended RateNot Specified0.47-
Rice (Polished)3x Recommended RateNot Specified0.06-
Okra (Open Field)Not SpecifiedNot SpecifiedDissipation study, levels varied-[7]
Okra (Glasshouse)Not SpecifiedNot SpecifiedDissipation study, levels varied-[7]

Experimental Protocols

The determination of tebufenozide residues in crop samples typically involves extraction, cleanup, and analysis using chromatographic techniques. The following is a generalized protocol based on commonly employed methods such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the concentration of tebufenozide in various crop matrices.

Materials:

  • Homogenized crop sample

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for pigmented samples

  • Tebufenozide analytical standard

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Weigh a representative portion (e.g., 10-15 g) of the homogenized crop sample into a 50 mL centrifuge tube.

    • Add a specific volume of water (e.g., 10 mL) and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Extraction (Salting Out):

    • Add the QuEChERS extraction salt packet containing MgSO₄, NaCl, and sodium citrates.

    • Shake vigorously for 1 minute.

    • Centrifuge at a specified speed (e.g., 4000 rpm) for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO₄. For samples with high pigment content, GCB may be included.

    • Vortex for 30 seconds.

    • Centrifuge at a specified speed for 5 minutes.

  • Analysis by LC-MS/MS:

    • Take an aliquot of the cleaned-up extract, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial.

    • Inject the sample into the LC-MS/MS system.

    • LC Conditions (Typical):

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • MS/MS Conditions (Typical):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for tebufenozide.

  • Quantification:

    • Prepare matrix-matched calibration standards to compensate for matrix effects.

    • Quantify the tebufenozide concentration in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Tebufenozide Mode of Action Tebufenozide Tebufenozide (Ecdysone Agonist) EcR_USP Ecdysone Receptor (EcR) / Ultraspiracle Protein (USP) Complex Tebufenozide->EcR_USP Binds to ERE Ecdysone Response Element (in DNA) EcR_USP->ERE Binds to Gene_Expression Transcription of Moulting-Related Genes ERE->Gene_Expression Initiates Lethal_Molt Premature and Lethal Molt Gene_Expression->Lethal_Molt Leads to

Caption: Signaling pathway of tebufenozide's insecticidal action.

Experimental Workflow for Tebufenozide Residue Analysis cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization Crop Sample Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction QuEChERS dSPE Dispersive Solid-Phase Extraction (d-SPE) Extraction->dSPE LCMS LC-MS/MS Analysis dSPE->LCMS Quantification Data Processing and Quantification LCMS->Quantification

Caption: Workflow for tebufenozide residue analysis in crops.

Comparative Analysis Logic Data_Sources Data Sources - Field Trials - Regulatory MRLs Comparison Comparative Analysis Data_Sources->Comparison Crop_Types Crop Types - Pome Fruits - Leafy Vegetables - Root Vegetables - Citrus Fruits - Other Crops Crop_Types->Comparison Residue_Levels Tebufenozide Residue Levels Comparison->Residue_Levels

Caption: Logical flow for the comparative analysis of tebufenozide levels.

References

Safety Operating Guide

Proper Disposal of Tebufenozide-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Tebufenozide-d9, a substance recognized for its potential environmental hazards. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, aligning with best practices and regulatory considerations. Adherence to these guidelines is crucial for environmental protection and workplace safety.

Immediate Safety Considerations

This compound is classified as hazardous to the aquatic environment, with long-lasting effects.[1][2][3][4] Therefore, preventing its release into the environment is of paramount importance. Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the drain.[5] All disposal procedures must comply with applicable local, regional, and national regulations.[3][6]

Waste Identification and Segregation

Properly identify and segregate all waste containing this compound. This includes:

  • Unused or expired this compound

  • Contaminated personal protective equipment (PPE) such as gloves and lab coats

  • Contaminated laboratory supplies (e.g., pipette tips, vials, weighing papers)

  • Empty containers that held this compound

  • Solutions containing this compound

  • Spill cleanup materials

All waste materials must be treated as hazardous waste.

Step-by-Step Disposal Protocol

Step 1: Containerization

  • Collect all this compound waste in a designated, compatible, and leak-proof container.[7]

  • The container must be kept securely closed except when adding waste.

  • Ensure the exterior of the container remains free of contamination.

  • For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[8]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".

  • If the waste is a mixture, list all components and their approximate percentages.

  • Indicate the date when the waste was first added to the container.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation site.

Step 4: Professional Disposal

  • The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[2][9]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup.[10]

  • Do not attempt to treat or dispose of the chemical waste on your own.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert your supervisor and EHS office.

  • If safe to do so, prevent the spill from spreading by using appropriate absorbent materials from a chemical spill kit.

  • Avoid creating dust from solid spills.[7]

  • Collect all contaminated materials (absorbents, PPE, etc.) and place them in a designated hazardous waste container.

  • Thoroughly clean the spill area as directed by your institution's safety protocols.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 On-Site Handling & Storage cluster_2 Disposal Pathway Generate Waste This compound Waste Generated (Unused chemical, contaminated labware, PPE, spill debris) Segregate Segregate as Hazardous Waste Generate Waste->Segregate Containerize Place in a labeled, compatible, and sealed waste container Segregate->Containerize Store Store in a designated secure area Containerize->Store Contact EHS Contact Institutional EHS Office Store->Contact EHS Professional Disposal Arrange pickup by a licensed hazardous waste contractor Contact EHS->Professional Disposal Final Disposal Final Disposal (e.g., Incineration) Professional Disposal->Final Disposal

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling Tebufenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tebufenozide-d9, a deuterated analog of the insecticide Tebufenozide. Adherence to these procedures is critical for personnel safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE. In most laboratory situations involving pesticides, it is crucial to at least wear a long-sleeved shirt, long pants, and chemical-resistant gloves.[1][2]

Body Part Personal Protective Equipment Specifications & Recommendations
Hands Chemical-resistant glovesNitrile or other impermeable gloves are recommended.[1][3] Leather, cotton, or medical examination gloves are not suitable for handling pesticides.[4]
Eyes Safety glasses with side-shields or gogglesProvides protection from splashes.[5] For higher risk activities, a face shield may be necessary.[4][6]
Body Laboratory coat or chemical safety suitA lab coat is standard for low-volume handling. For larger quantities or potential for significant exposure, a Tyvek or similar chemical safety suit is advised.[1]
Respiratory Not generally required for small-scale useIf creating dust or aerosols, use a fume hood or wear an N95 particulate face mask or a respirator.[1][3]
Feet Closed-toe shoesLeather or canvas shoes can absorb chemicals and should not be worn.[7] For extensive use, chemical-resistant boots are recommended.[6]

Quantitative Safety Data

The following table presents key quantitative data related to the safety of Tebufenozide. While specific data for the deuterated form (d9) is not available, the data for the parent compound serves as a conservative reference.

Parameter Value Reference
Acute Oral Toxicity Toxicity Category IV[8]
Acute Dermal Toxicity Toxicity Category IV[8]
Acute Inhalation Toxicity Toxicity Category IV[8]
Ocular Irritation Toxicity Category IV[8]
Dermal Irritation Not a dermal sensitizer[8]
Chronic Reference Dose (RfD) 0.02 mg/kg/day[8]
No Observed Adverse Effect Level (NOAEL) - 3 months, rats 1,330 mg/kg/day (males), 1,650 mg/kg/day (females)[9]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_sds 2. Review SDS prep_ppe->prep_sds prep_area 3. Prepare work area (fume hood if necessary) prep_sds->prep_area handle_weigh 4. Weigh compound prep_area->handle_weigh Proceed to handling handle_dissolve 5. Dissolve in solvent handle_weigh->handle_dissolve handle_use 6. Perform experiment handle_dissolve->handle_use clean_decontaminate 7. Decontaminate glassware handle_use->clean_decontaminate Experiment complete clean_dispose_waste 8. Dispose of waste clean_decontaminate->clean_dispose_waste clean_remove_ppe 9. Remove PPE clean_dispose_waste->clean_remove_ppe clean_wash 10. Wash hands clean_remove_ppe->clean_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.